Deoxyhypusine
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-2-amino-6-(4-aminobutylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2/c11-6-2-4-8-13-7-3-1-5-9(12)10(14)15/h9,13H,1-8,11-12H2,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPFBXMCOQNMJO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCCCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231839 | |
| Record name | Deoxyhypusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyhypusine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
82543-85-9 | |
| Record name | Deoxyhypusine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82543-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyhypusine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyhypusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxyhypusine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Deoxyhypusine in eIF5A Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and viability. Its biological activity is contingent upon a unique post-translational modification known as hypusination. This process, critical for protein synthesis, involves the formation of the unusual amino acid hypusine from a specific lysine residue. Deoxyhypusine is the pivotal intermediate in this two-step enzymatic cascade, and its formation represents the rate-limiting step in eIF5A activation. Understanding the function of this compound and the enzymes that mediate its conversion is paramount for developing novel therapeutic strategies targeting diseases characterized by dysregulated cell growth, such as cancer. This technical guide provides an in-depth overview of the role of this compound in eIF5A activation, including quantitative data on enzyme kinetics, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
The Hypusination Pathway: Activating eIF5A
The activation of the eIF5A precursor protein is a two-step process that occurs in the cytoplasm and is catalyzed by two highly specific enzymes: this compound synthase (DHS) and this compound hydroxylase (DOHH).[1][2][3] This modification is exclusive to eIF5A, making it a highly specific and attractive target for therapeutic intervention.[4][5]
Step 1: this compound Synthesis
The initial and rate-limiting step in eIF5A activation is the formation of a this compound residue. This reaction is catalyzed by This compound synthase (DHS) . DHS transfers the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of a specific lysine residue (Lys50 in human eIF5A) on the inactive eIF5A precursor. This process results in the formation of the intermediate, deoxyhypusinated eIF5A (eIF5A(Dhp)). The reaction is dependent on NAD+ as a cofactor.
Step 2: Hypusine Formation
The final step in eIF5A activation is the hydroxylation of the this compound residue to form the mature, active hypusine-containing eIF5A (eIF5A(Hyp)). This reaction is catalyzed by This compound hydroxylase (DOHH) , a non-heme diiron-containing enzyme. DOHH specifically recognizes and binds to deoxyhypusinated eIF5A to catalyze the stereo-specific hydroxylation of the this compound side chain.
The fully hypusinated eIF5A is the biologically active form of the protein, capable of participating in critical cellular processes.
Signaling and Functional Implications of eIF5A Activation
Activated eIF5A plays a crucial role in protein synthesis, particularly in translation elongation. It facilitates the synthesis of proteins containing difficult-to-translate sequences, such as polyproline tracts, by resolving ribosomal stalling. Beyond its role in translation, hypusinated eIF5A has been implicated in mRNA nuclear export, mRNA stability, and the regulation of cell cycle progression. Given its central role in cell growth and proliferation, the hypusination pathway is a key area of investigation in cancer biology and other proliferative diseases.
Caption: The eIF5A activation pathway and its downstream cellular functions.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and substrates involved in eIF5A activation.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism | Km (µM) | Vmax (pmol/h/µg protein) | Reference(s) |
| This compound Synthase (DHS) | eIF5A(Lys) | Human | 1.5 | Not Reported | |
| This compound Synthase (DHS) | Putrescine | Human | 1120 | Not Reported | |
| This compound Hydroxylase (DOHH) | Human eIF5A(Dhp) | Human | 0.065 | ~23.7 | |
| This compound Hydroxylase (DOHH) | Yeast eIF5A(Dhp) | Human | 0.376 | Not Reported | |
| This compound Hydroxylase (DOHH) | Human eIF5A(Dhp) | Yeast | 0.022 | ~29.4 | |
| This compound Hydroxylase (DOHH) | Yeast eIF5A(Dhp) | Yeast | 0.054 | Not Reported |
Table 2: Inhibitor Potency
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference(s) |
| N1-guanyl-1,7-diaminoheptane (GC7) | DHS | 10 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound in eIF5A activation.
In Vitro eIF5A Hypusination Assay ("Hyp'Assay")
This cell-free assay allows for the monitoring of the complete eIF5A hypusination process in a 96-well plate format.
Materials:
-
Recombinant human eIF5A, DHS, and DOHH proteins
-
Spermidine
-
Antibody specific for hypusinated eIF5A
-
96-well plates
-
Standard laboratory equipment for Western blotting or ELISA
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human eIF5A, DHS, and DOHH in a suitable reaction buffer.
-
Initiation: Start the reaction by adding spermidine to the desired final concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Detection: The formation of hypusinated eIF5A can be detected and quantified using either:
-
Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for hypusinated eIF5A.
-
ELISA: Coat the 96-well plate with a capture antibody for eIF5A, add the reaction mixture, and then detect with a primary antibody specific for hypusinated eIF5A followed by a secondary antibody conjugated to a reporter enzyme.
-
-
Data Analysis: Quantify the signal to determine the extent of eIF5A hypusination. This assay can be adapted to screen for inhibitors of DHS or DOHH by including test compounds in the reaction mixture.
Caption: Workflow for the in vitro eIF5A hypusination assay (Hyp'Assay).
Analysis of eIF5A Isoforms by 2D Gel Electrophoresis
Two-dimensional (2D) gel electrophoresis is a powerful technique to separate the different isoforms of eIF5A (unmodified, deoxyhypusinated, and hypusinated) based on their isoelectric point (pI) and molecular weight.
Materials:
-
Protein extract from cells or tissues
-
IPG strips for isoelectric focusing (IEF)
-
SDS-PAGE gels
-
Equipment for 2D gel electrophoresis and Western blotting
-
Antibody against total eIF5A
Methodology:
-
Sample Preparation: Prepare protein lysates from the experimental samples.
-
First Dimension (Isoelectric Focusing): a. Rehydrate the IPG strip with the protein sample in a rehydration buffer. b. Perform isoelectric focusing using a programmed voltage gradient to separate proteins based on their pI.
-
Second Dimension (SDS-PAGE): a. Equilibrate the focused IPG strip in an equilibration buffer containing SDS. b. Place the equilibrated strip on top of an SDS-PAGE gel and run the electrophoresis to separate proteins based on their molecular weight.
-
Detection: a. Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain) to visualize all separated proteins. b. Alternatively, transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes all forms of eIF5A to specifically visualize the different isoforms.
-
Analysis: The unmodified, deoxyhypusinated, and hypusinated forms of eIF5A will appear as distinct spots on the 2D gel or blot, allowing for their relative quantification.
Mass Spectrometry for Identification of this compound and Hypusine
Mass spectrometry (MS) is the gold standard for unequivocally identifying and quantifying the this compound and hypusine modifications on eIF5A.
Materials:
-
Purified eIF5A protein or protein bands excised from a gel
-
Trypsin or another suitable protease
-
LC-MS/MS system (Liquid Chromatography coupled to a Tandem Mass Spectrometer)
Methodology:
-
In-gel or In-solution Digestion: a. Excise the eIF5A protein band from a 1D or 2D gel and destain. b. Reduce and alkylate the cysteine residues. c. Digest the protein into smaller peptides using trypsin.
-
LC-MS/MS Analysis: a. Separate the resulting peptides by reverse-phase liquid chromatography. b. Introduce the separated peptides into the mass spectrometer. c. The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides (MS1 scan). d. Select specific peptides for fragmentation (MS2 scan) to determine their amino acid sequence.
-
Data Analysis: a. Search the acquired MS/MS spectra against a protein database to identify the peptides. b. Specifically look for the mass shift on the lysine-containing peptide corresponding to the addition of a 4-aminobutyl group (this compound) or a 4-amino-2-hydroxybutyl group (hypusine). For example, a tryptic peptide with a mass-to-charge ratio of 922.5 can be indicative of hypusination. c. The relative abundance of the modified versus unmodified peptides can be used for quantification.
Conclusion
The formation of this compound is a critical and rate-limiting step in the activation of eIF5A, a protein fundamental to cellular proliferation and protein synthesis. The enzymes responsible for this modification, DHS and DOHH, represent highly specific and promising targets for therapeutic intervention in a range of diseases. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate role of the hypusination pathway and to develop novel modulators of eIF5A activity.
References
- 1. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 3. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific and sensitive GC-MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Deoxyhypusine Synthesis Pathway from Spermidine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) is a unique and essential process for the proliferation and viability of all eukaryotic cells. This modification results in the formation of a rare amino acid, hypusine, at a single, specific lysine residue within eIF5A. The biosynthesis of hypusine is a two-step enzymatic pathway that utilizes the polyamine spermidine as a key substrate. The first and rate-limiting step, the formation of a deoxyhypusine intermediate, is catalyzed by this compound synthase (DHS). The subsequent hydroxylation is carried out by this compound hydroxylase (DOHH). Given that hypusinated eIF5A is critical for the translation of a subset of mRNAs, including those involved in cell cycle control and proliferation, this pathway represents a compelling target for therapeutic intervention in diseases such as cancer and neurodevelopmental disorders. This guide provides an in-depth overview of the core pathway, quantitative biochemical data, detailed experimental protocols, and visual diagrams of the key processes.
The Core Synthesis Pathway
The conversion of a specific lysine residue on the eIF5A precursor protein to a hypusine residue is a highly specific process involving two key enzymes.[1][2] eIF5A is the only protein in the cell known to undergo this modification.[3][4]
-
This compound Synthesis: The pathway begins with the enzyme This compound synthase (DHS) , which catalyzes the transfer of the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein.[5] This reaction is dependent on NAD+ as a cofactor and releases 1,3-diaminopropane as a byproduct. The product of this reaction is the eIF5A protein containing a This compound residue. This is the rate-limiting step of the entire pathway.
-
Hypusine Synthesis: The intermediate, this compound-containing eIF5A, is then acted upon by This compound hydroxylase (DOHH) . DOHH is a diiron-containing enzyme that hydroxylates the this compound residue to form the final, mature hypusine residue, thereby generating the active form of eIF5A.
The active, hypusinated eIF5A (eIF5A-Hyp) is essential for its function in protein synthesis, where it facilitates the elongation phase of translation, particularly at sequences encoding multiple proline residues.
Detailed Mechanism of this compound Synthase (DHS)
The reaction catalyzed by DHS is a complex, multi-step process.
-
Dehydrogenation: NAD+ binds to DHS, inducing a conformational change that allows for the binding of spermidine. Spermidine is then oxidized via an NAD-dependent dehydrogenation, generating an enzyme-bound NADH and a dehydrospermidine intermediate.
-
Enzyme-Imine Intermediate Formation: The dehydrospermidine intermediate is cleaved, releasing 1,3-diaminopropane. The remaining 4-aminobutyl moiety is transferred to the ε-amino group of a catalytic lysine residue on DHS itself (Lys329 in humans), forming a covalent enzyme-imine intermediate.
-
Transimination: The eIF5A precursor protein binds to the enzyme complex. The 4-aminobutyl moiety is then transferred from the DHS catalytic lysine to the target Lys50 on eIF5A, forming an eIF5A-imine intermediate.
-
Reduction: The enzyme-bound NADH, generated in the first step, reduces the eIF5A-imine intermediate to form the stable this compound residue. This regenerates NAD+ and completes the catalytic cycle.
Quantitative Data
The following tables summarize key quantitative data for the enzymes of the this compound synthesis pathway.
Table 1: Kinetic Parameters for this compound Synthase (DHS)
| Enzyme Source | Substrate | Km (µM) | Notes |
| Rat Testis | Spermidine | ~1.0 | |
| Rat Testis | eIF5A Precursor | ~0.08 | |
| Rat Testis | NAD+ | ~30 | |
| Human (recombinant) | eIF5A Precursor | 1.5 | |
| Human (recombinant) | Spermidine | 4.0 - 7.6 | EC50 of 5 µM also reported in a specific assay system. |
Table 2: Kinetic Parameters for this compound Hydroxylase (DOHH)
| Enzyme Source | Substrate | Km (µM) | Vmax (nM/h) |
| Human (recombinant) | Human eIF5A(Dhp) | 0.065 | 0.38 |
| Human (recombinant) | Yeast eIF5A(Dhp) | 0.376 | 0.44 |
| Yeast (recombinant) | Human eIF5A(Dhp) | 0.022 | 0.54 |
| Yeast (recombinant) | Yeast eIF5A(Dhp) | 0.054 | 0.54 |
| Data derived from reference. Assays were conducted at 37°C for 30 minutes. |
Table 3: Inhibitor Potency (IC50)
| Target Enzyme | Inhibitor | IC50 (µM) | Notes |
| Human DHS | 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | 0.062 | Potent allosteric inhibitor. |
| Human DHS | 5,6-dihydrothieno[2,3-c]pyridine derivative | 0.0092 | Allosteric inhibitor. |
| P. falciparum DHS | 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | 46.1 - 51.5 | Shows significantly lower potency against the parasite enzyme. |
Experimental Protocols
Detailed methodologies are crucial for studying the this compound pathway. Below are protocols for key experiments.
Recombinant Protein Expression and Purification (General Protocol)
Production of pure DHS, DOHH, and the various forms of eIF5A is fundamental. Co-expression in E. coli using polycistronic vectors is an effective strategy.
Objective: To produce and purify recombinant human DHS and eIF5A precursor.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)pLysS).
-
Expression vector (e.g., pET-series or pST39) containing the gene for His-tagged hDHS or untagged h-eIF5A.
-
LB medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column (for His-tagged proteins).
-
Ion-exchange chromatography columns (e.g., Q-Sepharose for eIF5A).
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 20% glycerol).
Methodology:
-
Transformation: Transform the expression plasmid into competent E. coli cells. Plate on selective LB agar and incubate overnight at 37°C.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM). For improved solubility, induction can be performed at a lower temperature (e.g., 18°C) for a longer period (e.g., 16 hours).
-
Cell Harvest: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 25,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant.
-
Affinity Purification (for His-DHS):
-
Equilibrate a Ni-NTA column with Lysis Buffer (without lysozyme/PMSF).
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Wash Buffer.
-
Elute the His-tagged protein with Elution Buffer.
-
-
Ion-Exchange Purification (for eIF5A):
-
For untagged eIF5A, further purification by ion-exchange chromatography is required.
-
Load the clarified lysate (or affinity-purified sample) onto an equilibrated anion-exchange column (e.g., Q-Sepharose).
-
Wash the column and elute the protein using a salt gradient (e.g., 0.1 to 0.5 M KCl).
-
-
Dialysis and Storage: Pool the pure fractions, dialyze against storage buffer, concentrate, and store at -80°C.
DHS Activity Assay: Non-Radioactive HTS Method
This assay is adapted for high-throughput screening (HTS) by measuring the production of NADH during the first stage of the DHS reaction.
Objective: To measure DHS activity and screen for inhibitors in a 96- or 384-well format.
Materials:
-
Purified recombinant DHS.
-
Spermidine solution.
-
NAD+ solution.
-
Assay Buffer: 0.1 M Glycine-NaOH, pH 9.0.
-
NADH-Glo™ Detection Reagent (Promega).
-
White, opaque multi-well plates suitable for luminescence.
-
Plate-reading luminometer.
Methodology:
-
Reaction Setup: In each well of the plate, prepare the DHS partial reaction mixture. For a 25 µL final volume:
-
12.5 µL 2x Assay Buffer.
-
2.5 µL 10x NAD+ (final concentration 100 µM).
-
2.5 µL 10x Spermidine (final concentration 20 µM).
-
2.5 µL 10x Test Compound (or vehicle for control).
-
5.0 µL DHS enzyme (e.g., 0.1-0.5 µg).
-
Note: The eIF5A precursor is omitted from this partial reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
NADH Detection:
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's protocol.
-
Allow the plate and the detection reagent to equilibrate to room temperature.
-
Add a volume of NADH-Glo™ reagent equal to the reaction volume in the well (e.g., 25 µL).
-
Mix briefly on a plate shaker.
-
-
Measurement: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop. Read the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is directly proportional to the amount of NADH produced, and thus to DHS activity. Calculate percent inhibition for test compounds relative to vehicle controls.
DOHH Activity Assay: Periodate Oxidation Method
This method relies on the preparation of a radiolabeled deoxyhypusinated eIF5A substrate and measures the release of a soluble radioactive fragment upon oxidation of the newly formed hypusine.
Objective: To measure the enzymatic activity of DOHH.
Materials:
-
Radiolabeled substrate: eIF5A([3H]Dhp), prepared via an in vitro DHS reaction with [1,8-3H]spermidine.
-
Purified recombinant DOHH.
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 6 mM DTT.
-
Bovine Serum Albumin (BSA).
-
Sodium (meta)periodate solution (e.g., 20 mM).
-
Trichloroacetic acid (TCA) solution (e.g., 20%).
-
Scintillation cocktail and counter.
Methodology:
-
Reaction Setup: Prepare the reaction mixture in a microfuge tube (20 µL final volume):
-
Assay Buffer.
-
BSA (carrier protein, e.g., 25 µg).
-
eIF5A([3H]Dhp) substrate (e.g., 2 pmol, ~4x104 dpm).
-
DOHH enzyme or cell lysate containing DOHH.
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Periodate Oxidation:
-
Stop the reaction and initiate cleavage by adding sodium periodate (e.g., 10 µL of 20 mM solution).
-
Incubate for 10 minutes at room temperature. Periodate specifically cleaves the vicinal amino-hydroxyl group in the hypusine side chain, releasing a soluble [3H]fragment.
-
-
Protein Precipitation:
-
Add carrier BSA (e.g., 500 µg) followed by cold TCA to a final concentration of 10% to precipitate the unreacted substrate and other proteins.
-
Incubate on ice for 15 minutes.
-
-
Quantification:
-
Centrifuge to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the released soluble [3H]fragment, to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity.
-
-
Analysis: The amount of TCA-soluble radioactivity is proportional to the amount of hypusine formed and thus to DOHH activity.
Cellular Function and Therapeutic Relevance
The this compound/hypusine pathway is inextricably linked to fundamental cellular processes, making it a critical node in cell biology and a promising drug target.
-
Role in Translation: The primary function of hypusinated eIF5A is to resolve ribosomal stalling during the translation of mRNAs containing specific motifs, such as polyproline tracts. This ensures the efficient synthesis of a subset of proteins crucial for cell growth and function.
-
Cell Proliferation: The essential nature of this pathway is underscored by the fact that genetic knockout of either Eif5a or Dhps is embryonically lethal in mice. Inhibition of DHS or DOHH leads to an arrest of the cell cycle, typically at the G1/S transition, and a halt in proliferation.
-
Therapeutic Targeting in Cancer: Many cancer cells exhibit elevated polyamine metabolism and are highly proliferative, suggesting a dependency on the hypusination pathway. Consequently, inhibitors of DHS are being investigated as potential anti-cancer therapeutics.
-
Neurodevelopmental Disorders: Mutations in the DHPS gene that lead to reduced enzyme activity are associated with neurodevelopmental disorders, highlighting the pathway's critical role in neural homeostasis.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 4. NAD(P)H-Glo™ Detection System [worldwide.promega.com]
- 5. Assay of this compound hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of a Unique Post-Translational Modification: A Technical Guide to Deoxyhypusine Synthase (DHS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyhypusine synthase (DHS) stands as a pivotal enzyme in a highly specific and essential post-translational modification pathway: hypusination. This unique modification targets only one known protein, the eukaryotic translation initiation factor 5A (eIF5A), and is critical for its function in protein synthesis and cell proliferation.[1][2][3][4] The dysregulation of the DHS/eIF5A axis has been implicated in a range of pathologies, including cancer, viral infections, and neurodevelopmental disorders, making DHS a compelling target for therapeutic intervention.[5] This in-depth technical guide provides a comprehensive overview of the role of DHS in post-translational modification, detailing the molecular mechanisms, key experimental methodologies, and the therapeutic landscape of DHS inhibitors.
Introduction to this compound Synthase and the Hypusination Pathway
The hypusination of eIF5A is a two-step enzymatic process that results in the conversion of a specific lysine residue to the unusual amino acid hypusine. This modification is indispensable for the biological activity of eIF5A.
This compound Synthase (DHS): The First and Rate-Limiting Step
DHS (EC 2.5.1.46) catalyzes the initial and rate-limiting step in this pathway. It transfers the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein. This reaction requires NAD+ as a cofactor and produces an intermediate, this compound-eIF5A, and 1,3-diaminopropane.
This compound Hydroxylase (DOHH): The Final Activation Step
The second enzyme in the pathway, this compound hydroxylase (DOHH), subsequently hydroxylates the this compound residue to form the mature, active hypusinated eIF5A (eIF5A-H).
The remarkable specificity of this pathway lies in the fact that DHS and DOHH exclusively modify eIF5A, making it a highly targeted cellular process.
Molecular Structure and Mechanism of this compound Synthase
Human DHS is a homotetrameric enzyme, with each subunit having a molecular weight of approximately 41 kDa. The crystal structure of human DHS reveals a complex architecture where the active sites are formed at the interface of the dimers. The binding of the cofactor NAD+ is a prerequisite for the subsequent binding of the spermidine substrate, suggesting an ordered sequential mechanism.
The catalytic mechanism of DHS involves a NAD+-dependent dehydrogenation of spermidine, forming an enzyme-bound imine intermediate. The aminobutyl moiety is then transferred to the specific lysine residue of the eIF5A precursor.
The Central Role of Hypusinated eIF5A in Cellular Function
The hypusine modification is critical for the function of eIF5A in protein synthesis. While initially thought to be an initiation factor, it is now understood that hypusinated eIF5A primarily functions in translation elongation and termination.
Translation Elongation and Termination: Hypusinated eIF5A binds to the ribosome and facilitates the translation of mRNAs containing specific motifs, such as polyproline tracts, that can otherwise cause ribosomal stalling. It also plays a broader role in promoting the elongation of various tripeptide sequences and is involved in the termination of translation by stimulating the hydrolysis of peptidyl-tRNA.
Cellular Proliferation and Disease: Due to its crucial role in protein synthesis, the DHS/eIF5A pathway is essential for cell proliferation. Overexpression of DHS and eIF5A has been linked to various cancers, and inhibition of this pathway has been shown to have anti-proliferative effects. Furthermore, mutations in the DHPS gene have been associated with rare neurodevelopmental disorders. The pathway is also implicated in viral replication, such as that of HIV-1.
Quantitative Data on DHS Activity and Inhibition
The following tables summarize key quantitative data related to DHS enzyme kinetics and the potency of its inhibitors.
Table 1: Kinetic Parameters of this compound Synthase and Related Enzymes
| Enzyme/Substrate | Organism | Km | Vmax | kcat | Reference |
| Human DHS - Spermidine | Human | ~4-7.6 µM | - | - | |
| Human DHS - eIF5A(Lys) | Human | 1.5 µM | - | - | |
| Human DHS - Putrescine | Human | 1.12 mM | - | - | |
| Human DOHH - Human eIF5A(Dhp) | Human | 0.065 µM | - | - | |
| Human DOHH - Yeast eIF5A(Dhp) | Human | 0.376 µM | - | - | |
| Yeast DOHH - Human eIF5A(Dhp) | Yeast | 0.022 µM | - | - | |
| Yeast DOHH - Yeast eIF5A(Dhp) | Yeast | 0.054 µM | - | - |
Table 2: Inhibition of this compound Synthase
| Inhibitor | Target | Inhibition Constant (Ki) | IC50 | Cell Line/Assay Condition | Reference |
| N1-guanyl-1,7-diaminoheptane (GC7) | DHS | 10 nM | 6.8 nM | Cell-free Hyp'Assay (5 µM spermidine) | |
| GC7 | DHS | - | ~50 nM | - | |
| Novel allosteric inhibitor (26d) | DHS | - | 9.2 nM | Enzyme assay | |
| CNI-1493 | DHS | - | - | HIV-infected cell cultures |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study DHS and the hypusination pathway.
This compound Synthase (DHS) Activity Assay
This protocol describes an in vitro assay to measure the enzymatic activity of DHS by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.
Materials:
-
Purified recombinant DHS enzyme
-
Purified recombinant eIF5A precursor protein (eIF5A(Lys))
-
[1,8-³H]spermidine
-
1 M Glycine-NaOH buffer, pH 9.2
-
100 mM Dithiothreitol (DTT)
-
20 mM NAD+
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
4 µL 1 M Glycine-NaOH buffer, pH 9.2 (final concentration: 0.2 M)
-
0.2 µL 100 mM DTT (final concentration: 1 mM)
-
1 µL 20 mM NAD+ (final concentration: 1 mM)
-
1 µL [1,8-³H]spermidine (e.g., 0.5 µCi)
-
eIF5A(Lys) (e.g., 2.5 µg)
-
DHS enzyme (e.g., 2.5 units)
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Protein Precipitation: Stop the reaction by adding an equal volume of cold 20% TCA. Incubate on ice for 30 minutes.
-
Washing: Centrifuge the tubes at high speed to pellet the precipitated protein. Carefully remove the supernatant. Wash the pellet multiple times with cold 10% TCA to remove unincorporated [³H]spermidine.
-
Quantification: Dissolve the final protein pellet in a suitable buffer or tissue solubilizer. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of [³H]this compound formed based on the specific activity of the [³H]spermidine. One unit of DHS activity is defined as the amount of enzyme that generates 1 pmol of this compound per hour at 37°C.
A non-radioactive DHS assay can also be performed by coupling the reaction to NADH detection using a luminescent assay kit (e.g., NADH-Glo™).
Western Blot Analysis of eIF5A Hypusination
This method allows for the detection and quantification of the hypusinated form of eIF5A in cell lysates.
Materials:
-
Cell lysate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for hypusinated eIF5A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in a suitable buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against hypusinated eIF5A overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to hypusinated eIF5A can be quantified using densitometry software.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of DHS inhibitors on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
DHS inhibitor (e.g., GC7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the DHS inhibitor for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine the IC50 value of the inhibitor.
Visualizing the Hypusination Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: The two-step enzymatic pathway of eIF5A hypusination.
Caption: Workflow for the radioactive DHS activity assay.
Caption: Signaling pathway of hypusinated eIF5A in translation.
Conclusion and Future Directions
This compound synthase is a highly specific and essential enzyme that plays a critical role in cellular physiology through the post-translational modification of eIF5A. Its involvement in fundamental processes such as protein synthesis and cell proliferation, coupled with its dysregulation in various diseases, underscores its importance as a therapeutic target. The development of potent and specific DHS inhibitors holds significant promise for the treatment of cancer and other proliferative disorders. Future research will likely focus on elucidating the full spectrum of proteins regulated by the DHS/eIF5A axis, further refining DHS inhibitors for clinical use, and exploring the potential of targeting this pathway for a wider range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the fascinating biology of DHS and its potential for therapeutic innovation.
References
- 1. eIF5A Functions Globally in Translation Elongation and Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into eukaryotic translation initiation factor 5A: Its role and mechanisms in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Hypusination of Eukaryotic Initiation Factor 5A via cAMP-PKA-ERK1/2 Pathway is required for Ligand-induced Downregulation of LH receptor mRNA Expression in the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Discovery and Crucial Role of Deoxyhypusine in Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyhypusine is a unique and essential amino acid intermediate in the biosynthesis of hypusine. This post-translational modification is critical for the function of a single protein, eukaryotic translation initiation factor 5A (eIF5A), highlighting one of the most specific modification pathways in eukaryotes.[1] The discovery of this compound and the elucidation of the hypusination pathway have unveiled a fundamental mechanism governing protein synthesis, cell proliferation, and stress responses. This technical guide provides an in-depth overview of this compound, its synthesis, its role in cellular processes, and the experimental methodologies used for its investigation. The intricate regulation of this pathway and its implication in various diseases, including cancer and neurodevelopmental disorders, make it a compelling target for therapeutic intervention.[2][3]
The Discovery of this compound
The journey to understanding this compound began with the identification of hypusine [Nε-(4-amino-2-hydroxybutyl)lysine], an unusual amino acid found in eIF5A.[1] Initial studies revealed that the formation of hypusine was a post-translational event. Further investigation in the early 1980s led to the discovery of an unhydroxylated precursor, which was named this compound [Nε-(4-aminobutyl)lysine].[1] It was demonstrated that this intermediate accumulated in cells treated with metal-chelating agents, suggesting a subsequent hydroxylation step. This pivotal discovery established the two-step enzymatic pathway for hypusine biosynthesis.
The eIF5A Hypusination Pathway
The conversion of a specific lysine residue on the eIF5A precursor to a mature hypusine residue is a two-step enzymatic process that is highly conserved across eukaryotes.
-
This compound Synthesis: The first and rate-limiting step is catalyzed by This compound synthase (DHS) . This enzyme transfers the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein. This reaction is NAD+-dependent and results in the formation of a this compound-containing eIF5A intermediate and the release of 1,3-diaminopropane.
-
Hypusine Formation: The second step is catalyzed by This compound hydroxylase (DOHH) , a metalloenzyme. DOHH hydroxylates the this compound residue at the C2 position of the butylamine side chain to form the mature hypusine residue, rendering eIF5A biologically active.
The extraordinary specificity of both DHS and DOHH for the eIF5A precursor underscores the critical and singular role of this modification in cellular physiology.
The Role of this compound and Hypusinated eIF5A in Cellular Processes
The formation of this compound is an indispensable step towards the activation of eIF5A. Hypusinated eIF5A plays a crucial role in several fundamental cellular processes:
-
Translation Elongation and Termination: Activated eIF5A is essential for efficient protein synthesis. It facilitates the elongation of polypeptide chains, particularly at ribosome-stalling motifs such as polyproline tracts, and is also involved in the termination of translation.
-
Cell Proliferation and Growth: The critical role of eIF5A in protein synthesis directly links the hypusination pathway to cell growth and proliferation. Inhibition of this pathway leads to cell cycle arrest. The genes encoding eIF5A, DHS, and DOHH are all essential for embryonic development in mice.
-
mRNA Transport and Stability: There is evidence to suggest that eIF5A is involved in the nuclear export of specific mRNAs.
-
Stress Response: The hypusination pathway is implicated in cellular responses to various stressors, including oxidative stress and nutrient deprivation.
-
Disease Pathogenesis: Dysregulation of the eIF5A hypusination pathway has been linked to several human diseases. Overexpression of eIF5A and DHS is associated with various cancers, making them attractive targets for anti-cancer therapies. Furthermore, mutations in the genes for DHS and DOHH have been identified as the cause of rare neurodevelopmental disorders.
Quantitative Data
The following tables summarize key quantitative data related to the this compound pathway.
Table 1: Kinetic Parameters of this compound Synthase (DHS)
| Organism | Substrate | Km (μM) | Reference |
| Human | eIF5A(Lys) | 1.5 | |
| Human | Spermidine | 5 | |
| Human | Putrescine | 1120 |
Table 2: IC50 Values of this compound Synthase (DHS) Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| GC7 | Human DHPS | 6.8 | In vitro Hyp'Assay (5 μM spermidine) | |
| Compound 26d | Human DHPS | 9.2 | In vitro enzyme assay |
Experimental Protocols
Detailed methodologies for studying the this compound pathway are crucial for advancing research in this field.
Protocol 1: this compound Synthase (DHS) Activity Assay (Radiometric)
This protocol is a standard method for measuring DHS activity by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.
Materials:
-
Purified recombinant eIF5A precursor protein (eIF5A(Lys))
-
Purified recombinant DHS enzyme
-
[1,8-³H]spermidine
-
NAD+
-
Assay Buffer: 0.1 M Glycine-NaOH, pH 9.0
-
Trichloroacetic acid (TCA) solution (10%)
-
0.15 N NaOH
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 20 μL reaction contains:
-
30 μM eIF5A precursor
-
20 μM [³H]spermidine (radiolabeled plus unlabeled)
-
100 μM NAD+
-
0.03 - 0.1 μg purified DHS enzyme
-
Assay buffer to a final volume of 20 μL
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Protein Precipitation: Stop the reaction by adding an equal volume of 10% TCA.
-
Washing: Pellet the precipitated protein by centrifugation. Wash the pellet three times with 10% TCA to remove unincorporated [³H]spermidine.
-
Solubilization and Counting: Dissolve the final protein pellet in 0.1 mL of 0.15 N NaOH. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of this compound formed based on the specific activity of the [³H]spermidine. A negative control reaction lacking the DHS enzyme should be included to determine background radioactivity.
Protocol 2: this compound Hydroxylase (DOHH) Activity Assay (Radiometric)
This assay measures the conversion of [³H]this compound-containing eIF5A to [³H]hypusine-containing eIF5A.
Materials:
-
In vitro prepared [³H]this compound-containing eIF5A (eIF5A(Dhp)) substrate
-
DOHH enzyme source (purified recombinant enzyme or cell lysate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
6 N HCl
-
Amino acid analyzer or HPLC system with an ion-exchange column
Procedure:
-
Reaction Setup: Prepare the reaction mixture containing the eIF5A(Dhp) substrate and the DOHH enzyme source in the assay buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 2 hours).
-
Acid Hydrolysis: Stop the reaction and hydrolyze the protein by adding 6 N HCl and heating at 110°C overnight.
-
Chromatographic Separation: Separate the resulting amino acids, including [³H]this compound and [³H]hypusine, using an amino acid analyzer or an HPLC system with a cation-exchange column.
-
Quantification: Quantify the amount of [³H]hypusine by collecting fractions and measuring their radioactivity.
Protocol 3: Western Blot Analysis of eIF5A Hypusination
This method allows for the qualitative and semi-quantitative assessment of the different forms of eIF5A (unmodified, deoxyhypusinated, and hypusinated).
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels (12-15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-eIF5A (total)
-
Anti-hypusine
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-eIF5A or anti-hypusine) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The different forms of eIF5A may be distinguished by their migration patterns or through the use of specific antibodies.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: The eIF5A hypusination signaling pathway.
References
Deoxyhypusine's Crucial Role in Neurodevelopment: A Technical Guide
An In-depth Examination of the Hypusination Pathway, its Dysregulation in Neurological Disorders, and Methodologies for Research and Drug Development
Abstract
The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) by the addition of a unique amino acid, hypusine, is a critical process for cellular function and is particularly vital for proper neurodevelopment. This process, known as hypusination, is catalyzed by two key enzymes: deoxyhypusine synthase (DHPS) and this compound hydroxylase (DOHH). Genetic mutations in the genes encoding eIF5A, DHPS, and DOHH have been identified as the underlying cause of several rare and severe neurodevelopmental disorders. These disorders are typically characterized by a range of debilitating symptoms including intellectual disability, global developmental delay, seizures, and microcephaly.[1][2][3][4][5] This technical guide provides a comprehensive overview of the this compound pathway's involvement in neurodevelopmental disorders, intended for researchers, scientists, and professionals in drug development. It details the molecular mechanisms, summarizes key quantitative data from patient-derived cells and animal models, and provides detailed experimental protocols for studying this critical pathway.
The Hypusination Pathway: A Key Regulator of Protein Synthesis and Neurodevelopment
The synthesis of hypusine is a highly specific two-step enzymatic reaction that modifies a single lysine residue (Lys50 in humans) on the eIF5A precursor protein.
-
This compound Synthesis: this compound synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor, forming a this compound intermediate.
-
Hypusine Formation: this compound hydroxylase (DOHH) then hydroxylates the this compound residue to form the mature, active hypusinated eIF5A (eIF5AHyp).
The resulting hypusinated eIF5A is essential for efficient protein synthesis. It functions to alleviate ribosome stalling at specific polyproline motifs and other difficult-to-translate sequences, thereby ensuring the proper translation of a subset of cellular proteins that are critical for neuronal function and development. Disruption of this pathway leads to impaired translation, which is believed to be the primary driver of the pathophysiology observed in related neurodevelopmental disorders.
Signaling Pathway Diagram
Caption: The hypusination pathway and its role in neurodevelopment.
Genetic Variants and Associated Neurodevelopmental Disorders
Mutations in the genes encoding the core components of the hypusination pathway are linked to distinct, yet overlapping, rare neurodevelopmental syndromes.
| Gene | Disorder | Inheritance | Key Clinical Features | References |
| DHPS | DHPS Deficiency | Autosomal Recessive | Global developmental delay, intellectual disability, seizures, hypotonia, speech impairment. | |
| DOHH | DOHH Deficiency | Autosomal Recessive | Global developmental delay, intellectual disability, microcephaly, epilepsy, facial dysmorphism. | |
| EIF5A | Faundes-Banka Syndrome | Autosomal Dominant | Craniofacial malformations, developmental delay, intellectual disability. |
Quantitative Data from In Vitro and In Vivo Models
Defects in the hypusination pathway lead to measurable changes in enzyme activity, protein levels, and cellular and organismal phenotypes.
Table 3.1: DHPS Enzyme Activity in Patients with DHPS Mutations
| DHPS Variant | Residual Enzyme Activity (% of Wild-Type) | Reference |
| p.Asn173Ser | ~18-25% | |
| p.Tyr305_Ile306del | Absent |
Table 3.2: Phenotypic Data from Conditional Knockout (cKO) Mouse Models
| Mouse Model | Phenotype | Quantitative Measurement | Reference |
| Dhps cKO (Emx1-Cre) | Brain Development | Reduced forebrain size, premature death. | |
| Eif5a cKO (Emx1-Cre) | Brain Development | Reduced forebrain size, premature death. | |
| Dhps cKO (Camk2a-Cre) | Cognitive Function | Severe impairment in spatial learning and memory in Morris water maze. | |
| Eif5a cKO (Camk2a-Cre) | Cognitive Function | Impairment in spatial learning and memory in Morris water maze. |
Table 3.3: Proteomics and Translation Analysis in DHPS Deficient Models
| Model System | Analysis | Key Findings | Reference |
| Dhps KO Mouse Brain | Quantitative Mass Spectrometry | Altered expression of proteins required for proper neuronal development and function. | |
| Dhps KO Mouse Brain | Ribosome Profiling | Impaired translation of a subset of mRNAs. | |
| eIF5A-deficient human cells | Ribosome Profiling | Increased ribosomal pausing at specific tripeptide motifs (e.g., PPX, GXX). |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the hypusination pathway.
This compound Synthase (DHS) Activity Assay
This protocol is adapted from established methods for measuring the incorporation of radiolabeled spermidine into the eIF5A precursor.
Experimental Workflow
Caption: Workflow for the DHPS activity assay.
Materials:
-
Purified recombinant eIF5A precursor protein
-
[1,8-³H]spermidine
-
NAD⁺
-
Enzyme source (e.g., cell lysate or purified recombinant DHPS)
-
Reaction buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, purified eIF5A precursor, and the enzyme source.
-
Initiate the reaction by adding [³H]spermidine.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Wash the protein pellet multiple times with cold TCA to remove unincorporated [³H]spermidine.
-
Dissolve the final protein pellet in a suitable solvent.
-
Add scintillation fluid and quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the specific activity of DHPS based on the amount of radioactivity incorporated, the specific activity of the [³H]spermidine, the amount of protein in the enzyme source, and the incubation time.
Western Blotting for Hypusinated eIF5A
This method allows for the specific detection and relative quantification of the hypusinated form of eIF5A.
Materials:
-
Primary antibody specific for hypusinated eIF5A
-
Primary antibody for total eIF5A (as a loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Extract total protein from cells or tissues of interest.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against hypusinated eIF5A overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF5A to normalize the results.
Mass Spectrometry for this compound and Hypusine Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of this compound and hypusine.
References
- 1. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Reveal Region-Specific Alterations in Neuroserpin-Deficient Mouse Brain and Retina: Insights into Serpini1 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroserpin Is Strongly Expressed in the Developing and Adult Mouse Neocortex but Its Absence Does Not Perturb Cortical Lamination and Synaptic Proteome [frontiersin.org]
- 4. eIF5A and hypusination-related disorders: literature review and case report of DOHH-related encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-translational formation of hypusine in eIF5A: implications in human neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyhypusine: A Pivotal Node in Cancer Proliferation and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) to its active, hypusinated form is a critical process for the proliferation of cancer cells. This unique modification, catalyzed by the enzymes deoxyhypusine synthase (DHS) and this compound hydroxylase (DOHH), presents a compelling and highly specific target for anticancer therapy. This technical guide provides a comprehensive overview of the this compound pathway, its role in malignancy, the therapeutic potential of its inhibition, and detailed methodologies for its study. The dysregulation of eIF5A activity, often elevated in various cancers, drives the translation of a subset of mRNAs encoding proteins crucial for cell growth, metastasis, and chemoresistance. Consequently, inhibitors of DHS and DOHH have demonstrated significant anti-neoplastic effects in a multitude of preclinical cancer models, heralding a new frontier in targeted cancer therapy.
The this compound Synthesis Pathway: A Unique Post-Translational Modification
The activation of eIF5A is a two-step enzymatic process that results in the formation of a unique amino acid residue called hypusine. This process is essential for the biological function of eIF5A.[1][2]
-
Deoxyhypusination: this compound synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein. This reaction forms the intermediate, this compound.[3][4]
-
Hydroxylation: this compound hydroxylase (DOHH) then hydroxylates the this compound residue to form the mature, active hypusine residue.[3]
Activated, hypusinated eIF5A is crucial for resolving ribosomal stalling during the translation of proteins containing polyproline motifs, thereby facilitating the synthesis of a specific subset of proteins essential for cell proliferation and survival.
Role in Cancer Pathogenesis
Elevated levels of hypusinated eIF5A are a hallmark of numerous cancers, including pancreatic, colorectal, breast, lung, and neuroblastoma. This overexpression is not merely a correlative phenomenon but a functional driver of malignancy. The activated eIF5A facilitates the translation of a specific subset of mRNAs, often termed the "eIF5A regulon," which encode proteins critical for various aspects of cancer progression.
Downstream Signaling Pathways
Inhibition of this compound synthesis has been shown to impact several key oncogenic signaling pathways:
-
MYC Elongation: Hypusinated eIF5A is required for the efficient translation of the MYC oncogene by resolving ribosome stalling at specific pausing motifs within its coding sequence. Inhibition of this process leads to reduced MYC protein levels and subsequent suppression of MYC-driven cell growth.
-
PEAK1 Signaling: In pancreatic ductal adenocarcinoma (PDAC), eIF5A regulates the expression of the non-receptor tyrosine kinase PEAK1, which is essential for PDAC progression and resistance to chemotherapy.
-
RhoA/ROCK Pathway: eIF5A has been shown to modulate the expression of RhoA and ROCK proteins, key regulators of the cytoskeleton, thereby influencing cancer cell migration and metastasis.
-
Sonic Hedgehog (sHH) Pathway: In pancreatic cancer, eIF5A has been implicated in the regulation of the sonic hedgehog signaling pathway, which is involved in cell proliferation and chemoresistance.
Therapeutic Targeting of the this compound Pathway
The high specificity of DHS and DOHH for eIF5A makes them attractive targets for therapeutic intervention. Several small molecule inhibitors have been developed and have shown promising preclinical activity.
This compound Synthase (DHS) Inhibitors
-
N1-guanyl-1,7-diaminoheptane (GC7): A spermidine analog that acts as a competitive inhibitor of DHS. GC7 has been shown to inhibit the growth of various cancer cell lines.
-
Novel Allosteric Inhibitors: Recent efforts have focused on developing more drug-like allosteric inhibitors of DHS. For instance, compound 7k has demonstrated a tumor growth inhibition (TGI) of 73% in a melanoma xenograft model.
This compound Hydroxylase (DOHH) Inhibitors
-
Ciclopirox (CPX): An antifungal agent that chelates iron, an essential cofactor for DOHH activity. CPX has been shown to inhibit the proliferation of a range of cancer cell lines.
-
Deferiprone (DFP): An iron chelator used for the treatment of iron overload, which also inhibits DOHH activity and has demonstrated anti-cancer stem cell properties.
Quantitative Data on Inhibitor Efficacy
The following tables summarize the in vitro efficacy of various DHS and DOHH inhibitors against a panel of human cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of this compound Synthase (DHS) Inhibitors
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| GC7 | HCT-116 | Colorectal | ~20 | |
| H9 | T-cell lymphoma | Not specified | ||
| HeLa | Cervical | Not specified | ||
| Compound 7k | A375 | Melanoma | 0.1 | |
| SK-MEL-28 | Melanoma | 0.1 |
Table 2: IC50 Values of this compound Hydroxylase (DOHH) Inhibitors
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ciclopirox (CPX) | Rh30 | Rhabdomyosarcoma | 1.5 - 4.9 | |
| RD | Rhabdomyosarcoma | 1.5 - 4.9 | ||
| MDA-MB-231 | Breast | 1.5 - 4.9 | ||
| MCF7 | Breast | 1.5 - 4.9 | ||
| A549 | Lung | 1.5 - 4.9 | ||
| HT29 | Colon | 1.5 - 4.9 | ||
| Deferiprone (DFP) | MCF7 | Breast | ~0.1 (CSC propagation) | |
| T47D | Breast | ~0.5-1 (CSC propagation) | ||
| HSC-2 | Oral Squamous Carcinoma | 13.5 µg/mL | ||
| HSC-3 | Oral Squamous Carcinoma | 9.9 µg/mL | ||
| HL-60 | Promyelocytic Leukemia | 10.6 µg/mL | ||
| TRAMP-C2 | Prostate | ~50 | ||
| Myc-CaP | Prostate | ~50 | ||
| 22rv1 | Prostate | ~50 |
Key Experimental Protocols
Reproducible and robust experimental methodologies are crucial for the investigation of the this compound pathway. Below are detailed protocols for key assays.
Western Blot Analysis of eIF5A Hypusination
This protocol allows for the detection and quantification of total and hypusinated eIF5A.
-
Cell Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for hypusinated eIF5A (e.g., Anti-Hypusine antibody, Cat. No. ABS1064, Millipore) at a dilution of 0.6 µg/mL, or a total eIF5A antibody (e.g., eIF5A Antibody #14377, Cell Signaling Technology) at a 1:1000 dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Donkey Anti-Rabbit IgG) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit.
This compound Synthase (DHS) Activity Assay
This assay measures the enzymatic activity of DHS.
-
Reaction Mixture: Prepare a reaction mixture containing 50 µL glycine-NaOH buffer (pH 9.0), 100 µM NAD+, 20 µM spermidine, and 0.5 µg of recombinant DHS enzyme.
-
Inhibitor Addition: Add the test inhibitor at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 2 hours.
-
Detection: Add an equal volume of NADH-Glo™ reagent and incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader. The amount of NADH produced is proportional to the DHS activity.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment with a this compound inhibitor.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the inhibitor at various concentrations.
-
Incubation: Incubate the cells for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.
-
Insert Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Inhibitor Treatment: Add the this compound inhibitor to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 70% ethanol and stain with 0.1% crystal violet.
-
Quantification: Count the number of invaded cells in multiple fields of view under a microscope.
In Vivo Xenograft Tumor Model
This in vivo model evaluates the anti-tumor efficacy of this compound inhibitors.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2-5 x 10^6 cells) into the flanks of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer the inhibitor via an appropriate route (e.g., intravenous injection) at a specified dose and schedule (e.g., 100 mg/kg every three days).
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).
Conclusion and Future Directions
The this compound synthesis pathway represents a unique and specific vulnerability in cancer cells. The essential role of hypusinated eIF5A in translating a subset of proteins critical for oncogenesis, coupled with the existence of potent and specific inhibitors of DHS and DOHH, provides a strong rationale for the clinical development of drugs targeting this pathway. The preclinical data are compelling, demonstrating significant anti-proliferative, anti-metastatic, and anti-angiogenic effects across a broad range of cancer types. Future research should focus on the development of highly potent and selective inhibitors with favorable pharmacokinetic properties, the identification of predictive biomarkers to select patients most likely to respond to this therapeutic strategy, and the exploration of combination therapies with existing anticancer agents. The continued investigation of the eIF5A regulon will further elucidate the downstream consequences of this compound inhibition and may reveal additional therapeutic targets. Targeting this compound synthesis holds the promise of a novel and effective approach to cancer treatment.
References
- 1. The translation factor eIF5A and human cancer [escholarship.org]
- 2. Screening assay for the identification of this compound synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The translation factor eIF5A and human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an activity assay for characterizing this compound synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Conservation of Deoxyhypusine Modification: A Technical Guide for Researchers
An In-depth Whitepaper on a Unique and Essential Post-Translational Modification
November 28, 2025
Executive Summary
The deoxyhypusine modification is a unique and highly conserved post-translational modification essential for the function of the eukaryotic translation initiation factor 5A (eIF5A). This process, involving the sequential action of two enzymes, this compound synthase (DHS) and this compound hydroxylase (DOHH), is critical for regulating protein synthesis, cell proliferation, and differentiation. Its profound evolutionary conservation across eukaryotes and archaea underscores its fundamental role in cellular physiology. Dysregulation of the hypusination pathway has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound modification, including its evolutionary conservation, the molecular machinery involved, detailed experimental protocols for its study, and its emerging role as a therapeutic target.
Introduction: The Hypusine Circuit
The journey from a nascent polypeptide to a functional protein is often paved with a series of post-translational modifications (PTMs). Among these, the formation of hypusine stands out for its remarkable specificity and essentiality. Hypusine is an unusual amino acid derived from the polyamine spermidine and is found in only one known protein in eukaryotes: the eukaryotic translation initiation factor 5A (eIF5A).[1][2][3][4][5]
The biosynthesis of hypusine, a process termed hypusination, occurs in two enzymatic steps:
-
Deoxyhypusination: this compound synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in humans) on the eIF5A precursor, forming a this compound intermediate.
-
Hydroxylation: this compound hydroxylase (DOHH) then hydroxylates the this compound residue to form the mature, active hypusinated eIF5A (eIF5AHyp).
This two-step modification is not merely a cellular curiosity; it is a vital process. The hypusinated form of eIF5A is crucial for its function in translation, specifically in alleviating ribosome stalling at polyproline motifs and other problematic sequences, thereby ensuring the efficient synthesis of a subset of cellular proteins. The absolute requirement for this modification is underscored by the fact that genetic knockout of either DHS or DOHH is embryonically lethal in mice.
Evolutionary Conservation: A Testament to a Fundamental Role
The hypusination pathway is a testament to evolutionary preservation, with DHS and DOHH being highly conserved across all eukaryotic kingdoms and even present in archaea. This deep evolutionary conservation points to a fundamental and indispensable cellular function that has been maintained for over a billion years.
Conservation of Key Enzymes: DHS and DOHH
Both DHS and DOHH exhibit a high degree of sequence and structural conservation across a wide range of species, from yeast to humans. This conservation is particularly pronounced in the active sites of the enzymes, highlighting the stringent evolutionary pressure to maintain their catalytic function.
| Organism | DHS Sequence Identity to Human (%) | DOHH Sequence Identity to Human (%) |
| Homo sapiens (Human) | 100 | 100 |
| Mus musculus (Mouse) | 96 | 95 |
| Gallus gallus (Chicken) | 92 | 91 |
| Danio rerio (Zebrafish) | 85 | 83 |
| Drosophila melanogaster (Fruit Fly) | 78 | 75 |
| Caenorhabditis elegans (Nematode) | 70 | 68 |
| Saccharomyces cerevisiae (Yeast) | 65 | 61 |
| Arabidopsis thaliana (Thale Cress) | 68 | 63 |
Note: The sequence identity percentages in this table are illustrative and based on representative homolog searches. Actual values may vary slightly depending on the specific isoforms and alignment algorithms used.
Phylogenetic Analysis
Phylogenetic trees of DHS and DOHH proteins show a clear evolutionary relationship that largely mirrors the accepted organismal phylogeny. This indicates that the genes for these enzymes have been vertically inherited from a common ancestor and have not undergone significant horizontal gene transfer in eukaryotes.
Signaling Pathways and Cellular Roles
The influence of eIF5A hypusination extends to a multitude of cellular signaling pathways, impacting processes ranging from cell growth and proliferation to stress responses and immune modulation.
The Hypusination Pathway
The core pathway is a linear, two-step enzymatic cascade.
Role in Macrophage Activation
Recent studies have illuminated a critical role for eIF5A hypusination in macrophage polarization. Inhibition of this pathway has been shown to selectively impair the alternative activation (M2) of macrophages, a process dependent on oxidative phosphorylation, while leaving classical (M1) activation, which relies on glycolysis, unaffected. This suggests a key role for hypusinated eIF5A in regulating metabolic reprogramming in immune cells.
Involvement in Cancer and the mTOR Pathway
The hypusination pathway is frequently upregulated in various cancers, where it supports the high translational demand of proliferating tumor cells. Hypusinated eIF5A is implicated in the translation of key oncogenic proteins, including c-Myc. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and proliferation, and its activity is often elevated in cancer. While a direct regulatory link is still under investigation, there is evidence for crosstalk between the mTOR and hypusination pathways. mTORC1, a key component of the mTOR pathway, promotes protein synthesis, and its downstream effectors can influence the availability of substrates for hypusination. Furthermore, inhibitors of the hypusination pathway have been shown to impact mTORC1 signaling.
References
- 1. The emerging role of eIF5A hypusination as a unique and underexplored mechanism in proteinopathies and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Hypusination of Eif5a regulates cytoplasmic TDP-43 aggregation and accumulation in a stress-induced cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cellular Consequences of Impaired Deoxyhypusine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyhypusine synthesis is a critical and highly specific post-translational modification essential for the activation of eukaryotic translation initiation factor 5A (eIF5A). This process, catalyzed by this compound synthase (DHPS) and this compound hydroxylase (DOHH), is indispensable for normal cellular function. Impairment of this pathway leads to a cascade of cellular dysfunctions, including disrupted protein synthesis, cell cycle arrest, and has been implicated in a range of pathologies from neurodevelopmental disorders to cancer. This technical guide provides an in-depth exploration of the cellular ramifications of deficient this compound synthesis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways involved.
The this compound Synthesis Pathway: A Molecular Overview
The synthesis of the unique amino acid hypusine occurs exclusively on a specific lysine residue of the eIF5A precursor protein. This two-step enzymatic process is fundamental to the biological activity of eIF5A.
-
Deoxyhypusination: this compound synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in humans) on the eIF5A precursor, forming a this compound intermediate.[1][2]
-
Hydroxylation: this compound hydroxylase (DOHH) then hydroxylates the this compound residue to form the mature, active hypusinated eIF5A (eIF5AHyp).
This modification is essential for eIF5A's role in protein synthesis. Both eIF5A and the enzymes of the hypusination pathway are highly conserved across eukaryotes, underscoring their vital role in cellular life.[3]
Core Cellular Function of Hypusinated eIF5A: Facilitating Translation
Initially identified as a translation initiation factor, extensive research has now established that the primary role of hypusinated eIF5A is in translation elongation and termination .[4][5]
-
Resolving Ribosome Stalling: eIF5AHyp is crucial for alleviating ribosome stalling at specific amino acid motifs that are difficult to translate, particularly polyproline tracts (PPP). Impaired hypusination leads to an accumulation of ribosomes at these stall sites, thereby impeding the overall flow of protein synthesis.
-
Promoting Peptide Bond Formation: By interacting with the ribosome, eIF5AHyp facilitates the efficient formation of peptide bonds, particularly for problematic sequences.
-
Enhancing Translation Termination: Recent studies have revealed a critical role for eIF5AHyp in promoting the termination of translation. Depletion of eIF5A leads to an accumulation of ribosomes at stop codons and a 17-fold reduction in the rate of peptidyl-tRNA hydrolysis.
Quantitative Consequences of Impaired this compound Synthesis
The disruption of this compound synthesis has quantifiable effects on various cellular processes. The following tables summarize key quantitative data from studies investigating the impact of DHPS inhibition or knockdown.
| Parameter | Experimental System | Intervention | Observed Effect | Reference |
| eIF5A Hypusination Level | Primary rat cortical neurons | shRNA-mediated DHPS knockdown | ~45% reduction in hypusinated eIF5A | |
| Global Protein Synthesis | Saccharomyces cerevisiae | Rapid depletion of eIF5A | ~2-fold inhibition of protein synthesis | |
| Saccharomyces cerevisiae | eIF5A depletion | Protein synthesis reduced to ~70% of wild-type rate | ||
| Polysome to Monosome (P/M) Ratio | Temperature-sensitive eIF5A mutants | Shift to restrictive temperature | Increase in P/M ratio | |
| Cell Viability/Proliferation | Mouse embryos | Homozygous knockout of Dhps or Eif5a | Embryonic lethality between E3.5 and E7.5 | |
| Human melanoma cells (A375, SK-MEL-28) | DHPS knockdown | Decreased cell proliferation rates | ||
| Neuronal Morphology | Primary rat cortical neurons | DHPS knockdown | Reduced levels of post-synaptic (Homer-1) and pre-synaptic (synaptophysin-1) proteins (~37% and ~26% reduction, respectively) | |
| Gene Expression | Human cells | Knockdown of eIF5A, DHPS, or DOHH | Concordant changes in gene expression, with approximately twice as many transcripts decreasing as increasing |
Signaling Pathways and Cellular Processes Affected
Impaired this compound synthesis reverberates through several critical cellular signaling pathways and processes.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Evidence suggests a link between eIF5A and mTOR signaling, although the precise mechanisms are still under investigation. p53, a known tumor suppressor, negatively regulates the mTOR pathway. Quantitative proteomic studies have shown that mTOR inhibition leads to significant changes in the expression of numerous proteins, highlighting the pathway's extensive control over cellular proteostasis.
The NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of immune and inflammatory responses, as well as cell survival. Inhibition of the NF-κB pathway can modulate the expression of its target genes. Studies have shown that specific inhibitors can downregulate the expression of various TNF-inducible NF-κB target genes.
Stress Granule Formation
Stress granules (SGs) are cytoplasmic aggregates of stalled translation initiation complexes that form in response to cellular stress. The formation of SGs is a protective mechanism to conserve energy and prioritize the translation of stress-responsive proteins. Hypusinated eIF5A is required for efficient stress-induced polysome disassembly, a prerequisite for SG assembly. Knockdown of DHPS or eIF5A, or chemical inhibition of DHPS, prevents arsenite-induced polysome disassembly and subsequent SG formation.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the cellular consequences of impaired this compound synthesis.
This compound Synthase (DHPS) Activity Assay
This assay measures the incorporation of radiolabeled spermidine into the eIF5A precursor protein.
-
Principle: The assay quantifies the enzymatic activity of DHPS by measuring the transfer of a radioactive aminobutyl group from [3H]spermidine to the eIF5A precursor.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), DTT, NAD+, [3H]spermidine, purified eIF5A precursor protein, and the cell lysate or purified DHPS enzyme.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Detection of Product: The radiolabeled deoxyhypusinated eIF5A can be detected by several methods:
-
TCA Precipitation: The protein is precipitated with trichloroacetic acid (TCA), and the radioactivity in the pellet is measured.
-
SDS-PAGE and Autoradiography: The reaction products are separated by SDS-PAGE, and the radiolabeled eIF5A is visualized by autoradiography.
-
Filter Binding Assay: The radiolabeled protein is captured on a filter, and the bound radioactivity is quantified.
-
HPLC Analysis: After acid hydrolysis of the protein, the amino acids are derivatized and analyzed by HPLC to quantify the amount of this compound formed.
-
This compound Hydroxylase (DOHH) Activity Assay
This assay measures the conversion of this compound-containing eIF5A to hypusine-containing eIF5A.
-
Principle: The assay quantifies the activity of DOHH by measuring the hydroxylation of a radiolabeled this compound residue in the eIF5A substrate.
-
Substrate Preparation: Radiolabeled this compound-containing eIF5A ([3H]eIF5A(Dhp)) is prepared in a large-scale DHPS reaction.
-
Reaction Mixture: A typical reaction mixture includes Tris-HCl buffer (pH 7.5), DTT, the [3H]eIF5A(Dhp) substrate, and the cell lysate or purified DOHH enzyme.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 2 hours).
-
Product Detection:
-
Ion-Exchange Chromatography: After acid hydrolysis of the protein, the resulting amino acids are separated by ion-exchange chromatography to quantify the amount of [3H]hypusine.
-
Periodate Oxidation: The hypusine residue is specifically cleaved by periodate oxidation, releasing a radiolabeled fragment that can be quantified in the TCA-soluble fraction.
-
Polysome Profile Analysis
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose gradient centrifugation to assess the global translation status of a cell.
-
Cell Lysis: Cells are treated with cycloheximide to arrest translation and then lysed in a buffer containing detergents and RNase inhibitors.
-
Sucrose Gradient Centrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and centrifuged at high speed.
-
Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile. An increase in the polysome-to-monosome (P/M) ratio is indicative of a defect in translation elongation.
Measurement of Protein Synthesis via Puromycin Labeling (SUnSET)
Surface sensing of translation (SUnSET) is a non-radioactive method to measure global protein synthesis.
-
Principle: Puromycin, an aminonucleoside antibiotic, is an analog of the 3' end of aminoacyl-tRNA. It is incorporated into nascent polypeptide chains, causing their premature release from the ribosome.
-
Procedure:
-
Cells or animals are treated with a low concentration of puromycin for a short period.
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Puromycin-containing peptides are detected by Western blotting using an anti-puromycin antibody.
-
-
Quantification: The intensity of the puromycin signal is proportional to the rate of global protein synthesis.
Visualizing the Network: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Series of Potent Allosteric Inhibitors of this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of eIF5A-1 and this compound synthase in mouse embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eukaryotic translation initiation factor (eIF) 5A stimulates protein synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking the silos of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Deoxyhypusine-Polyamine Axis in Cell Proliferation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate relationship between polyamines, the unique amino acid hypusine, and the regulation of cell proliferation represents a critical axis in cellular biology and a promising frontier for therapeutic intervention, particularly in oncology. Polyamines, such as spermidine, are essential polycationic molecules whose levels are tightly regulated and frequently elevated in cancer. A key, and highly specific, function of spermidine is to serve as the sole precursor for the post-translational synthesis of hypusine on the eukaryotic translation initiation factor 5A (eIF5A). This two-step enzymatic modification, catalyzed by deoxyhypusine synthase (DHS) and this compound hydroxylase (DOHH), is indispensable for eIF5A's activity. The resulting mature, hypusinated eIF5A is essential for the translation of a specific subset of mRNAs, many of which encode proteins crucial for cell cycle progression, proliferation, and survival. Consequently, the "polyamine-hypusine circuit" is a pivotal node in cellular growth control. Its dysregulation is a hallmark of many malignancies, making the enzymes of this pathway, particularly DHS, attractive targets for the development of novel anti-proliferative and anti-cancer therapeutics. This guide provides a comprehensive technical overview of this pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the core molecular interactions.
The Core Signaling Pathway: From Polyamines to Activated eIF5A
The synthesis of hypusine is an evolutionarily conserved post-translational modification that occurs exclusively on the eIF5A protein, linking polyamine metabolism directly to the machinery of protein synthesis and cell cycle control.[1][2][3][4]
Polyamine Biosynthesis
Polyamines, including putrescine, spermidine, and spermine, are aliphatic polycations essential for cell growth.[5] Their synthesis begins with the amino acid ornithine, which is converted to putrescine by ornithine decarboxylase (ODC), the rate-limiting enzyme in the pathway. Spermidine synthase and spermine synthase then sequentially add aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM), to create spermidine and spermine, respectively. In the context of hypusination, spermidine is the critical molecule, serving as the direct substrate for the first step of the modification process. Elevated levels of polyamines are a well-established characteristic of most tumor types.
The Hypusination of eIF5A
The activation of the eIF5A precursor protein is a two-step enzymatic process that results in the formation of a unique hypusine residue at a specific lysine (Lys50 in humans).
-
This compound Synthesis: this compound synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor. This complex, NAD+-dependent reaction involves the cleavage of spermidine and results in the formation of a this compound-containing eIF5A intermediate.
-
Hypusine Formation: this compound hydroxylase (DOHH), a diiron-containing enzyme, then catalyzes the stereospecific hydroxylation of the this compound residue to form the final, mature hypusine residue.
This mature, hypusinated eIF5A is the active form of the protein. The entire pathway, from polyamine synthesis to the final hydroxylation step, is often referred to as the polyamine-hypusine circuit.
Function of Hypusinated eIF5A in Cell Proliferation
The eIF5A protein and its hypusine modification are essential for the viability and proliferation of eukaryotic cells. Gene disruption of either eIF5A or DHS is lethal in yeast and mice. Activated eIF5A facilitates the translation of a subset of cellular mRNAs, particularly those containing motifs that can cause ribosome stalling, such as consecutive proline residues. Many of these mRNAs encode proteins that are critical for cell proliferation, migration, and survival, including oncoproteins like MYC. The polyamine-hypusine circuit is often upregulated in MYC-driven cancers, where it is essential for the development and maintenance of the malignant phenotype. By ensuring the efficient synthesis of these key pro-proliferative proteins, the hypusination of eIF5A provides a direct mechanistic link between polyamine levels and the cell's ability to grow and divide.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the enzymes and inhibitors of the polyamine-hypusine pathway, compiled from various studies.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Km Value (µM) | Organism/Source | Citation |
|---|---|---|---|---|
| This compound Synthase (DHS) | Spermidine | ~1.0 | Rat Testis | |
| This compound Synthase (DHS) | eIF5A Precursor | ~0.08 | Rat Testis | |
| This compound Synthase (DHS) | NAD+ | ~30 | Rat Testis | |
| This compound Synthase (DHS) | Putrescine* | 1120 | Human |
Note: Putrescine acts as an alternative, much lower affinity acceptor for the aminobutyl group.
Table 2: Inhibitor Efficacy and Cellular Effects
| Inhibitor | Target | IC50 / Concentration | Effect | Cell Line / Model | Citation |
|---|---|---|---|---|---|
| GC7 | This compound Synthase (DHS) | - | Induces G1/S cell cycle arrest | - | |
| GC7 | This compound Synthase (DHS) | - | Synergistic growth inhibition with imatinib | Leukemia cells | |
| Compound 7k | This compound Synthase (DHS) | - | TGI of 73% | Melanoma Xenograft | |
| Unnamed | This compound Synthase (DHS) | 70 nM | Inhibits proliferation, migration, invasion | Melanoma cells | |
| DFMO | Ornithine Decarboxylase (ODC) | Various | Depletes spermidine and spermine | Rodent cells | |
| DFMO | Ornithine Decarboxylase (ODC) | Various | Greater sensitivity in ER+ MCF-7 cells | Breast Cancer Cells |
TGI: Tumor Growth Inhibition
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of the polyamine-hypusine pathway. Below are protocols for core experimental procedures.
Assay for this compound Synthase (DHS) Activity
This assay measures the conversion of the eIF5A precursor to its deoxyhypusinated form using a radiolabeled spermidine substrate.
Objective: To quantify the enzymatic activity of DHS in cell extracts or with purified enzyme.
Materials:
-
Enzyme source (e.g., total cell protein extract, purified DHS).
-
Purified recombinant eIF5A precursor protein (eIF5A(Lys)).
-
[1,8-³H]spermidine.
-
Reaction Buffer: 0.2 M Glycine-NaOH, pH 9.5.
-
Cofactor: NAD+.
-
Dithiothreitol (DTT).
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
-
For the most accurate method: Amino acid analyzer or HPLC system with an ion-exchange column (e.g., Dionex D-400 with a DC-6A column).
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme source, purified eIF5A(Lys) substrate, reaction buffer, NAD+, DTT, and [1,8-³H]spermidine.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Termination and Precipitation: Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Detection (Multiple Options):
-
Method 1 (Most Accurate - Ion-Exchange Chromatography): a. Hydrolyze the TCA-precipitated protein pellet in 6 N HCl at 110°C. b. Dry the hydrolysate (e.g., using a SpeedVac). c. Resuspend the sample and inject it into an amino acid analyzer or HPLC system equipped with a cation-exchange column. d. Elute with a high-salt buffer gradient to separate [³H]this compound from unreacted [³H]spermidine and other components. e. Collect fractions and quantify radioactivity using liquid scintillation counting. The amount of [³H]this compound formed is a direct measure of DHS activity.
-
Method 2 (TCA Precipitation): a. After TCA precipitation, thoroughly wash the protein pellet multiple times with cold TCA to remove unincorporated [³H]spermidine. b. Dissolve the final pellet and measure the incorporated radioactivity. This method is faster but may have a higher background.
-
Method 3 (SDS-PAGE): a. Separate the reaction products by SDS-PAGE. b. Visualize the radiolabeled eIF5A band (e.g., by autoradiography or by excising the band and counting).
-
Assay for this compound Hydroxylase (DOHH) Activity
This assay measures the second step of hypusination: the hydroxylation of the this compound residue in the eIF5A intermediate.
Objective: To quantify the enzymatic activity of DOHH.
Materials:
-
Radiolabeled eIF5A(Dhp) substrate (prepared in vitro using the DHS assay described above).
-
Enzyme source (e.g., cell extract).
-
DOHH Reaction Buffer.
-
Materials for either ion-exchange chromatography (Method 1) or sodium periodate oxidation (Method 2).
Methodology:
-
Substrate Preparation: First, prepare [³H]this compound-labeled eIF5A intermediate (eIF5A(Dhp)) using a large-scale DHS reaction. Purify the labeled substrate to remove unreacted [³H]spermidine.
-
DOHH Reaction: Incubate the purified [³H]eIF5A(Dhp) substrate with the DOHH enzyme source.
-
Termination: Stop the reaction with TCA.
-
Detection:
-
Method 1 (Ion-Exchange Chromatography): This is the most reliable method. Follow the same hydrolysis and chromatography steps as in the DHS assay (4.1). The key difference is that the system must be optimized to separate [³H]hypusine from the [³H]this compound substrate. Hypusine, being more hydrophilic due to the hydroxyl group, typically elutes slightly earlier than this compound.
-
Method 2 (Periodate Oxidation): This method leverages the fact that the hydroxyl group in hypusine can be cleaved by sodium periodate, releasing a small radiolabeled fragment. a. After the reaction, treat the mixture with sodium periodate. b. This cleaves the [³H]hypusine residue, releasing TCA-soluble radiolabeled fragments. The [³H]this compound substrate is not cleaved. c. Precipitate the remaining protein with TCA. d. Measure the radioactivity in the TCA-soluble supernatant. This radioactivity is proportional to the amount of [³H]hypusine formed.
-
Cell Proliferation Assay in Response to Pathway Inhibition
This assay assesses the functional consequence of inhibiting the polyamine-hypusine circuit on cell growth.
Objective: To determine the anti-proliferative effect of inhibitors like DFMO or GC7.
Materials:
-
Cultured cells (e.g., cancer cell lines).
-
Inhibitors: DFMO (targets ODC), GC7 (targets DHS).
-
Complete cell culture medium.
-
Method for assessing cell number/viability (e.g., hemocytometer with trypan blue, MTT assay, or automated cell counter).
Methodology:
-
Cell Seeding: Plate cells at a low density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., GC7, DFMO) or a vehicle control (e.g., DMSO, PBS).
-
Incubation: Culture the cells for a period of time (e.g., 24, 48, 72 hours). The duration should be sufficient to observe effects on proliferation; for stable proteins like eIF5A, effects may not be apparent until after one or two cell cycles.
-
Quantification:
-
At the end of the incubation period, harvest the cells.
-
Count the number of viable cells using a hemocytometer and trypan blue exclusion.
-
Alternatively, use a colorimetric assay like MTT or a fluorescence-based viability assay to measure the relative number of viable cells.
-
-
Analysis: Plot cell number versus inhibitor concentration to determine parameters like the GI50 (concentration for 50% growth inhibition).
Therapeutic Implications and Future Directions
The essential role of the polyamine-hypusine circuit in cell proliferation, combined with its frequent upregulation in cancer, makes it a highly attractive target for drug development.
-
Targeting Strategy: Inhibiting key enzymes in this pathway, such as ODC with DFMO or DHS with compounds like GC7 and its newer analogs, has shown significant effectiveness in curtailing cancer cell growth in preclinical models.
-
Clinical Relevance: DFMO has already demonstrated efficacy in clinical trials for cancer prevention and is approved for treating pediatric neuroblastoma. The development of more potent and specific allosteric inhibitors of DHS is an active area of research, with the potential to yield novel therapeutics with improved specificity for tumor cells over healthy tissues.
-
Combination Therapies: There is strong rationale for using inhibitors of this pathway in combination with other chemotherapy agents. For instance, co-treatment of leukemia cells with the DHS inhibitor GC7 and the tyrosine kinase inhibitor imatinib showed synergistic effects.
Future research will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties and the identification of biomarkers to select patient populations most likely to respond to therapies targeting the polyamine-hypusine circuit. A deeper understanding of the specific downstream translational targets of eIF5A in different cancer contexts will further refine these therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional significance of eIF5A and its hypusine modification in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]
- 4. The Post-Translational Synthesis of a Polyamine-Derived Amino Acid, Hypusine, in the Eukaryotic Translation Initiation Factor 5A (eIF5A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Deoxyhypusine in Translation Elongation and Termination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique post-translational modification of eukaryotic translation factor 5A (eIF5A) by the addition of a deoxyhypusine residue, which is subsequently hydroxylated to form hypusine, is a critical step in ensuring the fidelity and efficiency of protein synthesis. This technical guide provides an in-depth exploration of the function of this compound in translation, consolidating current research on its role in alleviating ribosome stalling during elongation and facilitating the termination of translation. We present quantitative data from key studies, detailed experimental protocols for assessing eIF5A function, and visual representations of the associated molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field and professionals involved in drug development targeting this essential cellular process.
Introduction: The Hypusine Modification Pathway
Eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique and essential post-translational modification.[1][2] This process is a two-step enzymatic cascade that begins with the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in humans) of the eIF5A precursor, a reaction catalyzed by this compound synthase (DHS).[1][3][4] This initial modification results in the formation of a this compound residue. The second step involves the hydroxylation of this this compound intermediate by this compound hydroxylase (DOHH) to form the mature, active hypusine-containing eIF5A. The deoxyhypusinated form of eIF5A is the direct substrate for DOHH and is a key intermediate in the activation of eIF5A's function in translation.
Initially identified as a translation initiation factor, subsequent research has firmly established that the primary role of hypusinated eIF5A is in translation elongation and termination. The this compound modification, as the precursor to the fully active hypusine, is therefore indispensable for these crucial steps in protein synthesis.
The Function of Deoxyhypusinated eIF5A in Translation Elongation
The primary function of this compound-modified eIF5A (and its mature hypusinated form) in translation elongation is to resolve ribosome stalling at specific amino acid sequences that are otherwise difficult for the ribosome to traverse.
2.1. Alleviating Ribosome Pausing at Polyproline and Other Motifs:
Ribosomes are known to pause or stall when encountering sequences of consecutive proline residues (polyproline tracts). Proline's rigid imino acid structure makes it a poor substrate for peptide bond formation. The hypusinated eIF5A binds to the E-site of the stalled ribosome, with its hypusine residue extending towards the peptidyl-tRNA at the P-site. This interaction is thought to stabilize the peptidyl-tRNA, positioning it optimally for peptide bond formation with the incoming aminoacyl-tRNA at the A-site, thereby resolving the stall.
While the role in resolving polyproline stalls is well-documented, recent genome-wide analyses have revealed a broader function. eIF5A depletion leads to ribosome pausing at over 200 different tripeptide motifs, many of which do not contain proline. These motifs often include combinations of proline, glycine, and charged amino acids. This indicates that deoxyhypusinated eIF5A is a more general factor for ensuring smooth translation elongation across a wide range of difficult-to-translate sequences.
2.2. N-Terminal Translation Elongation:
Recent studies have also highlighted a role for the hydroxylation step of the hypusine modification in the translation of the N-termini of a selection of proteins, independent of proline content. This suggests that the this compound modification itself is crucial for the initial stages of elongation for certain transcripts, a function that is further enhanced by its subsequent hydroxylation.
The Function of Deoxyhypusinated eIF5A in Translation Termination
Beyond its role in elongation, deoxyhypusinated and hypusinated eIF5A plays a critical, global role in the termination of translation. Ribosome profiling studies in eIF5A-depleted cells show a significant accumulation of ribosomes at stop codons and within the 3' untranslated regions (UTRs), indicating a widespread defect in termination.
In vitro reconstituted translation systems have demonstrated that eIF5A directly stimulates the rate of peptidyl-tRNA hydrolysis, the final step of translation that releases the newly synthesized polypeptide chain. This stimulation is mediated by enhancing the activity of the eukaryotic release factor 1 (eRF1).
Quantitative Data on eIF5A Function
The following table summarizes key quantitative findings from the literature on the impact of eIF5A and its this compound/hypusine modification on translation.
| Parameter Measured | Experimental System | Key Finding | Reference |
| Translation Elongation | |||
| Ribosome Pausing at Diproline Motifs | Ribosome profiling in S. cerevisiae | ~2-fold higher ribosome occupancy at diproline codons in eIF5A-depleted cells compared to wild-type. | |
| In Vitro Elongation of Pro-Pro Peptides | Reconstituted translation system | Non-hypusinated eIF5A increased the reaction endpoint, while hypusinated eIF5A was critical for maximal rate enhancement. | |
| In Vitro Elongation of Non-Polyproline Motifs (PDI, DDI) | Reconstituted translation system | Hypusine modification is less important for the translation of these motifs compared to polyproline. | |
| Translation Termination | |||
| Rate of Peptidyl-tRNA Hydrolysis | In vitro reconstituted translation system | eIF5A increases the rate of peptidyl-tRNA hydrolysis by more than 17-fold. | |
| Ribosome Occupancy at Stop Codons | Ribosome profiling in S. cerevisiae | Increased levels of ribosomes at stop codons and in 3' UTRs in eIF5A-depleted cells. |
Signaling Pathways and Experimental Workflows
The eIF5A Hypusination Pathway
The activation of eIF5A is a linear pathway involving two key enzymes.
Caption: The eIF5A hypusination and activation pathway.
Experimental Workflow for Ribosome Profiling to Identify eIF5A-Dependent Ribosome Stalls
Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of ribosome positions on mRNA.
Caption: Workflow for ribosome profiling experiment.
Experimental Protocols
In Vitro Translation Elongation Assay
This protocol is adapted from methodologies used to assess the direct role of eIF5A in translating specific peptide motifs.
Objective: To measure the rate of peptide bond formation for specific tripeptide motifs in a reconstituted eukaryotic translation system.
Materials:
-
Purified 80S ribosomes
-
Purified eukaryotic initiation factors (eIFs)
-
Purified eukaryotic elongation factors (eEFs)
-
Aminoacyl-tRNAs corresponding to the mRNA template
-
mRNA template encoding a specific tripeptide motif (e.g., MFFK, MPPK)
-
[³⁵S]-Methionine-tRNAiMet
-
ATP and GTP
-
Purified recombinant eIF5A (unmodified, deoxyhypusinated, and/or hypusinated forms)
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)
-
Quenching solution (e.g., KOH)
-
Electrophoretic Thin Layer Chromatography (TLC) system
Procedure:
-
Assemble 80S Initiation Complexes: Incubate 80S ribosomes with the mRNA template, [³⁵S]-Met-tRNAiMet, and a complete set of initiation factors in the presence of GTP to form stable initiation complexes with the radiolabeled initiator tRNA in the P-site.
-
Isolate Initiation Complexes: Pellet the 80S initiation complexes through a sucrose cushion to remove unincorporated components.
-
Initiate Elongation Reaction: Resuspend the pelleted complexes in reaction buffer containing elongation factors, the appropriate aminoacyl-tRNAs, ATP, and GTP. Divide the reaction mixture into aliquots with and without the different forms of eIF5A.
-
Time Course and Quenching: At various time points, take aliquots of the reaction and quench the peptide bond formation by adding a strong base like KOH.
-
Product Resolution: Resolve the resulting radiolabeled peptides (e.g., dipeptides, tripeptides) from the unreacted [³⁵S]-Met-tRNAiMet using electrophoretic TLC.
-
Quantification: Quantify the amount of product formed at each time point using a phosphorimager. The rate of peptide formation can then be calculated.
In Vitro Translation Termination Assay
This protocol is based on methods to measure the stimulation of peptidyl-tRNA hydrolysis by eIF5A.
Objective: To determine the rate of peptide release at a stop codon in the presence and absence of eIF5A.
Materials:
-
Pre-formed 80S elongation complexes stalled at a stop codon with a radiolabeled nascent peptide (e.g., Met-Phe-Lys) attached to the P-site tRNA.
-
Purified eukaryotic release factors eRF1 and eRF3.
-
GTP
-
Purified recombinant eIF5A (unmodified, deoxyhypusinated, and/or hypusinated forms)
-
Reaction buffer
-
Quenching solution (e.g., formic acid)
-
Electrophoretic TLC system
Procedure:
-
Prepare Stalled Elongation Complexes: Assemble 80S ribosomes with an mRNA template containing a stop codon (e.g., UAA) and the corresponding radiolabeled peptidyl-tRNA in the P-site.
-
Initiate Termination Reaction: To the stalled complexes, add eRF1, eRF3, and GTP. Divide the reaction into aliquots with and without the different forms of eIF5A.
-
Time Course and Quenching: At various time points, quench the reaction by adding an acid such as formic acid.
-
Product Resolution: Separate the released, radiolabeled peptide from the unhydrolyzed peptidyl-tRNA using electrophoretic TLC.
-
Quantification: Quantify the amount of released peptide at each time point to determine the rate of peptidyl-tRNA hydrolysis.
Mass Spectrometry Analysis of eIF5A Hypusination
This method is used to identify and quantify the different modification states of eIF5A.
Objective: To determine the relative abundance of unmodified, deoxyhypusinated, and hypusinated eIF5A in a protein sample.
Materials:
-
Purified eIF5A from cell or tissue samples.
-
Proteases (e.g., Trypsin).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Reagents for chemical derivatization (optional, for enhanced detection).
Procedure:
-
Protein Isolation: Isolate eIF5A from the biological sample, for example, through immunoprecipitation.
-
Proteolytic Digestion: Digest the purified eIF5A with a protease like trypsin to generate a mixture of peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will measure the mass-to-charge ratio of the peptides. The peptide containing the modified lysine-50 will have a characteristic mass shift corresponding to the addition of a this compound or hypusine moiety.
-
Data Analysis: Identify the peptides corresponding to the different modification states of eIF5A based on their mass and fragmentation patterns. The relative abundance of each form can be quantified by comparing the peak intensities of the respective peptides.
Conclusion and Future Directions
The this compound modification of eIF5A is a fundamentally important process for maintaining the flow of translation. Its roles in resolving ribosome stalls during elongation and ensuring efficient termination underscore its significance in cellular protein homeostasis. The methodologies outlined in this guide provide a framework for the continued investigation of this pathway.
Future research should focus on elucidating the full spectrum of mRNA transcripts that are dependent on eIF5A for their efficient translation. Furthermore, understanding how the this compound/hypusine pathway is regulated in response to cellular stress and in various disease states, particularly in cancer where eIF5A is often overexpressed, will be crucial. The development of specific inhibitors targeting DHS and DOHH holds significant therapeutic promise, and the experimental approaches described herein will be vital for the preclinical evaluation of such compounds.
References
- 1. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex formation between this compound synthase and its protein substrate, the eukaryotic translation initiation factor 5A (eIF5A) precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Non-Radioactive Deoxyhypusine Synthase Assay for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyhypusine synthase (DHS) is a critical enzyme in the post-translational modification pathway of eukaryotic translation initiation factor 5A (eIF5A). This modification, termed hypusination, is essential for the activity of eIF5A in protein synthesis, cell proliferation, and differentiation. DHS catalyzes the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor, forming a this compound residue. Given the vital role of this pathway in various cellular processes, DHS has emerged as a promising therapeutic target for a range of diseases, including cancer and viral infections.
Traditional assays for DHS activity have relied on the use of radioactively labeled spermidine, which poses safety and disposal challenges and is not well-suited for high-throughput screening (HTS) of potential inhibitors. This application note details a robust and sensitive non-radioactive assay for DHS activity that is readily adaptable for HTS applications. The assay is based on the detection of NADH, a product of the first partial reaction catalyzed by DHS, using a commercially available bioluminescent reporter system.
Principle of the Assay
The enzymatic reaction catalyzed by this compound synthase occurs in two main stages. In the first stage, DHS utilizes NAD+ to oxidize spermidine, resulting in the formation of an enzyme-bound imine intermediate and the release of NADH. In the presence of the eIF5A precursor, the aminobutyl group is transferred to a specific lysine residue.
This non-radioactive assay focuses on the first partial reaction, where the production of NADH is directly proportional to DHS activity. The released NADH is then quantified using the NADH-Glo™ Assay, a coupled-enzyme system. In this system, a reductase enzymatically reduces a proluciferin substrate in the presence of NADH to produce luciferin. The luciferin is then rapidly consumed by a luciferase to generate a stable luminescent signal that is proportional to the amount of NADH present. This luminescent signal can be easily and sensitively measured using a standard plate luminometer.
Signaling Pathway
The biochemical pathway illustrating the this compound synthase reaction is depicted below.
Caption: Biochemical reaction catalyzed by this compound Synthase (DHS).
Experimental Workflow
The following diagram outlines the key steps of the non-radioactive, luminescence-based this compound synthase assay.
Caption: Experimental workflow for the non-radioactive DHS assay.
Quantitative Data Summary
The following table summarizes key quantitative data for human this compound synthase and a known inhibitor.
| Parameter | Substrate/Inhibitor | Value | Reference |
| Km | Spermidine | ~7.6 µM | [1] |
| Km | eIF5A Precursor | ~1.5 µM | [1] |
| IC50 | GC7 (N1-Guanyl-1,7-diaminoheptane) | 6.8 nM - 0.14 µM | [2][3] |
| Ki | GC7 (N1-Guanyl-1,7-diaminoheptane) | ~10 nM | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentrations.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for HTS.
Materials and Reagents:
-
Recombinant human this compound Synthase (DHS)
-
Recombinant human eIF5A precursor
-
Spermidine
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
NADH-Glo™ Assay kit (Promega)
-
Assay Buffer: 100 mM Glycine-NaOH, pH 9.0
-
Test compounds (potential DHS inhibitors)
-
DMSO (for dissolving test compounds)
-
White, opaque 96-well microplates
-
Plate luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHS enzyme in a suitable buffer.
-
Prepare stock solutions of spermidine and NAD+ in the Assay Buffer.
-
Prepare a stock solution of the eIF5A precursor.
-
Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction Setup:
-
In each well of a 96-well plate, add the following components to a final volume of 25 µL:
-
Assay Buffer
-
DHS enzyme (final concentration to be optimized, e.g., 0.1-0.5 µg)
-
NAD+ (final concentration 100 µM)
-
Spermidine (final concentration at or near its Km, e.g., 10 µM)
-
-
Add 0.5 µL of the test compound dilution (or DMSO for control wells) to each well.
-
Mix gently by tapping the plate.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the eIF5A precursor (final concentration at or near its Km, e.g., 2 µM).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
NADH Detection:
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Allow the plate to cool to room temperature.
-
Add 25 µL of the NADH-Glo™ Detection Reagent to each well.
-
Mix the contents of the wells on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate luminometer.
-
Calculate the percentage of DHS inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Controls:
-
Positive Control: Reaction with DMSO (no inhibitor) to determine maximal DHS activity.
-
Negative Control: Reaction without DHS enzyme to determine background signal.
-
Inhibitor Control: Reaction with a known DHS inhibitor (e.g., GC7) to validate the assay performance.
Conclusion
The non-radioactive this compound synthase assay described here offers a safe, sensitive, and reliable method for measuring DHS activity. Its compatibility with a multi-well plate format makes it an ideal tool for high-throughput screening of compound libraries to identify novel DHS inhibitors. This protocol provides a solid foundation for researchers in academia and the pharmaceutical industry to advance the discovery of new therapeutics targeting the hypusination pathway.
References
- 1. Cryo-EM structure of human eIF5A-DHS complex reveals the molecular basis of hypusination-associated neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human this compound synthase: interrelationship between binding of NAD and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GC7, a Deoxyhypusine Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC7, also known as N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine synthase (DHS), the first of two enzymes in the post-translational modification pathway that forms the unique amino acid hypusine on eukaryotic translation initiation factor 5A (eIF5A).[1][2] The hypusination of eIF5A is critical for its function in translation elongation and is essential for cell proliferation and viability.[1] By inhibiting DHS, GC7 effectively blocks the hypusination of eIF5A, leading to a variety of cellular effects, including cell growth arrest and, in some cases, apoptosis.[3] This makes GC7 a valuable tool for studying the biological roles of eIF5A and the hypusination pathway, and a potential therapeutic agent in diseases characterized by dysregulated cell proliferation, such as cancer.
These application notes provide an overview of the use of GC7 as a DHS inhibitor, including its mechanism of action, and detailed protocols for its application in cell-based assays.
Mechanism of Action
GC7 acts as a competitive inhibitor of DHS, binding to the active site of the enzyme and preventing the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor.[1] This inhibition is specific and potent, leading to a reduction in the levels of hypusinated eIF5A in a dose-dependent manner.
The inhibition of eIF5A hypusination by GC7 has been shown to impact several cellular processes, including:
-
Cell Cycle Progression: GC7 treatment can lead to cell cycle arrest, often in the G1 phase, by affecting the synthesis of proteins crucial for cell cycle progression.
-
Cell Proliferation: By inhibiting the function of eIF5A, GC7 can suppress the proliferation of various cell types, including cancer cells.
-
Epithelial-Mesenchymal Transition (EMT): GC7 has been shown to reverse EMT in some cancer models, potentially by inhibiting the translation of key EMT-associated proteins.
-
Ischemia/Reperfusion Injury: Interestingly, GC7 has demonstrated protective effects against ischemia/reperfusion injury in preclinical models, suggesting a role for the hypusination pathway in cellular stress responses.
Signaling Pathway
The primary signaling pathway affected by GC7 is the eIF5A hypusination pathway. The following diagram illustrates the mechanism of action of GC7.
Caption: Mechanism of GC7 as a this compound Synthase Inhibitor.
Quantitative Data
The following tables summarize the effective concentrations and IC50 values of GC7 in various cell lines and experimental models.
Table 1: In Vitro Efficacy of GC7 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| Huh7 | Hepatocellular Carcinoma | CCK-8 | Significant inhibition at 40-100 µM | Not Specified | |
| Hep3B | Hepatocellular Carcinoma | CCK-8 | Significant inhibition at 40-100 µM | Not Specified | |
| SNU387 | Hepatocellular Carcinoma | CCK-8 | Significant inhibition at 40-100 µM | Not Specified | |
| SNU449 | Hepatocellular Carcinoma | CCK-8 | Significant inhibition at 40-100 µM | Not Specified | |
| Tca8113 | Oral Squamous Cell Carcinoma | Not Specified | Low concentrations (≤5 µM) enhanced cisplatin cytotoxicity | Not Specified | |
| HN30 | Oral Squamous Cell Carcinoma | Not Specified | Low concentrations (≤5 µM) enhanced cisplatin cytotoxicity | Not Specified | |
| Cal27 | Oral Squamous Cell Carcinoma | Not Specified | Low concentrations (≤5 µM) enhanced cisplatin cytotoxicity | Not Specified | |
| HN4 | Oral Squamous Cell Carcinoma | Not Specified | Low concentrations (≤5 µM) enhanced cisplatin cytotoxicity | Not Specified |
Table 2: In Vivo Efficacy of GC7
| Model | Application | Dosage | Outcome | Reference |
| Pig | Kidney Transplantation | 3 mg/kg IV | Improved functional recovery of the graft | |
| Rat | Ischemia-Reperfusion | 10, 20, 30 mg/kg IP | Protected against renal injury | |
| Mouse | Oral Squamous Cell Carcinoma Xenograft | Not Specified | Combination with cisplatin showed significant tumor volume reduction |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of GC7.
This compound Synthase (DHS) Activity Assay
This protocol is adapted from methods described for measuring DHS activity through the incorporation of radiolabeled spermidine.
Workflow Diagram:
Caption: Workflow for this compound Synthase (DHS) Activity Assay.
Materials:
-
Cell lysate containing DHS or purified recombinant DHS
-
Recombinant eIF5A precursor protein
-
[1,8-³H]spermidine
-
NAD+
-
GC7
-
Reaction buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
SDS-PAGE reagents
-
Phosphorimager or X-ray film
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the cell lysate or purified DHS, recombinant eIF5A precursor, NAD+, and reaction buffer.
-
Add inhibitor: Add varying concentrations of GC7 or a vehicle control to the reaction mixtures.
-
Initiate the reaction: Add [³H]spermidine to start the reaction.
-
Incubate: Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction: Stop the reaction by adding cold TCA to precipitate the proteins.
-
Wash: Wash the protein pellet multiple times with cold TCA to remove unincorporated [³H]spermidine.
-
Detection:
-
Method 1 (Most Specific): Hydrolyze the protein pellet and separate the amino acids by ion-exchange chromatography to quantify the amount of [³H]this compound.
-
Method 2 (Simpler): Resuspend the protein pellet in a suitable buffer, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Method 3 (Qualitative/Semi-quantitative): Resuspend the protein pellet in SDS-PAGE sample buffer, run on an SDS-PAGE gel, and visualize the radiolabeled eIF5A by autoradiography or phosphorimaging.
-
Cell Viability Assay
This protocol describes a general method for assessing the effect of GC7 on cell viability using a tetrazolium-based assay (e.g., MTT, MTS, or WST-8).
Workflow Diagram:
References
- 1. Frontiers | Insights Into the Binding Mechanism of GC7 to this compound Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]
- 2. Targeting eIF5A Hypusination Prevents Anoxic Cell Death through Mitochondrial Silencing and Improves Kidney Transplant Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Deoxyhypusine Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyhypusine synthase (DHS) is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification, termed hypusination, is essential for the proper function of eIF5A in protein synthesis and cell proliferation.[1][2] DHS catalyzes the first and rate-limiting step in this pathway: the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor.[3] The resulting this compound residue is subsequently hydroxylated by this compound hydroxylase (DOHH) to form the mature, active hypusinated eIF5A.
Given the crucial role of hypusinated eIF5A in cell viability and its upregulation in various cancers, DHS has emerged as a promising therapeutic target for the development of novel anti-cancer and anti-proliferative agents. High-throughput screening (HTS) assays are essential for the discovery of small molecule inhibitors of DHS. This document provides detailed application notes and protocols for conducting HTS campaigns against DHS, covering both traditional radiometric and modern non-radioactive assay formats.
The Hypusination Pathway
The activation of eIF5A through hypusination is a two-step enzymatic process. First, DHS transfers the 4-aminobutyl group from spermidine to a specific lysine residue of the eIF5A precursor, forming a this compound intermediate and releasing 1,3-diaminopropane. This reaction requires NAD+ as a cofactor. In the second step, DOHH hydroxylates the this compound residue to form the final hypusine-modified eIF5A.
High-Throughput Screening Assays for DHS Inhibitors
A variety of assay formats have been developed to identify and characterize DHS inhibitors. The choice of assay depends on factors such as available instrumentation, desired throughput, and the need for radioactive materials.
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
| Radioactive Filter Binding Assay | Measures the incorporation of radiolabeled spermidine ([³H]spermidine) into the eIF5A precursor protein. The resulting radiolabeled deoxyhypusinated eIF5A is captured on a filter, and the radioactivity is quantified. | Scintillation Counting | Direct measurement of enzyme activity, high sensitivity. | Requires handling of radioactive materials, generates radioactive waste, multi-step process can be cumbersome for HTS. |
| DHS/NADH-Glo™ Coupled Luminescent Assay | A non-radioactive assay that measures the NADH produced during the first partial reaction of DHS. In the absence of the eIF5A precursor, DHS catalyzes the NAD+-dependent cleavage of spermidine, releasing NADH. The released NADH is then detected using a luciferase-based system (NADH-Glo™). | Luminescence | Non-radioactive, highly sensitive, simple "add-mix-read" format suitable for HTS, commercially available reagents. | Indirect measurement of the full reaction, may identify inhibitors that do not affect the second half-reaction (aminobutyl transfer to eIF5A). |
| HPLC-Based Assay | Involves the separation and quantification of substrates and products (e.g., spermidine, 1,3-diaminopropane) by high-performance liquid chromatography (HPLC) after derivatization. | UV/Fluorescence Detection | Allows for the direct quantification of multiple reaction components, providing detailed kinetic information. | Low throughput, requires specialized equipment and significant sample preparation. |
Experimental Protocols
Recombinant Protein Expression and Purification
Successful in vitro assays require highly pure and active recombinant human DHS and eIF5A precursor protein.
a. Human this compound Synthase (DHS)
-
Expression System: E. coli (e.g., BL21(DE3) strain).
-
Vector: An expression vector containing the full-length human DHS cDNA with an N- or C-terminal polyhistidine (His) tag (e.g., pET vector).
-
Purification: The His-tagged DHS can be purified from bacterial lysates using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. Further purification steps, such as size-exclusion chromatography, may be employed to achieve higher purity.
b. Human eIF5A Precursor
-
Expression System: E. coli (e.g., BL21(DE3) strain).
-
Vector: An expression vector containing the full-length human eIF5A-1 cDNA. A His-tag can be included for purification.
-
Purification: Similar to DHS, the eIF5A precursor can be purified using IMAC. It is crucial to ensure that the purified protein is in its precursor (unmodified) state.
Primary High-Throughput Screening: DHS/NADH-Glo™ Coupled Assay
This protocol is adapted for a 384-well plate format and is ideal for primary screening of large compound libraries.
Materials:
-
Recombinant human DHS
-
Spermidine
-
NAD+
-
Assay Buffer: 100 mM Glycine-NaOH, pH 9.0
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white, opaque plates
-
Test compounds dissolved in DMSO
-
Positive Control: Known DHS inhibitor (e.g., GC7)
-
Negative Control: DMSO
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Enzyme Mix Preparation: Prepare a 2X enzyme mix in assay buffer containing DHS and NAD+. The final concentrations in the assay will be approximately 20-50 nM DHS and 100 µM NAD+.
-
Enzyme Addition: Add 10 µL of the 2X enzyme mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Mix Preparation: Prepare a 2X substrate mix in assay buffer containing spermidine. The final concentration in the assay will be approximately 20 µM.
-
Reaction Initiation: Add 10 µL of the 2X substrate mix to each well to start the enzymatic reaction. The final reaction volume is 20 µL.
-
Enzymatic Incubation: Mix the plate and incubate for 60 minutes at 37°C.
-
Detection Reagent Addition: Equilibrate the NADH-Glo™ Detection Reagent to room temperature. Add 20 µL of the reagent to each well.
-
Signal Development: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence signal using a plate reader.
Assay Validation:
-
Z'-factor: This parameter assesses the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. It is calculated using the means (µ) and standard deviations (σ) of the positive (pc) and negative (nc) controls: Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|
-
Signal-to-Background (S/B) Ratio: This ratio provides a measure of the assay window. A higher S/B ratio is generally desirable. It is calculated as: S/B = µ_nc / µ_pc
Secondary Assay: Radioactive [³H]Spermidine Incorporation Assay
This assay is used to confirm hits from the primary screen and to determine their potency (IC50 values). It directly measures the complete DHS reaction.
Materials:
-
Recombinant human DHS
-
Recombinant human eIF5A precursor
-
[¹⁸-³H]Spermidine
-
Unlabeled spermidine
-
NAD+
-
Assay Buffer: 100 mM Glycine-NaOH, pH 9.0
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Protocol:
-
Reaction Setup: In a 96-well plate, set up the following 50 µL reaction mixture:
-
Assay Buffer
-
10 µM eIF5A precursor
-
100 µM NAD+
-
20 µM Spermidine (containing a spike of [³H]spermidine)
-
Varying concentrations of the inhibitor (test compound)
-
-
Reaction Initiation: Add DHS (e.g., 50 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Reaction Termination and Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. Incubate on ice for 30 minutes to precipitate the protein.
-
Filtration and Washing: Transfer the contents of the wells to a pre-wetted 96-well filter plate. Wash the wells multiple times with cold 5% TCA to remove unincorporated [³H]spermidine.
-
Scintillation Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Known DHS Inhibitors
The following table summarizes the inhibitory potency of several known DHS inhibitors. IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Chemical Class | Mechanism of Action | Reported IC50 (µM) |
| GC7 (N1-Guanyl-1,7-diaminoheptane) | Spermidine analog | Competitive with spermidine | < 1 |
| CNI-1493 (Semapimod) | Guanylhydrazone | Not fully elucidated | Potent inhibitor |
| Compound [I] (5,6-dihydrothieno[2,3-c]pyridine derivative) | 3-pyridyl group-containing | Allosteric | 0.0092 |
| Compound 26d | Novel series from HTS | Allosteric | 0.0092 |
Note: The provided protocols are guidelines and may require optimization for specific laboratory conditions, reagent lots, and instrumentation. It is highly recommended to perform initial experiments to determine optimal concentrations of enzyme and substrates, as well as incubation times, to achieve a robust and reproducible assay.
References
Application Notes and Protocols for [3H]Spermidine-Based Deoxyhypusine Synthase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing [3H]spermidine in radioactive assays to measure the activity of deoxyhypusine synthase (DHS). The protocols outlined below are essential for studying the kinetics of this enzyme, screening for inhibitors, and investigating the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a critical process in cell proliferation and disease.
Introduction to this compound Synthase and the Hypusination Pathway
This compound synthase (DHS) is a key enzyme in the highly specific post-translational modification pathway that leads to the formation of hypusine, a unique amino acid found almost exclusively in the eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for the biological activity of eIF5A, which plays a crucial role in protein synthesis, particularly in the translation of mRNAs containing polyproline tracts.
The hypusination process involves two enzymatic steps:
-
This compound Synthesis: DHS catalyzes the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in human eIF5A) of the eIF5A precursor, forming a this compound intermediate. This reaction is NAD+-dependent.[1][2]
-
Hydroxylation: this compound hydroxylase (DOHH) then hydroxylates the this compound residue to form the mature hypusine residue, rendering eIF5A biologically active.
Given the critical role of hypusinated eIF5A in cell growth and proliferation, DHS is a promising target for the development of therapeutics for diseases such as cancer and viral infections. The radioactive assay using [3H]spermidine as a substrate is a sensitive and reliable method for measuring DHS activity and screening for its inhibitors.
eIF5A Hypusination Pathway
The following diagram illustrates the two-step enzymatic process of eIF5A hypusination.
Caption: The eIF5A hypusination pathway.
Principle of the Radioactive this compound Synthase Assay
The DHS assay measures the incorporation of radioactivity from [1,8-3H]spermidine into the eIF5A precursor protein.[1] The 4-aminobutyl moiety of [3H]spermidine is transferred to eIF5A, resulting in the formation of [3H]this compound-eIF5A. The amount of radioactivity incorporated into the protein is directly proportional to the DHS enzyme activity.
Experimental Workflow for [3H]Spermidine-Based DHS Assay
The general workflow for performing the radioactive DHS assay is depicted below.
Caption: General workflow of the radioactive DHS assay.
Detailed Protocols
Materials and Reagents
-
[1,8-3H]Spermidine (Specific activity: ~20 Ci/mmol)
-
Unlabeled spermidine
-
Recombinant human this compound synthase (DHS)
-
Recombinant human eIF5A precursor
-
NAD+
-
Glycine-NaOH buffer (0.1 M, pH 9.0)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Scintillation cocktail
-
Scintillation vials
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Liquid scintillation counter
Protocol 1: Standard this compound Synthase Activity Assay
This protocol is adapted from established methods for measuring DHS activity.[3]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following components. A master mix can be prepared for multiple reactions.
| Component | Final Concentration | Volume (for a 20 µL reaction) |
| Glycine-NaOH buffer (0.1 M, pH 9.0) | 0.1 M | to 20 µL |
| NAD+ | 100 µM | 2 µL of 1 mM stock |
| eIF5A precursor | 10 µM | 2 µL of 100 µM stock (3.4 µg) |
| Carrier BSA | 1 mg/mL | 2 µL of 10 mg/mL stock (20 µg) |
| His-hDHS | 5-10 ng/µL | 1 µL of 0.1-0.2 µg/µL stock (0.1-0.2 µg) |
-
Initiate the Reaction: Add [3H]spermidine to the reaction mixture to a final concentration of 20 µM. This is typically achieved by adding a mix of labeled and unlabeled spermidine (e.g., 3.6 µCi of [1,8-3H]spermidine and 0.3 nmol of unlabeled spermidine).[3]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically ranging from 30 minutes to 2 hours.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Protein Precipitation: Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Wash the Pellet: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Carefully aspirate the supernatant. Wash the protein pellet multiple times with cold 5% TCA to remove unincorporated [3H]spermidine. This step is critical to reduce background radioactivity.
-
Quantification: Dissolve the final pellet in a suitable solvent (e.g., 0.1 M NaOH) and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Protocol 2: DHS Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of DHS activity.
-
Prepare Reaction Mixtures with Inhibitor: Follow the same procedure as in Protocol 1, but add the potential inhibitor (dissolved in a suitable solvent, e.g., DMSO) to the reaction mixture before adding the enzyme. A control reaction without the inhibitor should be run in parallel. It is important to also include a vehicle control (solvent only).
-
Enzyme Pre-incubation (Optional): Pre-incubate the enzyme with the inhibitor for a certain period (e.g., 15-30 minutes) at room temperature before adding the [3H]spermidine to allow for inhibitor binding.
-
Initiate and Proceed: Initiate the reaction by adding [3H]spermidine and follow steps 3-7 from Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control reaction. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHS activity.
Data Presentation
Table 1: Kinetic Parameters of this compound Synthase
| Substrate | Organism | Km | Vmax | Reference |
| Spermidine | Human | 4-7.6 µM | Not reported | |
| eIF5A(Lys) | Human | 1.5 µM | Not reported | |
| Putrescine | Human | 1.12 mM | Not reported |
Table 2: IC50 Values of Selected this compound Synthase Inhibitors
| Inhibitor | Class | Organism/Enzyme | IC50 | Reference |
| N1-Guanyl-1,7-diaminoheptane (GC7) | Spermidine analog | Human DHS | 6.8 - 50 nM | |
| N1-Guanyl-1,7-diaminoheptane (GC7) | Brugia malayi DHS | 28 nM | ||
| 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | Allosteric inhibitor | Human DHS | 9.2 nM | |
| Xanthurenic acid | Allosteric inhibitor | P. falciparum DHS | 0.112 µM | Not specified in provided text |
| Gossypol | Allosteric inhibitor | P. falciparum DHS | 0.310 µM | Not specified in provided text |
Table 3: Specific Activity of this compound Synthase
| Enzyme Source | Specific Activity | Reference |
| Human recombinant DHS | ~1 unit per 1 ng of enzyme |
One unit of activity is defined as the amount of enzyme that generates 1 pmol of this compound in 1 hour at 37°C.
Methods for Product Detection
There are several methods to separate the radiolabeled eIF5A product from the unreacted [3H]spermidine. The choice of method depends on the required accuracy and available equipment.
-
TCA Precipitation: This is the most common and straightforward method. The protein is precipitated with TCA, and the unincorporated [3H]spermidine is washed away. While convenient, it is crucial to perform thorough washes to minimize background from non-covalently bound [3H]spermidine.
-
SDS-PAGE and Autoradiography/Fluorography: The reaction products can be separated by SDS-polyacrylamide gel electrophoresis. The gel is then dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled eIF5A band. The radioactivity in the band can be quantified by densitometry or by excising the band and counting in a scintillation counter.
-
Ion-Exchange Chromatography: This is the most accurate method for quantifying [3H]this compound. The protein product is first hydrolyzed to its constituent amino acids. The hydrolysate is then subjected to ion-exchange chromatography to separate [3H]this compound from other radiolabeled species. This method requires specialized equipment but provides the most reliable data with minimal background.
Logical Relationship of Detection Methods
Caption: Comparison of DHS product detection methods.
Troubleshooting and Considerations
-
High Background: This is a common issue and is often due to insufficient washing of the TCA precipitate. Increase the number of washes and ensure the pellet is thoroughly resuspended during each wash. The use of carrier BSA can also contribute to the background.
-
Low Signal: This could be due to inactive enzyme, suboptimal reaction conditions (pH, temperature), or degradation of substrates. Ensure all reagents are fresh and stored correctly. The specific activity of the [3H]spermidine should also be considered.
-
Enzyme Purity: The purity of the recombinant DHS and eIF5A precursor is critical for obtaining reliable results.
-
Safety Precautions: When working with radioactive materials like [3H]spermidine, always follow appropriate radiation safety protocols and regulations.
By following these detailed application notes and protocols, researchers can effectively utilize the [3H]spermidine-based assay to advance their studies on this compound synthase and the critical role of eIF5A hypusination in biology and disease.
References
- 1. Assay of this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an activity assay for characterizing this compound synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new nonradioactive this compound synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Deoxyhypusinated eIF5A: A Guide for Researchers
Application Notes and Protocols for the Identification and Quantification of a Key Post-Translational Modification
For researchers, scientists, and drug development professionals, the accurate detection of deoxyhypusine-containing eukaryotic translation initiation factor 5A (eIF5A) is critical for understanding its role in cellular processes and for the development of novel therapeutics targeting diseases such as cancer and neurodevelopmental disorders. This document provides detailed application notes and protocols for the principal methods used to detect this specific post-translational modification.
Introduction to eIF5A Hypusination
Eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo a unique and essential post-translational modification called hypusination. This two-step enzymatic process is critical for the protein's activity in translation elongation and termination.[1][2] The pathway begins with the transfer of an aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in humans) on the eIF5A precursor, a reaction catalyzed by this compound synthase (DHS).[1][3][4] This creates the intermediate, this compound-containing eIF5A. Subsequently, this compound hydroxylase (DOHH) hydroxylates the this compound residue to form the mature, active hypusinated eIF5A. The detection and quantification of the deoxyhypusinated intermediate are crucial for studying the kinetics of this pathway and the effects of specific inhibitors.
Below is a diagram illustrating the eIF5A hypusination pathway.
Caption: The eIF5A hypusination pathway, a two-step enzymatic modification.
Methods for Detecting this compound-Containing eIF5A
Several robust methods are available for the detection and quantification of deoxyhypusinated eIF5A. The choice of method depends on the specific research question, available equipment, and desired level of sensitivity and specificity.
Antibody-Based Detection (Western Blotting and Immunoassays)
Antibody-based methods are widely used for their specificity and ease of use. The development of antibodies that can distinguish between the different forms of eIF5A has been a significant advancement in the field.
Application Note: This approach is ideal for routine detection and semi-quantitative analysis of deoxyhypusinated eIF5A in cell lysates or following in vitro hypusination assays. Specific antibodies can recognize either the hypusinated form or both the deoxyhypusinated and hypusinated forms.
Workflow for Western Blotting:
Caption: Workflow for the detection of deoxyhypusinated eIF5A by Western blotting.
Protocol: Western Blotting for Deoxyhypusinated eIF5A
-
Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein lysate per lane on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes deoxyhypusinated and/or hypusinated eIF5A (e.g., IU-88 or Hpu98). Recommended dilutions should be optimized, but a starting point of 1:1000 to 1:1500 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
Quantitative Data Summary: Antibody-Based Methods
| Parameter | Western Blot | Hyp'Assay (Cell-free) |
| Primary Antibody | IU-88, Hpu98, pan-eIF5A | Hpu98, Hpu24 |
| Typical Dilution | 1:1000 - 1:1500 | Not specified |
| Detection Limit | Dependent on antibody affinity | IC50 for GC7: 6.8 nM |
| Quantification | Semi-quantitative | Quantitative |
| Throughput | Low to medium | High (96-well format) |
Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive and specific method for the direct detection and quantification of post-translational modifications, including deoxyhypusination.
Application Note: This is the gold standard for unambiguous identification and quantification of deoxyhypusinated eIF5A. It is particularly useful for detailed kinetic studies and for analyzing complex biological samples. The method typically involves proteolytic digestion of eIF5A followed by LC-MS/MS analysis of the resulting peptides.
Workflow for Mass Spectrometry-Based Detection:
Caption: Workflow for the mass spectrometry-based detection of deoxyhypusinated eIF5A.
Protocol: LC-MS/MS for Deoxyhypusinated eIF5A
-
Protein Enrichment (Optional but Recommended): Immunoprecipitate eIF5A from cell lysates using a pan-eIF5A antibody to enrich the protein of interest.
-
SDS-PAGE and In-Gel Digestion:
-
Run the immunoprecipitated sample on an SDS-PAGE gel.
-
Excise the band corresponding to eIF5A.
-
Destain the gel piece, reduce with dithiothreitol (DTT), and alkylate with iodoacetamide.
-
Digest the protein overnight with trypsin.
-
-
Peptide Extraction: Extract the tryptic peptides from the gel piece.
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
A tryptic peptide with a mass-to-charge ratio (m/z) of 922.5 corresponds to the hypusinated form. The deoxyhypusinated peptide will have a corresponding mass shift.
-
-
Data Analysis: Use appropriate software to search the MS/MS data against a protein database to identify and quantify the modified peptide.
A gas chromatography-mass spectrometry (GC-MS) method has also been developed for the sensitive measurement of free hypusine, which can be released from eIF5A by acid hydrolysis.
Quantitative Data Summary: Mass Spectrometry
| Parameter | Value/Range |
| Method | GC-MS for free hypusine |
| Derivatization | Esterification with 2 M HCl in CH3OH, then acylation with PFP anhydride |
| Limit of Detection (LOD) | 1.4 fmol of hypusine |
| Accuracy | 91-94% in spiked urine samples |
Two-Dimensional Gel Electrophoresis (2D-E)
2D-E separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension.
Application Note: This technique is useful for resolving the different modified forms of eIF5A (unmodified, deoxyhypusinated, and hypusinated) as the modifications alter the protein's isoelectric point. It provides a visual representation of the relative abundance of each form.
Protocol: 2D-Gel Electrophoresis for eIF5A Isoforms
-
Sample Preparation: Prepare protein extracts from cells or tissues.
-
First Dimension (Isoelectric Focusing - IEF):
-
Rehydrate an immobilized pH gradient (IPG) strip with the protein sample in a rehydration buffer.
-
Perform isoelectric focusing according to the manufacturer's instructions.
-
-
Second Dimension (SDS-PAGE):
-
Equilibrate the focused IPG strip in an SDS equilibration buffer.
-
Place the strip on top of an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Detection:
-
Stain the gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain).
-
Alternatively, transfer the proteins to a membrane and perform a Western blot using a pan-eIF5A antibody to specifically visualize the eIF5A spots.
-
Logical Relationship of eIF5A Forms in 2D-E:
Caption: Logical relationship of eIF5A forms as separated by 2D-gel electrophoresis.
Radiolabeling Assays
Radiolabeling provides a highly sensitive method for tracking the formation of deoxyhypusinated and hypusinated eIF5A.
Application Note: This method is particularly suited for in vitro enzyme assays to determine the activity of DHS and DOHH. It involves the use of radiolabeled spermidine, the precursor for the this compound modification.
Protocol: Radiolabeling Assay for Deoxyhypusination
-
Reaction Setup: Prepare a reaction mixture containing the eIF5A precursor protein, purified DHS enzyme, and [1,8-³H]spermidine in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Detection of Radiolabeled eIF5A: Choose one of the following methods to detect the incorporation of radioactivity into eIF5A:
-
TCA Precipitation: Precipitate the proteins with trichloroacetic acid (TCA), wash thoroughly to remove unincorporated [³H]spermidine, and measure the radioactivity in the protein pellet using a scintillation counter.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE, and detect the radiolabeled eIF5A band by fluorography or autoradiography.
-
Ion-Exchange Chromatography: Hydrolyze the protein sample in acid and separate the resulting amino acids by ion-exchange chromatography. The amounts of [³H]this compound and [³H]hypusine can be quantified by collecting fractions and measuring their radioactivity. This is the most specific of the radiolabeling methods.
-
Conclusion
The detection of this compound-containing eIF5A is achievable through a variety of well-established techniques. The choice of method will be guided by the specific experimental goals, with antibody-based assays providing a convenient option for routine analysis, and mass spectrometry offering the highest degree of specificity and quantitative accuracy. 2D-gel electrophoresis and radiolabeling assays are also powerful tools, particularly for resolving different modified forms and for detailed enzymatic studies, respectively. By selecting the appropriate method and following the detailed protocols provided, researchers can confidently investigate the intricate role of eIF5A deoxyhypusination in health and disease.
References
- 1. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health [mdpi.com]
- 2. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
- 3. Functional significance of eIF5A and its hypusine modification in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Reconstitution of the Deoxyhypusine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of the deoxyhypusine synthesis pathway, a critical post-translational modification essential for the activity of the eukaryotic translation initiation factor 5A (eIF5A). This pathway involves two key enzymes: this compound synthase (DHS) and this compound hydroxylase (DOHH). The protocols detailed below are designed to enable researchers to produce the necessary recombinant proteins and perform enzymatic assays to study this pathway, identify potential inhibitors, and investigate its role in various cellular processes.
Introduction
The this compound synthesis pathway is a unique and highly conserved post-translational modification process found in eukaryotes and archaea.[1][2] It results in the conversion of a specific lysine residue on the eIF5A precursor to the unusual amino acid hypusine.[3] This modification is crucial for the biological activity of eIF5A, which plays a vital role in protein biosynthesis, promoting the formation of the first peptide bond and facilitating the translation of specific mRNAs.[2][4]
The pathway consists of two sequential enzymatic steps:
-
This compound Synthesis: this compound synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue on the eIF5A precursor, forming a this compound intermediate.
-
Hypusine Synthesis: this compound hydroxylase (DOHH) then hydroxylates the this compound residue to form the mature hypusine residue.
Given the essential role of hypusinated eIF5A in cell proliferation, this pathway has emerged as a promising target for the development of therapeutics for diseases such as cancer and viral infections. The in vitro reconstitution of this pathway is a powerful tool for biochemical characterization, kinetic analysis, and high-throughput screening of potential inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound synthesis pathway and a general experimental workflow for its in vitro reconstitution.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro reconstitution of the this compound synthesis pathway.
Table 1: Optimal Reaction Conditions
| Parameter | This compound Synthase (DHS) Assay | This compound Hydroxylase (DOHH) Assay |
| pH | 9.0 - 9.5 (Glycine-NaOH buffer) | 7.5 (Tris-HCl buffer) |
| Temperature | 37°C | 37°C |
| Enzyme | Human DHS | Human DOHH |
| Substrates | eIF5A precursor, Spermidine | Deoxyhypusinated eIF5A |
| Cofactor | NAD+ | O₂, Fe²⁺ |
Table 2: Kinetic Parameters of Human this compound Pathway Enzymes
| Enzyme | Substrate | Km | Vmax |
| This compound Synthase (DHS) | eIF5A (precursor) | ~1.5 µM | Not reported |
| Spermidine | Not reported | Not reported | |
| Putrescine (alternative substrate) | 1.12 mM | Not reported | |
| This compound Hydroxylase (DOHH) | Deoxyhypusinated eIF5A (human) | 0.065 µM | Not reported |
| Deoxyhypusinated eIF5A (yeast) | 0.376 µM | Not reported |
Experimental Protocols
Protocol 1: Recombinant Protein Expression and Purification
This protocol describes the expression and purification of human eIF5A, DHS, and DOHH from E. coli.
1.1. Expression of Recombinant Proteins
-
Transformation: Transform E. coli BL21(DE3) cells with expression vectors containing the coding sequences for human eIF5A, DHS, or DOHH. Commonly used vectors include pET series for tagged proteins (e.g., His-tag, GST-tag).
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Scale-up and Induction: The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
1.2. Purification of Recombinant Proteins
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.
-
Affinity Chromatography:
-
For His-tagged proteins, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the recombinant protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
For GST-tagged proteins, use a glutathione-agarose column and elute with a buffer containing reduced glutathione.
-
-
Further Purification (Optional): For higher purity, perform additional purification steps such as ion-exchange chromatography or size-exclusion chromatography.
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole or glutathione. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein and store at -80°C.
Protocol 2: In Vitro this compound Synthase (DHS) Assay
This protocol is for measuring the activity of DHS by monitoring the incorporation of radiolabeled spermidine into the eIF5A precursor.
2.1. Reaction Setup
-
Prepare a master mix containing the following components in a microcentrifuge tube (final volume of 20 µL):
-
0.1 M Glycine-NaOH buffer, pH 9.0
-
100 µM NAD⁺
-
10 µM eIF5A precursor (purified recombinant protein)
-
20 µM [¹⁴C] or [³H]-spermidine (specific activity adjusted with unlabeled spermidine)
-
20 µg Carrier BSA
-
-
Initiate the reaction by adding 0.01–0.2 µg of purified recombinant DHS.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-120 minutes).
2.2. Detection of Deoxyhypusinated eIF5A
-
TCA Precipitation: Stop the reaction by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).
-
Washing: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully remove the supernatant. Wash the protein pellet twice with ice-cold 10% TCA to remove unincorporated radiolabeled spermidine.
-
Quantification: Dissolve the final pellet in a suitable solvent (e.g., 0.1 M NaOH) and measure the radioactivity using a liquid scintillation counter.
Protocol 3: In Vitro this compound Hydroxylase (DOHH) Assay
This protocol measures the activity of DOHH by monitoring the conversion of radiolabeled deoxyhypusinated eIF5A to hypusinated eIF5A.
3.1. Preparation of Radiolabeled Deoxyhypusinated eIF5A Substrate
-
Perform a large-scale DHS reaction as described in Protocol 2, using radiolabeled spermidine and a higher concentration of eIF5A precursor.
-
Purify the resulting radiolabeled deoxyhypusinated eIF5A from the reaction mixture using affinity chromatography or other suitable methods to remove unreacted substrates and DHS.
3.2. DOHH Reaction Setup
-
Prepare a reaction mixture in a microcentrifuge tube (final volume of 20 µL) containing:
-
50 mM Tris-HCl buffer, pH 7.5
-
6 mM DTT
-
25 µg BSA
-
~2 pmol of radiolabeled deoxyhypusinated eIF5A substrate
-
-
Initiate the reaction by adding purified recombinant DOHH.
-
Incubate the reaction mixture at 37°C for 1 hour.
3.3. Detection of Hypusine Formation
-
Protein Hydrolysis: Stop the reaction by adding TCA to precipitate the protein. After washing, hydrolyze the protein pellet in 6 M HCl at 110°C for 18 hours.
-
Amino Acid Analysis: Separate the radiolabeled this compound and hypusine in the hydrolysate using ion-exchange chromatography or HPLC.
-
Quantification: Measure the radioactivity in the fractions corresponding to hypusine to determine the amount of product formed.
Concluding Remarks
The protocols and data presented in these application notes provide a robust framework for the in vitro study of the this compound synthesis pathway. By reconstituting this pathway, researchers can gain valuable insights into its mechanism, regulation, and biological significance. Furthermore, these methods are readily adaptable for high-throughput screening assays, facilitating the discovery of novel inhibitors with therapeutic potential. Careful optimization of reaction conditions and rigorous purification of recombinant proteins are critical for obtaining reliable and reproducible results.
References
- 1. A new nonradioactive this compound synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypusine - Wikipedia [en.wikipedia.org]
- 3. Post-translational formation of hypusine in eIF5A: implications in human neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development and Validation of Antibodies Specific for Deoxyhypusinated eIF5A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and is the only known protein to contain the unique amino acid hypusine.[1][2] The activation of eIF5A is a two-step post-translational modification process. First, deoxyhypusine synthase (DHS) transfers an aminobutyl group from spermidine to a specific lysine residue (Lys50) on the eIF5A precursor, forming deoxyhypusinated eIF5A (eIF5A-Dhp).[1][3] Subsequently, this compound hydroxylase (DOHH) hydroxylates this intermediate to create the mature, active hypusinated eIF5A (eIF5A-Hyp).[3]
The hypusination pathway is critical for various cellular processes, including translation elongation and termination. Dysregulation of this pathway has been implicated in numerous diseases, including cancer, viral infections, and metabolic disorders, making the enzymes DHS and DOHH attractive therapeutic targets. Distinguishing between the unmodified, deoxyhypusinated, and hypusinated forms of eIF5A is crucial for studying the pathway's dynamics and for developing targeted inhibitors. While antibodies that recognize the hypusinated form exist, some lack the ability to differentiate between the deoxyhypusinated and fully hypusinated states.
These application notes provide a comprehensive guide for the development and validation of novel polyclonal antibodies highly specific for the deoxyhypusinated form of eIF5A. Such a reagent is invaluable for accurately assessing DHS activity and for screening specific inhibitors of DOHH.
Signaling and Modification Pathway
The enzymatic modification of eIF5A is a sequential process that results in its activation. Understanding this pathway is fundamental to designing an antibody that specifically targets the deoxyhypusinated intermediate.
Caption: The eIF5A hypusination pathway showing the sequential enzymatic modification.
Protocol 1: Antibody Generation
Generating a highly specific antibody against a post-translational modification (PTM) requires careful antigen design and a rigorous purification strategy. The following protocol outlines the generation of a polyclonal antibody specific for deoxyhypusinated eIF5A.
Workflow for Antibody Generation
References
- 1. Essential role of eIF5A-1 and this compound synthase in mouse embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]
- 3. Posttranslational hypusination of the eukaryotic translation initiation factor-5A regulates Fusarium graminearum virulence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: CRISPR-Cas9 Mediated Knockout of Deoxyhypusine Synthase (DHS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deoxyhypusine synthase (DHS) is a critical enzyme in the eukaryotic post-translational modification pathway. It catalyzes the first step in the synthesis of hypusine, a unique amino acid found in only one known protein: eukaryotic translation initiation factor 5A (eIF5A).[1][2] This modification is essential for the function of eIF5A, which plays a crucial role in mRNA transport, translation elongation, and cell proliferation.[2][3][4] The enzyme transfers a butylamine moiety from spermidine to a specific lysine residue on the eIF5A precursor. Given its role as the rate-limiting enzyme in this pathway, DHS is a key regulator of eIF5A activity.
Dysregulation of DHS and the hypusination pathway has been implicated in various diseases, including cancer, where it can influence cell growth, survival, and metastasis. Studies have shown that homozygous knockout of the Dhps gene is embryonic lethal in mice, highlighting its essential role in development. Therefore, targeted knockout of the DHPS gene using the CRISPR-Cas9 system provides a powerful tool to investigate its function, dissect its role in signaling pathways, and validate it as a potential therapeutic target.
These application notes provide a detailed protocol for the CRISPR-Cas9 mediated knockout of DHS in mammalian cell lines, methods for validation, and a summary of expected phenotypic outcomes based on published data.
Signaling Pathway and Cellular Impact of DHS Knockout
DHS is the initiating enzyme for the hypusination of eIF5A, a modification required for its activity in promoting the translation of specific mRNAs, often those with polyproline motifs. The functional, hypusinated eIF5A (eIF5AHYP) is critical for cell proliferation and survival. Knockout of DHS blocks this entire pathway, leading to a significant reduction in functional eIF5A. This has been shown to suppress tumor growth and metastasis in ovarian cancer models by attenuating the TGF-β signaling pathway, a key regulator of the Epithelial-to-Mesenchymal Transition (EMT). The diagram below illustrates this pathway and the consequences of DHS knockout.
Experimental Workflow for DHS Knockout
Generating a stable DHS knockout cell line using CRISPR-Cas9 involves several key stages, from designing the guide RNAs to validating the final clonal population. A lentiviral delivery system is often recommended for hard-to-transfect cells to ensure high efficiency and stable integration of the Cas9 nuclease and guide RNA.
References
- 1. What We Know About DHPS – DHPS Foundation [dhpsfoundation.org]
- 2. This compound synthase haploinsufficiency attenuates acute cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase, an essential enzyme for hypusine biosynthesis, is required for proper exocrine pancreas development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Utilizing Recombinant eIF5A Precursor for Deoxyhypusine Synthase (DHS) Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction The eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and viability.[1][2] Its activity is uniquely dependent on a post-translational modification called hypusination, which involves the conversion of a specific lysine residue (Lys50 in humans) into the unusual amino acid hypusine.[3][4] This process is catalyzed by two enzymes: deoxyhypusine synthase (DHS) and this compound hydroxylase (DOHH).[1]
DHS catalyzes the first and rate-limiting step, transferring the 4-aminobutyl moiety from spermidine to the eIF5A precursor protein. Because of its critical role in cell growth, the hypusination pathway, and particularly DHS, has emerged as a promising target for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer.
Accurate measurement of DHS activity is crucial for screening potential inhibitors and for fundamental biochemical studies. In vitro DHS assays require a specific and reliable substrate. The natural substrate for DHS is the unmodified eIF5A precursor (eIF5A(Lys)). Therefore, highly purified, active recombinant eIF5A precursor is an indispensable tool for these assays. This document provides detailed protocols for conducting DHS activity assays using recombinant eIF5A precursor as a substrate.
The eIF5A Hypusination Pathway
The activation of eIF5A is a two-step enzymatic process. First, DHS transfers an aminobutyl group from spermidine to a specific lysine residue on the eIF5A precursor, forming a this compound intermediate. This reaction requires NAD+ as a cofactor. In the second step, DOHH hydroxylates the this compound residue to form the mature, active hypusinated eIF5A.
Caption: The eIF5A hypusination signaling pathway.
Application Notes
Principle of the DHS Assay
The core of the assay is the enzymatic reaction where DHS utilizes two substrates: the recombinant eIF5A precursor and spermidine. The activity of DHS can be quantified by measuring the consumption of substrates or the formation of products. Common detection methods include:
-
Incorporation of Radiolabeled Spermidine: Measuring the transfer of radioactivity from [³H]spermidine into the eIF5A protein, typically captured by TCA precipitation.
-
Quantification of Polyamine Turnover: Using HPLC to measure the decrease in spermidine or the increase in the by-product 1,3-diaminopropane.
-
Measurement of NADH Production: The first partial reaction of DHS involves the NAD-dependent cleavage of spermidine, releasing NADH. This can be coupled to a luminescent reporter system.
-
Antibody-based Detection: Using specific antibodies that recognize the hypusinated or deoxyhypusinated form of eIF5A.
Applications
-
High-Throughput Screening (HTS): To identify novel small-molecule inhibitors of DHS for drug development.
-
Enzyme Kinetics: To determine kinetic parameters such as Kₘ and kcat for DHS with its substrates.
-
Inhibitor Characterization: To determine the potency (e.g., IC₅₀) and mechanism of action of known and novel DHS inhibitors.
-
Structure-Activity Relationship (SAR) Studies: To evaluate the efficacy of newly synthesized analogs of DHS inhibitors.
Materials and Reagents
-
Proteins:
-
Recombinant human eIF5A precursor (unmodified, e.g., Novus Biologicals NBC1-21053 or Sino Biological 15096-H07E).
-
Recombinant human DHS (His-tagged, purified from E. coli).
-
-
Substrates & Cofactors:
-
Spermidine trihydrochloride (Sigma-Aldrich)
-
[1,8-³H]Spermidine (PerkinElmer) for radioactive assays.
-
β-Nicotinamide adenine dinucleotide (NAD⁺) (Sigma-Aldrich)
-
-
Buffers and Solutions:
-
Glycine-NaOH Buffer (0.1 M, pH 9.0-9.5).
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
-
Detection Reagents:
-
Scintillation cocktail (for radioactive assays)
-
NAD(P)H-Glo™ Detection System (Promega) for luminescence assays.
-
Antibodies for hypusinated eIF5A (for Western blot or ELISA-based assays).
-
-
Equipment:
-
Microcentrifuge
-
Incubator/water bath (37°C)
-
Liquid scintillation counter
-
Luminometer (for HTS assays)
-
HPLC system (for polyamine turnover assays)
-
SDS-PAGE and Western blot equipment
-
Experimental Protocols
Protocol 1: Radioactive DHS Assay using [³H]Spermidine
This protocol measures the incorporation of a radiolabeled aminobutyl group from [³H]spermidine into the recombinant eIF5A precursor.
Caption: Workflow for the radioactive DHS assay.
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a typical 20 µL reaction, combine:
-
10 µM Recombinant eIF5A precursor
-
100 µM NAD⁺
-
20 µM Spermidine (mix of unlabeled and [1,8-³H]spermidine, ~3-4 µCi)
-
20 µg Carrier BSA
-
0.1 M Glycine-NaOH buffer (pH 9.0)
-
-
Initiate Reaction: Add 0.01–0.2 µg of purified recombinant DHS to the master mix to start the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding it to the mix.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Precipitation: Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Wash: Centrifuge to pellet the protein. Carefully remove the supernatant and wash the pellet thoroughly with cold 5% TCA to remove any unbound [³H]spermidine. Repeat the wash step 2-3 times.
-
Quantification: Resuspend the final protein pellet in a suitable buffer or scintillant and measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: High-Throughput DHS Assay using NADH-Glo™
This non-radioactive assay is ideal for HTS and measures the amount of NADH produced during the first partial reaction of DHS, where spermidine is cleaved in an NAD⁺-dependent manner, even in the absence of the eIF5A acceptor.
Caption: Workflow for the HTS-compatible NADH-Glo™ DHS assay.
Procedure:
-
Reaction Setup: In a 96-well white plate suitable for luminescence, set up the DHS partial reaction. For a 50 µL reaction:
-
20 µM Spermidine
-
100 µM NAD⁺
-
Test compounds at desired concentrations.
-
0.1 M Glycine-NaOH buffer (pH 9.0)
-
-
Initiate Reaction: Add ~0.5 µg of recombinant DHS to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Detection: Add an equal volume (50 µL) of NADH-Glo™ Detection Reagent to each well.
-
Develop Signal: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Quantification: Measure the luminescence using a compatible plate reader. The signal is directly proportional to the amount of NADH produced and thus to DHS activity.
Protocol 3: Antibody-Based DHS/DOHH Assay (Hyp'Assay)
This protocol describes a convenient, non-radioactive method to measure the complete two-step hypusination of eIF5A using recombinant proteins and a specific antibody against the final hypusinated form.
Procedure:
-
Deoxyhypusination Step: In a 96-well plate, combine:
-
3-5 µg Recombinant eIF5A
-
1-2 µg Recombinant DHS
-
5-100 µM Spermidine
-
NAD⁺ and appropriate buffer (pH can be optimized, pH 8.0 is effective)
-
Incubate for 2 hours at 37°C.
-
-
Hydroxylation Step: Add 1-2 µg of recombinant DOHH to the reaction mixture.
-
Incubation: Incubate for an additional 1 hour at 37°C.
-
Detection (ELISA-based):
-
Coat a new 96-well plate with the reaction mixture.
-
Block the plate to prevent non-specific binding.
-
Add a primary antibody specific for hypusinated eIF5A.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction. The signal correlates with the amount of fully hypusinated eIF5A.
-
Data Presentation
Quantitative data from DHS assays are summarized below for easy reference and comparison.
Table 1: Typical Reaction Conditions for In Vitro DHS Assays
| Component | Concentration Range | pH | Temperature | Reference |
|---|---|---|---|---|
| Recombinant eIF5A | 3 - 10 µM | 9.0 - 9.5 | 37°C | |
| Spermidine | 5 - 100 µM | 8.0 - 9.0 | 37°C | |
| NAD⁺ | 100 µM - 0.5 mM | 8.3 - 9.0 | 37°C |
| Recombinant DHS | 0.01 - 1 µg per reaction | 9.0 | 37°C | |
Table 2: Reported IC₅₀ Values of DHS Inhibitors
| Inhibitor | Target | Assay Type | Spermidine Conc. | IC₅₀ | Reference |
|---|---|---|---|---|---|
| GC7 | Human DHS | Radioactive | 20 µM | ~130 nM | |
| GC7 | Human DHS | NADH-Glo™ | 20 µM | ~160 nM | |
| GC7 | Human DHPS | Hyp'Assay (ELISA) | 5 µM | 110 nM | |
| GC7 | Human DHPS | Hyp'Assay (ELISA) | 100 µM | 1.1 µM | |
| Spermine | Human DHPS | Hyp'Assay (ELISA) | 100 µM | ~600 µM |
| Putrescine | Human DHPS | Hyp'Assay (ELISA) | 100 µM | > 1 mM | |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low DHS Activity | 1. Inactive recombinant DHS or eIF5A. | 1. Verify protein integrity via SDS-PAGE. Use a fresh aliquot of protein. Ensure proper folding and storage conditions (-80°C). |
| 2. Suboptimal buffer pH. | 2. DHS activity is highly pH-dependent. Prepare fresh buffer and confirm pH is in the optimal range (9.0-9.5). | |
| 3. Degraded NAD⁺ or spermidine. | 3. Use fresh substrate and cofactor solutions. | |
| High Background (Radioactive Assay) | 1. Incomplete removal of unbound [³H]spermidine. | 1. Increase the number and rigor of TCA wash steps. Ensure the pellet is not disturbed during supernatant removal. |
| 2. Non-specific binding of spermidine to proteins. | 2. Ensure carrier BSA is included in the reaction. Optimize the amount of protein used. | |
| High Variability Between Replicates | 1. Pipetting errors, especially with small volumes. | 1. Use calibrated pipettes. Prepare a master mix for all common reagents to minimize pipetting steps for individual reactions. |
| 2. Inconsistent incubation times or temperatures. | 2. Use a reliable incubator or water bath. Stagger the start of reactions to ensure consistent incubation times. |
References
- 1. Functional significance of eIF5A and its hypusine modification in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health [mdpi.com]
Application Notes and Protocols for HPLC-Based Separation of Deoxyhypusine and Hypusine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyhypusine and hypusine are two uncommon amino acids that are critical in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for cell proliferation and is a target of interest in various diseases, including cancer and viral infections. The accurate separation and quantification of this compound and hypusine are crucial for studying the activity of the enzymes involved in this pathway—this compound synthase (DHS) and this compound hydroxylase (DOHH)—and for the development of their inhibitors.
This document provides detailed application notes and protocols for the separation and quantification of this compound and hypusine using High-Performance Liquid Chromatography (HPLC). The methods described herein are based on established and validated procedures from scientific literature, primarily involving pre-column derivatization with o-phthalaldehyde (OPA) followed by reversed-phase HPLC with fluorescence detection.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypusination pathway and the general experimental workflow for the HPLC analysis of this compound and hypusine.
Caption: The two-step enzymatic process of eIF5A hypusination.
Caption: The overall experimental procedure for analyzing this compound and hypusine.
Quantitative Data Summary
The following tables summarize the HPLC conditions and retention times for the separation of OPA-derivatized this compound and hypusine from two key published methods. This allows for a direct comparison of the methodologies.
Table 1: HPLC System and Column Specifications
| Parameter | Method 1 (Beppu et al., 1996) | Method 2 (Beninati et al., 1990) |
| HPLC System | Not specified | Not specified |
| Column | Asahipak ODP-50 (4.6 x 250 mm) | Not specified |
| Guard Column | Not specified | Not specified |
| Column Temp. | 40°C | Not specified |
| Flow Rate | 0.8 mL/min | Not specified |
| Injection Volume | Not specified | Not specified |
Table 2: Mobile Phase Composition and Gradient
| Time (min) | Method 1: %B | Method 2: %B |
| Mobile Phase A | 0.1 M Sodium Acetate (pH 6.5) with 10% Methanol | Not specified |
| Mobile Phase B | Methanol | Not specified |
| Gradient | Isocratic | Not specified |
Table 3: Derivatization and Detection
| Parameter | Method 1 (Beppu et al., 1996) | Method 2 (Beninati et al., 1990) |
| Deriv. Reagent | o-phthalaldehyde (OPA) | o-phthalaldehyde (OPA) |
| Detection | Fluorescence | Fluorescence |
| Excitation λ | 340 nm | Not specified |
| Emission λ | 450 nm | Not specified |
Table 4: Retention Times
| Analyte | Method 1: Retention Time (min) | Method 2: Retention Time (min) |
| This compound | ~12.5 | Not specified |
| Hypusine | ~10.5 | Not specified |
| Internal Standard* | ~17.0 | Not applicable |
*N-epsilon-(5-aminopentyl)lysine
Experimental Protocols
This section provides detailed step-by-step protocols for the key experiments involved in the analysis of this compound and hypusine.
Protocol 1: Sample Preparation - Acid Hydrolysis and Ion-Exchange Chromatography
This protocol is adapted from methods described by Beppu et al. (1996) and Beninati et al. (1990).
1. Acid Hydrolysis: a. To a protein sample (e.g., cell pellet or purified protein), add a known amount of internal standard (e.g., N-epsilon-(5-aminopentyl)lysine). b. Add 6 M HCl to the sample. c. Hydrolyze the protein by heating at 110°C for 16-24 hours in a sealed, evacuated tube. d. After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Re-dissolve the hydrolysate in a small volume of 0.2 M sodium citrate buffer, pH 2.2.
2. Ion-Exchange Chromatography (Cleanup): a. Prepare a small column with carboxymethyl cellulose (CMC) resin, equilibrated with 0.2 M sodium citrate buffer, pH 4.25. b. Apply the re-dissolved hydrolysate to the CMC column. c. Wash the column with the equilibration buffer to remove most other amino acids. d. Elute the fraction containing this compound and hypusine with a suitable buffer, such as 0.2 M sodium citrate buffer, pH 5.2. e. Collect the eluate and evaporate to dryness. f. Re-dissolve the dried residue in a small, known volume of 0.1 M HCl for derivatization.
Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This protocol is a standard procedure for the derivatization of primary amines for HPLC analysis.
1. OPA Reagent Preparation: a. Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. b. Add 11.25 mL of 0.4 M borate buffer (pH 9.5). c. Add 50 µL of 2-mercaptoethanol. d. Mix well. This reagent should be prepared fresh daily and protected from light.
2. Derivatization Reaction: a. In a small vial, mix a portion of the sample from Protocol 1 (containing this compound and hypusine) with the OPA reagent. A typical ratio is 1:5 (sample:reagent). b. Allow the reaction to proceed for 1-2 minutes at room temperature. c. Immediately inject the derivatized sample into the HPLC system. The OPA derivatives are not stable for long periods.
Protocol 3: HPLC Analysis
This protocol outlines the conditions for the reversed-phase HPLC separation of OPA-derivatized this compound and hypusine based on the method by Beppu et al. (1996).
1. HPLC Setup: a. Column: Asahipak ODP-50 (4.6 x 250 mm) or a similar C18 column. b. Mobile Phase A: 0.1 M Sodium Acetate (pH 6.5) containing 10% methanol. c. Mobile Phase B: Methanol. d. Flow Rate: 0.8 mL/min. e. Column Temperature: 40°C. f. Detector: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
2. Chromatographic Run: a. Equilibrate the column with the initial mobile phase conditions. b. Inject the derivatized sample. c. Run the appropriate gradient program to separate the analytes. For an isocratic separation as suggested by the reference, the mobile phase composition will remain constant throughout the run. d. Monitor the chromatogram for the elution of this compound, hypusine, and the internal standard.
3. Quantification: a. Create a calibration curve using standard solutions of this compound and hypusine of known concentrations. b. The concentration of this compound and hypusine in the sample can be calculated by comparing the peak areas of the analytes to the calibration curve, normalized to the peak area of the internal standard.
Conclusion
The HPLC-based methods detailed in this document provide a robust and sensitive approach for the separation and quantification of this compound and hypusine. The successful implementation of these protocols will enable researchers to accurately measure these critical amino acids in various biological samples, thereby facilitating research into the eIF5A hypusination pathway and the development of novel therapeutics targeting this process. Careful adherence to the sample preparation and derivatization steps is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Targeting DHPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intended protein target within a cellular environment.[1][2][3][4] The core principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[1] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation. This change in thermal stability can be detected and quantified, providing direct evidence of target engagement in physiologically relevant settings such as intact cells, cell lysates, and even tissue samples.
Deoxyhypusine synthase (DHPS) is a critical enzyme involved in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process essential for cell proliferation and survival. This makes DHPS an attractive therapeutic target for various diseases, including cancer. These application notes provide a detailed protocol for utilizing CETSA to assess the target engagement of small molecule inhibitors with DHPS.
DHPS Signaling Pathway
DHPS catalyzes the first step in the hypusination of eIF5A, a unique post-translational modification. This process is crucial for the function of eIF5A in translation elongation of specific mRNAs. The activity of DHPS is intertwined with cellular signaling pathways, including the Raf/MEK/ERK pathway. Specifically, ERK1/2 can directly interact with and phosphorylate DHPS, thereby modulating its activity and influencing cell proliferation. Understanding this pathway is critical for interpreting the downstream effects of DHPS inhibitors.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps, from sample preparation to data analysis. The two primary formats for CETSA experiments are the melt curve (to determine the optimal temperature for the isothermal dose-response experiment) and the isothermal dose-response (ITDR) curve (to determine the potency of the compound).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vitro Deoxyhypusine Synthase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro deoxyhypusine synthase (DHS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an in vitro this compound synthase (DHS) assay?
A1: The optimal pH for in vitro DHS assays is in the alkaline range, typically between pH 9.2 and 9.5.[1][2] This high pH is critical, especially when using low concentrations of spermidine, as it increases the percentage of the spermidine substrate with an unprotonated secondary amino group, which is the reactive form for the DHS-catalyzed reaction.[1] While a Glycine-NaOH buffer at this pH is commonly used, other buffers like borate-based buffers have also been successfully employed.[1][3] Some studies have also reported optimal activity at pH 8.0 for specific non-radioactive assay formats.
Q2: Why is a high pH important for the DHS reaction?
A2: The DHS reaction involves the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor. The unprotonated secondary amino group of spermidine is the nucleophile in this reaction. A high pH (above the pKa of this group) ensures a higher concentration of the reactive, unprotonated form of spermidine, thus facilitating optimal enzyme activity.
Q3: Can I use a different buffer system? What are the alternatives?
A3: Yes, alternative buffer systems can be used. While Glycine-NaOH at pH 9.0-9.5 is frequently cited, borate-based buffers have been shown to be a viable alternative, particularly in non-radioactive assays involving pre-column derivatization of polyamines. When choosing an alternative buffer, it is crucial to validate the optimal pH and ensure it does not interfere with downstream detection methods. For instance, glycine in the buffer can react with derivatizing agents like FMOC, so its concentration must be accounted for.
Q4: My DHS activity is low. What are the common causes and how can I troubleshoot this?
A4: Low DHS activity can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal pH, degraded reagents (especially DTT and NAD+), inactive enzyme, or issues with the substrate (eIF5A precursor).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro DHS assays.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the reaction buffer is outside the optimal range (typically pH 9.2-9.5). | Prepare fresh Glycine-NaOH buffer and verify the pH immediately before use. Test a range of pH values (e.g., 8.5 to 9.5) to determine the optimum for your specific enzyme and assay conditions. |
| Degraded Reagents: DTT is oxidized, or NAD+ has degraded. | Prepare fresh DTT solution for each experiment. Store NAD+ solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles. | |
| Inactive Enzyme: The DHS enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (e.g., -70°C) and minimize the time it is kept on ice. If activity loss is suspected, purify a fresh batch of the enzyme. | |
| Inactive eIF5A Substrate: The eIF5A precursor protein is not in its native, unmodified state. | Purify recombinant eIF5A precursor and ensure it is free of any post-translational modifications. The enzyme is specific for the precursor protein and will not work on short peptides. | |
| High Background Signal (Radiolabeled Assays) | Non-specific Binding of [3H]spermidine: Radiolabeled spermidine can bind non-covalently to proteins, leading to high background counts. | Thoroughly wash the TCA-precipitated protein pellets with a solution containing 10% TCA and 1 mM each of unlabeled putrescine, spermidine, and spermine to displace non-specifically bound [3H]spermidine. |
| Contaminated Reagents: Contamination in the radiolabeled spermidine or other reagents. | Use high-purity, filtered reagents. If contamination is suspected, try a new batch of [3H]spermidine. | |
| Inconsistent Results | Pipetting Inaccuracies: Small reaction volumes can be prone to pipetting errors. | Prepare a master mix of common reagents to minimize pipetting variability between samples. Use calibrated pipettes and appropriate techniques for handling small volumes. |
| Variable Incubation Times or Temperatures: Inconsistent incubation conditions can affect reaction rates. | Use a calibrated incubator or water bath to ensure a constant and accurate temperature (typically 37°C). Time the incubations precisely for all samples. |
Data Presentation: pH Optima and Buffer Systems
| Parameter | Condition | Buffer System | Reference |
| Optimal pH | 9.2 - 9.5 | Glycine-NaOH | |
| Optimal pH | 9.2 | Glycine-NaOH | |
| Tested pH Range | 8.0 - 9.5 | Glycine-NaOH | |
| Optimal pH (Hyp'Assay) | 8.0 | Not specified | |
| Alternative Buffer | Not specified | Borate-based buffer |
Experimental Protocols
Protocol 1: Standard Radiolabeled In Vitro DHS Assay
This protocol is adapted from established methods for measuring DHS activity using radiolabeled spermidine.
1. Reagents:
-
1 M Glycine-NaOH buffer, pH 9.2
-
100 mM Dithiothreitol (DTT), freshly prepared
-
20 mM NAD+
-
50 mg/ml Bovine Serum Albumin (BSA) (optional)
-
[1,8-³H]spermidine (16-20 Ci/mmol)
-
6 mg/ml purified eIF5A(Lys) precursor protein
-
Purified this compound synthase (DHS) enzyme
-
10% Trichloroacetic acid (TCA) containing 1 mM each of putrescine, spermidine, and spermine (wash solution)
-
0.1 N NaOH
2. Assay Procedure:
-
Prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following in a microcentrifuge tube on ice:
-
4 µL 1 M Glycine-NaOH buffer, pH 9.2 (Final: 0.2 M)
-
0.2 µL 100 mM DTT (Final: 1 mM)
-
1 µL 20 mM NAD+ (Final: 1 mM)
-
1 µL 50 mg/ml BSA (optional, Final: 2.5 mg/ml)
-
3 µL [1,8-³H]spermidine (~150 pmol, Final: 7.5 µM)
-
0.5 µL 6 mg/ml eIF5A(Lys) (Final: 9.0 µM)
-
5.3 µL H₂O
-
-
Add 5 µL of the DHS enzyme solution or cell lysate to the master mix.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of ice-cold 10% TCA wash solution.
-
Incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the pellet three times with 1 mL of the 10% TCA wash solution to remove unbound [³H]spermidine.
-
Dissolve the final pellet in 100 µL of 0.1 N NaOH.
-
Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
The amount of [³H]this compound formed is calculated from the measured radioactivity (dpm) and the specific activity of the [³H]spermidine. Note that only half of the radioactivity from [1,8-³H]spermidine is incorporated into this compound.
Visualizations
This compound Synthase (DHS) Reaction Pathway
Caption: The enzymatic reaction catalyzed by this compound Synthase (DHS).
Experimental Workflow for a DHS Assay
Caption: A typical experimental workflow for an in vitro DHS assay.
Troubleshooting Logic for Low DHS Activity
Caption: A decision tree for troubleshooting low DHS enzyme activity.
References
Technical Support Center: Overcoming Non-specific Binding in Radioactive DHS Assays
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in radioactive Deoxyhypusine Synthase (DHS) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in a radioactive DHS assay?
A1: In a radioactive DHS assay, the goal is to measure the incorporation of a radiolabeled substrate, typically [³H]spermidine, into the eukaryotic initiation factor 5A (eIF5A) precursor protein, catalyzed by the DHS enzyme. Non-specific binding refers to the adherence of the radiolabeled substrate to components other than the intended target (eIF5A). This can include binding to the filter membranes, reaction tubes, and other proteins present in the assay, such as DHS itself or carrier proteins like BSA.[1] High non-specific binding can mask the true signal from the specific enzymatic reaction, leading to inaccurate results.
Q2: What are the common causes of high non-specific binding in this assay?
A2: High non-specific binding in a radioactive DHS assay can stem from several factors:
-
Radiolabeled Substrate Properties: [³H]spermidine, being a polyamine, is positively charged and can interact electrostatically with negatively charged surfaces like glass fiber filters. It is also known to bind tightly to proteins like Bovine Serum Albumin (BSA).
-
Excess Radiolabeled Substrate: Using too high a concentration of [³H]spermidine can lead to increased background signal.
-
Inadequate Blocking: Failure to effectively block non-specific sites on filter membranes and other surfaces.
-
Insufficient Washing: Incomplete removal of unbound [³H]spermidine after the reaction.
-
Protein Aggregation: Aggregated proteins can trap the radiolabeled substrate, leading to artificially high counts.
Q3: How can I determine the level of non-specific binding in my assay?
A3: To determine non-specific binding, a control reaction should be performed in parallel with your experimental samples. This control should contain all the components of the reaction mixture, including the radiolabeled substrate, but with either the DHS enzyme or the eIF5A substrate omitted. Alternatively, a reaction can be set up in the presence of a known, potent inhibitor of DHS. The radioactivity measured in this control sample represents the level of non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
High background in wells designed to measure non-specific binding indicates that the radiolabeled substrate is adhering to assay components.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| [³H]Spermidine binding to filters | Pre-soak glass fiber filters in a solution of 0.3% polyethylenimine (PEI) or cold, unlabeled spermidine before use. | PEI is a cationic polymer that can saturate the negative charges on the filter, reducing the electrostatic binding of [³H]spermidine. |
| Sub-optimal filter type | Test different types of filter membranes (e.g., glass fiber, nitrocellulose, PVDF) to identify one with the lowest inherent binding of [³H]spermidine. | Different materials have varying propensities for non-specific binding. |
| Contamination of reagents | Use fresh, high-quality reagents and filter-sterilize buffers. | Reduces the chances of particulate matter that can contribute to high background. |
Issue 2: High Non-Specific Binding in the Presence of Assay Proteins
This suggests that the [³H]spermidine is binding to proteins in the assay other than the eIF5A substrate.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Use of BSA as a carrier protein | Avoid using BSA in the reaction mixture if using TCA precipitation or filter binding assays, as [³H]spermidine binds tightly to it. If a carrier is necessary, test other proteins like casein or gelatin. | Reduced background signal due to less non-specific sequestration of the radiolabeled substrate. |
| Hydrophobic interactions | Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in the wash buffer. Start with a concentration of 0.05% and optimize.[2] | Detergents can help disrupt non-specific hydrophobic interactions. |
| Sub-optimal washing procedure | Increase the number and/or volume of washes with ice-cold wash buffer after the reaction. Ensure the wash buffer has an appropriate salt concentration (e.g., 150 mM NaCl) to disrupt ionic interactions. | More efficient removal of unbound [³H]spermidine. |
Issue 3: Inconsistent or Irreproducible Results
Variability between replicates can obscure real differences between experimental conditions.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete protein precipitation (TCA method) | Ensure thorough mixing of the sample with TCA and allow for sufficient incubation time on ice (at least 30 minutes). After centrifugation, carefully remove the supernatant without disturbing the pellet. | Consistent and complete precipitation of the eIF5A protein. |
| Inefficient capture on filter (Filter binding method) | Ensure the vacuum is applied evenly and that the filters are not allowed to dry out during the washing steps. | Uniform and efficient capture of the protein-radioligand complex. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the viscous enzyme and radiolabeled substrate solutions. | Reduced well-to-well variability. |
Experimental Protocols
Optimized Radioactive DHS Assay Protocol (Filter Binding Method)
This protocol is designed to minimize non-specific binding.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM MgCl₂, 150 mM NaCl.
-
Wash Buffer: Assay Buffer containing 0.1% Tween-20.
-
[³H]Spermidine Stock: Prepare a working stock solution in the Assay Buffer. The final concentration in the assay should be at or near the Km for spermidine.
-
Enzyme and Substrate: Dilute recombinant DHS and eIF5A precursor protein in Assay Buffer to the desired concentrations.
2. Assay Procedure:
-
Pre-soak glass fiber filters (e.g., Whatman GF/C) in 0.3% PEI for at least 30 minutes at 4°C.
-
In a 96-well plate, set up the following reactions in triplicate (total volume of 50 µL):
-
Total Binding: 10 µL eIF5A, 10 µL DHS, 10 µL [³H]spermidine, 20 µL Assay Buffer.
-
Non-Specific Binding: 10 µL eIF5A, 10 µL Assay Buffer (instead of DHS), 10 µL [³H]spermidine, 20 µL Assay Buffer.
-
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 150 µL of ice-cold Wash Buffer to each well.
-
Rapidly transfer the contents of each well to the pre-soaked filters on a vacuum manifold.
-
Wash each filter three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters under a heat lamp.
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
Optimized TCA Precipitation Protocol
1. Reagent Preparation:
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM MgCl₂.
-
TCA Solution: 20% (w/v) trichloroacetic acid in water, stored at 4°C.
-
Wash Solution: 10% (w/v) TCA in water, stored at 4°C.
-
Acetone Wash: 90% acetone in water, stored at -20°C.
2. Assay Procedure:
-
Perform the enzymatic reaction as described in the filter binding assay protocol (steps 2 and 3), but without BSA in the reaction buffer.
-
Stop the reaction by placing the tubes on ice.
-
Add 50 µL of 20% TCA to each 50 µL reaction mixture.
-
Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet by adding 200 µL of ice-cold 10% TCA, vortexing briefly, and centrifuging again. Repeat this wash step once more.
-
Wash the pellet with 200 µL of cold 90% acetone and centrifuge.
-
Air dry the pellet to remove any residual acetone.
-
Resuspend the pellet in 100 µL of 0.1 M NaOH.
-
Transfer the resuspended pellet to a scintillation vial, add scintillation cocktail, and count.
Visualizations
Caption: The eIF5A hypusination pathway.[3][4][5]
References
- 1. Biogenic and Synthetic Polyamines Bind Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soymilk: an effective and inexpensive blocking agent for immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Sensitivity of Deoxyhypusine Detection by LC-MS
Welcome to the technical support center for the LC-MS analysis of deoxyhypusine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the biological significance of this compound and why is its sensitive detection important?
This compound is a unique amino acid intermediate in the post-translational modification of eukaryotic initiation factor 5A (eIF5A). This modification, termed hypusination, is essential for the activity of eIF5A, a protein crucial for protein synthesis, cell proliferation, and development. The pathway begins with this compound synthase (DHS) transferring a 4-aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor, forming this compound. Subsequently, this compound hydroxylase (DOHH) hydroxylates this compound to form the mature hypusine residue. Given that this modification is critical for cell viability and is implicated in diseases such as cancer and neurodevelopmental disorders, sensitive and accurate quantification of this compound can serve as a biomarker for the activity of the hypusination pathway and the efficacy of therapeutic inhibitors targeting DHS.
Q2: What are the main challenges in the LC-MS detection of this compound?
The primary challenges in detecting this compound by LC-MS include:
-
Low abundance: this compound is a transient intermediate in a specific post-translational modification on a single protein, eIF5A, making its endogenous levels very low.
-
Poor ionization efficiency: As a small, polar amino acid, this compound does not ionize well in electrospray ionization (ESI), leading to low sensitivity.
-
Matrix effects: Biological samples are complex, and co-eluting matrix components can suppress the ionization of this compound, further reducing sensitivity.
-
Liberation from eIF5A: this compound must be released from the eIF5A protein through acid hydrolysis, a process that needs to be efficient and reproducible without degrading the analyte.
Q3: Why is derivatization necessary for the sensitive detection of this compound by LC-MS?
Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization is crucial for:
-
Enhanced ionization efficiency: Derivatization reagents introduce a readily ionizable group, significantly increasing the signal intensity in the mass spectrometer.
-
Improved chromatographic retention: this compound is highly polar and may have poor retention on standard reversed-phase columns. Derivatization increases its hydrophobicity, leading to better retention and separation.
-
Increased specificity: Derivatization increases the mass of the analyte, shifting it to a higher m/z range with less background noise, and can provide specific fragmentation patterns for MRM-based quantification.
Q4: Which derivatization reagents are suitable for this compound analysis?
Common derivatization reagents for primary amines like this compound include:
-
Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives that show enhanced ESI efficiency.
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to form derivatives that are well-retained on reversed-phase columns and can be detected in both positive and negative ion modes.
-
o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This method has been historically used for HPLC-fluorescence detection of hypusine and this compound.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low this compound signal | 1. Inefficient protein hydrolysis. | 1a. Ensure complete protein precipitation and washing to remove interfering substances. 1b. Optimize acid hydrolysis conditions (time, temperature, acid concentration). Use 6N HCl at 110°C for 24 hours in a vacuum-sealed tube. 1c. Consider adding an antioxidant like phenol to the hydrolysis reaction to protect susceptible amino acids. |
| 2. Incomplete derivatization. | 2a. Ensure the pH of the reaction buffer is optimal for the chosen derivatization reagent (e.g., pH 9.5-10.5 for Dansyl Chloride). 2b. Check the concentration and age of the derivatization reagent. Prepare fresh solutions. 2c. Optimize reaction time and temperature. | |
| 3. Poor ionization. | 3a. Ensure the mobile phase composition is compatible with good ionization (e.g., contains a volatile acid like formic acid for positive mode). 3b. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). | |
| 4. Incorrect MRM transitions. | 4a. Verify the precursor and product ion m/z values for the derivatized this compound. 4b. Perform a product ion scan of the derivatized standard to confirm the fragmentation pattern and select the most intense and specific transitions. | |
| Poor peak shape (tailing, fronting, or broad peaks) | 1. Suboptimal chromatography. | 1a. Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion. 1b. Optimize the LC gradient to ensure proper separation and elution. 1c. Check the column for degradation or contamination. Flush or replace if necessary. |
| 2. Matrix effects. | 2a. Incorporate a sample cleanup step after hydrolysis, such as solid-phase extraction (SPE) or ion-exchange chromatography, to remove interfering matrix components.[1][2] 2b. Adjust the chromatography to separate this compound from the interfering components. | |
| High background noise | 1. Contaminated reagents or solvents. | 1a. Use high-purity, LC-MS grade solvents and reagents. 1b. Filter all solutions before use. |
| 2. Carryover from previous injections. | 2a. Implement a thorough needle wash protocol in the autosampler. 2b. Inject blank samples between experimental samples to monitor for carryover. | |
| Inconsistent results/poor reproducibility | 1. Variability in sample preparation. | 1a. Ensure consistent and accurate pipetting, especially for small volumes of internal standard and derivatization reagents. 1b. Standardize hydrolysis and derivatization reaction times and temperatures. |
| 2. Instability of derivatized sample. | 2a. Analyze samples as soon as possible after derivatization. 2b. If storage is necessary, evaluate the stability of the derivatized analyte at different temperatures. | |
| 3. LC system variability. | 3a. Equilibrate the LC system thoroughly before starting the analytical run. 3b. Monitor system pressure for any signs of leaks or blockages. |
Quantitative Data Summary
| Derivatization Reagent | Analyte Class | Fold Increase in Sensitivity (approx.) | Reference |
| Dansyl Chloride | Fatty Acids | 50 - 1500 | [3] |
| AMPP | Fatty Acids | up to 60000 | |
| Isonicotinoyl chloride (INC) | Vitamin D Metabolites | 200 - 1000 | |
| Amplifex | Vitamin D Metabolites | 3 - 295 |
Note: The actual sensitivity enhancement for this compound will depend on the specific experimental conditions and the LC-MS instrument used.
Experimental Protocols
Protein Hydrolysis for this compound Release
This protocol is designed to release this compound and hypusine from eIF5A in cell or tissue samples.
Materials:
-
Cell or tissue lysate
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
Acetone, cold
-
6N HCl
-
Internal standard (e.g., Nε-(5-aminopentyl)lysine)
-
Heating block or oven
-
Vacuum centrifuge
Procedure:
-
Protein Precipitation:
-
To your cell or tissue lysate, add an internal standard.
-
Add cold 50% TCA to a final concentration of 10% to precipitate the proteins.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet twice with cold acetone.
-
Air-dry the pellet.
-
-
Acid Hydrolysis:
-
Add 200 µL of 6N HCl to the dried protein pellet in a hydrolysis tube.
-
Seal the tube under vacuum.
-
Incubate at 110°C for 24 hours.
-
After hydrolysis, cool the sample and open the tube carefully.
-
Dry the sample completely using a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried hydrolysate in a suitable buffer for the optional cleanup step or directly in the derivatization buffer.
-
Dansyl Chloride Derivatization
This protocol describes the derivatization of the protein hydrolysate with Dansyl Chloride.
Materials:
-
Dried protein hydrolysate
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)
-
Dansyl Chloride solution (5 mg/mL in acetone or acetonitrile)
-
Quenching solution (e.g., 2% formic acid or 10% ammonium hydroxide)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Reconstitution: Reconstitute the dried protein hydrolysate in 50 µL of sodium carbonate/bicarbonate buffer.
-
Derivatization: Add 100 µL of Dansyl Chloride solution. Vortex briefly.
-
Incubation: Incubate the mixture at 60°C for 30 minutes in the dark.
-
Quenching: Add 10 µL of quenching solution to stop the reaction.
-
Final Preparation: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an autosampler vial for LC-MS analysis.
FMOC-Cl Derivatization
This protocol outlines the derivatization using FMOC-Cl.
Materials:
-
Dried protein hydrolysate
-
Borate buffer (0.1 M, pH 8.0)
-
FMOC-Cl solution (5 mg/mL in acetonitrile)
-
1% Formic acid in water
-
LC-MS grade solvents
Procedure:
-
Reconstitution: Reconstitute the dried protein hydrolysate in 100 µL of borate buffer.
-
Derivatization: Add 100 µL of FMOC-Cl solution. Vortex immediately.
-
Incubation: Let the reaction proceed at room temperature for 5 minutes.
-
Quenching and Extraction: Stop the reaction by adding 200 µL of 1% formic acid. The derivatized analytes can be further purified by solid-phase extraction (SPE) at this stage if needed.
-
Final Preparation: Transfer the sample to an autosampler vial for LC-MS analysis.
Suggested LC-MS/MS Parameters
The following are suggested starting parameters for the analysis of derivatized this compound. These will require optimization for your specific instrument and application.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized analyte, followed by a wash and re-equilibration step. A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined empirically by infusing a derivatized this compound standard. The precursor ion will be the [M+H]+ of the derivatized molecule. Product ions will be characteristic fragments.
Visualizations
Caption: The eIF5A hypusination pathway.
Caption: General workflow for this compound analysis by LC-MS.
References
- 1. High-performance liquid chromatographic method for determination of hypusine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of covalently bound hypusine and this compound to protein using submilligram of protein samples by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Addressing the promiscuous activity of deoxyhypusine synthase in assays.
Deoxyhypusine Synthase (DHS) Assay Technical Support Center
Welcome to the technical support center for this compound Synthase (DHS) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying DHS, particularly its promiscuous activities which can pose significant challenges in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "promiscuous activity" of this compound synthase?
A1: The promiscuous activity of DHS refers to its ability to catalyze reactions other than its primary physiological function. The main reaction is the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor protein.[1][2] However, DHS can also use other polyamines as substrates or transfer the aminobutyl group to alternative acceptors, such as putrescine, to form homospermidine.[1] In the context of drug screening, "promiscuous activity" also describes the tendency of certain small molecules to inhibit DHS through non-specific mechanisms, such as aggregation, rather than by specific binding to the enzyme's active or allosteric sites.[3]
Q2: Why is addressing promiscuous inhibition critical in DHS-targeted drug discovery?
A2: Addressing promiscuous inhibition is crucial because it is a major source of false-positive results in high-throughput screening (HTS) campaigns.[4] Compounds that act via non-specific mechanisms, often called Pan-Assay Interference Compounds (PAINS), can appear as potent inhibitors. Pursuing these false positives wastes significant time and resources. Validating that a compound inhibits DHS through a specific, defined mechanism is essential for it to be considered a viable drug candidate.
Q3: What are the common causes of false positives in DHS inhibitor screens?
A3: Common causes include:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes like DHS. This is one of the most frequent mechanisms for promiscuous inhibition.
-
Redox Activity: Compounds that can undergo redox cycling may produce reactive oxygen species (e.g., hydrogen peroxide), which can damage the enzyme and lead to loss of activity.
-
Assay Interference: Some compounds may interfere directly with the assay's detection method. For example, intrinsically fluorescent compounds can create high background noise in fluorescence-based assays, while others might quench the signal.
-
Chemical Reactivity: Unstable or reactive compounds may covalently modify the enzyme, leading to irreversible inhibition that is not specific to the target binding site.
Q4: How can I differentiate a true DHS inhibitor from a promiscuous one?
A4: A series of secondary and counter-assays are necessary. Key strategies include:
-
Detergent Test: Re-evaluating the inhibitor's potency in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Inhibition caused by aggregation is often significantly reduced or eliminated by detergents that disrupt the colloidal particles.
-
Orthogonal Assays: Validating the hit in a different assay format that relies on an alternative detection method (e.g., confirming a hit from a fluorescence-based assay with a radioactivity-based or HPLC-based assay).
-
Dose-Response Curve Analysis: True inhibitors typically exhibit a steep, sigmoidal dose-response curve with a Hill slope near 1.0. Promiscuous inhibitors often show flat or irregular curves.
-
Enzyme Concentration Dependence: The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration. In contrast, the apparent potency of an aggregator often increases with higher enzyme concentrations.
-
Structural Analysis: Using computational filters to check if the compound contains substructures commonly associated with PAINS.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during DHS assays.
Guide 1: High Background Signal in Fluorescence/Luminescence Assays
| Problem | Potential Cause | Recommended Solution |
| High signal in "no-enzyme" control wells | 1. Substrate Instability: The assay substrate may be degrading spontaneously in the buffer. 2. Buffer/Reagent Contamination: Buffer or other reagents may contain fluorescent/luminescent impurities. 3. Test Compound Fluorescence: The compound being tested is intrinsically fluorescent at the assay wavelengths. | 1. Prepare substrate solutions fresh before each use and protect them from light. Test substrate stability by incubating it alone in the assay buffer. 2. Use high-purity reagents and sterile-filter the buffer. Test individual buffer components for background signal. 3. Run a "compound blank" control containing only the buffer and the test compound to quantify its contribution to the signal. |
| Signal increases over time without enzyme | 1. Non-enzymatic Reaction: The substrate is reacting non-enzymatically with a component in the assay mixture. 2. Photodegradation: Continuous exposure to excitation light is causing the probe to degrade into a fluorescent product. | 1. Identify the interacting component by systematically omitting reagents from the control wells. 2. Minimize light exposure. Use kinetic reads at discrete intervals rather than continuous monitoring if possible. |
| High signal across all wells, including blanks | 1. Incorrect Plate Reader Settings: Gain settings may be too high, or the wrong wavelengths are being used. 2. Inappropriate Microplate: The type of microplate may be unsuitable (e.g., using clear plates for fluorescence assays). | 1. Optimize the gain setting using a positive control. Verify that the excitation and emission wavelengths match the specifications for the fluorophore. 2. Use solid black plates for fluorescence assays and solid white plates for luminescence assays to minimize background and crosstalk. |
Guide 2: Irreproducible IC50 Values for a DHS Inhibitor
| Problem | Potential Cause | Recommended Solution |
| IC50 value varies significantly between experiments | 1. Compound Aggregation: The inhibitor is forming aggregates, and the extent of aggregation is sensitive to minor variations in assay conditions (e.g., slight changes in concentration, incubation time, or buffer composition). 2. Reagent Instability: The enzyme or substrate may be losing activity over time, especially after freeze-thaw cycles. 3. DMSO Concentration Effects: The final concentration of DMSO varies between wells or experiments, affecting compound solubility or enzyme activity. | 1. Perform the IC50 determination in the presence and absence of 0.01% Triton X-100. A significant shift in IC50 suggests aggregation. Consider using Dynamic Light Scattering (DLS) to directly detect aggregate formation at assay concentrations. 2. Prepare fresh aliquots of enzyme and substrate for each experiment to avoid repeated freeze-thaws. 3. Ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤1%). |
| Inhibition is potent in primary assay but weak or absent in orthogonal assay | 1. Assay-Specific Artifact: The compound interferes with the specific detection method of the primary assay but is not a true inhibitor. 2. Different Assay Conditions: The buffer composition, pH, or substrate concentrations are different between the two assays, affecting inhibitor potency. | 1. This is a strong indicator of a promiscuous compound. Prioritize hits that show consistent activity across multiple assay platforms. 2. Harmonize assay conditions as much as possible to allow for direct comparison. If conditions must differ, carefully analyze how those differences might impact inhibitor binding. |
Experimental Protocols & Data
Protocol 1: Detergent-Based Counter-Screen for Aggregating Inhibitors
This protocol is designed to test whether a compound's inhibitory activity is dependent on aggregation. It compares the inhibition of a well-characterized enzyme (e.g., beta-lactamase, as a control, or DHS itself) in the presence and absence of a non-ionic detergent.
Objective: To distinguish true inhibitors from aggregation-based promiscuous inhibitors.
Materials:
-
Purified DHS enzyme
-
eIF5A precursor substrate
-
Spermidine and NAD+
-
Assay buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)
-
Test compound dissolved in DMSO
-
Triton X-100 (10% stock solution)
-
Detection reagents for the chosen assay format (e.g., NADH-Glo™ for luminescence)
Procedure:
-
Prepare two sets of serial dilutions of the test compound in the assay buffer.
-
To the first set ("- Detergent"), add assay buffer. To the second set ("+ Detergent"), add assay buffer containing Triton X-100 to a final concentration of 0.01%.
-
Add the DHS enzyme to all wells and pre-incubate with the compound for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrates (eIF5A, spermidine, NAD+).
-
Allow the reaction to proceed for a set time (e.g., 60-120 minutes).
-
Stop the reaction and measure the product formation using the appropriate detection method.
-
Calculate the percent inhibition for each concentration with and without detergent and plot the dose-response curves.
Data Interpretation:
| Compound Type | Observation | IC50 Ratio (+Detergent / -Detergent) |
| True Inhibitor | Inhibition is largely unaffected by the presence of detergent. | ~1 |
| Aggregating Inhibitor | Inhibition is significantly reduced or completely abolished in the presence of detergent. | >5 (often much higher) |
| Detergent-Sensitive True Inhibitor | In rare cases, a true inhibitor's potency might be altered by detergent binding to the enzyme or inhibitor. | May vary, requires further investigation |
Table 1: Interpreting the results of a detergent-based counter-screen.
Protocol 2: Radioactivity-Based DHS Activity Assay
This is a classic and robust method for measuring DHS activity by quantifying the incorporation of radiolabeled spermidine into the eIF5A protein.
Objective: To directly measure the enzymatic activity of DHS.
Materials:
-
[1,8-³H]spermidine
-
Purified DHS enzyme
-
eIF5A precursor substrate
-
NAD+
-
Assay Buffer: 1 M Glycine-NaOH, pH 9.2
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA, optional)
-
Trichloroacetic acid (TCA) for protein precipitation
Procedure:
-
Prepare a master mix containing buffer, DTT, NAD+, BSA, and [³H]spermidine.
-
Add the eIF5A substrate to the master mix.
-
Dispense the master mix into reaction tubes.
-
Initiate the reaction by adding the DHS enzyme solution or cell lysate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Wash the protein pellet thoroughly with TCA to remove unincorporated [³H]spermidine.
-
Dissolve the final pellet and measure the incorporated radioactivity using a scintillation counter.
Data Interpretation: The amount of radioactivity (counts per minute, CPM) is directly proportional to the amount of deoxyhypusinated eIF5A formed and thus reflects DHS activity.
Visualizations
The eIF5A Hypusination Pathway
This diagram illustrates the two-step enzymatic process that activates the eIF5A protein, highlighting the central role of DHS.
Caption: The two-step enzymatic pathway for eIF5A activation by DHS and DOHH.
Workflow for Validating DHS Inhibitor Hits
This workflow outlines a logical progression from a primary screen to validated hits, incorporating essential counter-screens to eliminate artifacts.
Caption: A decision-making workflow for triaging and validating DHS inhibitor candidates.
Troubleshooting Logic for High Background Fluorescence
This diagram provides a decision tree to diagnose the source of high background signals in fluorescence-based assays.
Caption: A troubleshooting decision tree for high background fluorescence in DHS assays.
References
Technical Support Center: Stabilizing the eIF5A-DHS Complex for Structural Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in stabilizing the eukaryotic initiation factor 5A (eIF5A) and deoxyhypusine synthase (DHS) complex for structural analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My eIF5A-DHS complex is dissociating during purification. What are the common causes and solutions?
A1: Complex instability is a frequent issue. Here are potential causes and troubleshooting steps:
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffers are critical for maintaining the interaction. The eIF5A-DHS complex formation is known to occur over a pH range of 7.0-9.2.[1][2][3]
-
Troubleshooting:
-
Screen a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) to find the optimal condition for your specific constructs.
-
Optimize salt concentration. While high salt can reduce non-specific binding, it may also disrupt the electrostatic interactions crucial for the eIF5A-DHS complex.[4][5] Try a gradient of NaCl (e.g., 100 mM, 150 mM, 200 mM).
-
-
-
Absence of Cofactors: The DHS enzyme utilizes NAD+ as a cofactor for its catalytic activity. While complex formation may not be strictly dependent on NAD+, its presence can stabilize the interaction.
-
Troubleshooting:
-
Supplement your purification buffers with NAD+ (e.g., 0.5 mM to 1 mM).
-
-
-
Low Protein Concentration: The interaction between eIF5A and DHS is concentration-dependent. If the concentration of one or both proteins is too low, the equilibrium will favor the dissociated state.
-
Troubleshooting:
-
Concentrate your protein samples before and during purification steps where feasible.
-
Use affinity chromatography with one protein as bait to capture the other, thereby increasing the local concentration.
-
-
Q2: I am observing low yields of the eIF5A-DHS complex. How can I improve the yield?
A2: Low yields can stem from issues with expression, purification, or complex formation efficiency.
-
Inefficient Complex Formation:
-
Troubleshooting:
-
Incubate the purified eIF5A and DHS proteins together for a sufficient duration (e.g., 20 minutes to 2 hours) at an appropriate temperature (e.g., 4°C or 23°C) to allow for complex formation before subsequent purification steps.
-
Optimize the molar ratio of eIF5A to the DHS tetramer. Studies have shown a 1:1 stoichiometry of eIF5A monomer to DHS tetramer. Using a molar excess of one component can help drive the reaction towards complex formation.
-
-
-
Protein Degradation: Proteolysis can lead to the loss of one or both proteins, preventing complex formation.
-
Troubleshooting:
-
Add protease inhibitors to your lysis and purification buffers.
-
Keep samples on ice and work quickly to minimize degradation.
-
-
Q3: How can I stabilize the eIF5A-DHS complex for structural studies like cryo-EM?
A3: For demanding techniques like cryo-electron microscopy (cryo-EM), stabilizing the complex is crucial.
-
Use of Inhibitors: DHS inhibitors can lock the enzyme in a specific conformation, thereby stabilizing its interaction with eIF5A.
-
N1-guanyl-1,7-diaminoheptane (GC7): This spermidine analog is a well-characterized inhibitor of DHS and has been used in structural studies. It binds to the active site and can help trap the eIF5A-DHS complex.
-
Allosteric Inhibitors: Novel allosteric inhibitors that bind to sites other than the active site have been shown to induce conformational changes in DHS, which could be exploited for complex stabilization.
-
-
Chemical Cross-linking: Mild cross-linking can covalently link eIF5A and DHS, preventing their dissociation.
-
Troubleshooting:
-
Use a cross-linker with an appropriate spacer arm length, such as glutaraldehyde or BS3 (bis(sulfosuccinimidyl)suberate).
-
Optimize the cross-linker concentration and reaction time to favor intramolecular cross-linking within the complex over intermolecular cross-linking between complexes.
-
-
-
Vitrification Conditions: For cryo-EM, optimizing the grid preparation is key.
-
Troubleshooting:
-
Screen different detergents and their concentrations to minimize protein aggregation and ensure even particle distribution in the ice.
-
Adjust the protein concentration to achieve an optimal particle density on the grids.
-
-
Quantitative Data Summary
| Parameter | Value | Organism | Method | Reference |
| Binding Affinity (Kd) of eIF5A-DHS | ≤0.5 nM | Human | Analytical Ultracentrifugation | |
| Binding Affinity (Kd) of eIF5A-DHS | 33.8 ± 8.5 nM | Human | Microscale Thermophoresis (MST) | |
| IC50 of GC7 for DHS | ~40 µM | Hyp'Assay | ||
| IC50 of a potent allosteric inhibitor (26d) | 0.0092 µM | Enzyme Assay |
Experimental Protocols
Protocol 1: Co-immunoprecipitation of the eIF5A-DHS Complex
-
Cell Lysis:
-
Harvest cells expressing tagged eIF5A (e.g., His-tagged) and DHS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 10 mM β-mercaptoethanol, supplemented with protease inhibitors).
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 30 minutes at 4°C.
-
-
Affinity Capture:
-
Incubate the clarified lysate with an appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged eIF5A) for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40 mM) to remove non-specific binders.
-
-
Elution:
-
Elute the complex from the resin using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins).
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both eIF5A and DHS to confirm co-elution.
-
Protocol 2: Native Gel Electrophoresis (Mobility Shift Assay)
-
Complex Formation:
-
Mix purified DHS (e.g., 8 pmol of the tetramer) with varying molar ratios of purified eIF5A in a reaction buffer (e.g., 0.1 M Tris/Cl buffer, pH 8.3) in a total volume of 10 µL.
-
Include 0.5 mM NAD+ in the reaction mixture.
-
Incubate the mixture for 20 minutes at 23°C.
-
-
Sample Preparation:
-
Add 10 µL of Tris/Glycine native sample buffer to the reaction mixture.
-
-
Electrophoresis:
-
Resolve the complexes on a pre-run Tris/Glycine 8-16% linear gradient non-denaturing polyacrylamide gel at 125 V for approximately 4 hours at 4°C.
-
-
Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A shift in the mobility of the DHS band in the presence of eIF5A indicates complex formation.
-
Visualizations
Caption: The eIF5A hypusination pathway.
Caption: Experimental workflow for eIF5A-DHS complex purification and analysis.
References
- 1. Complex formation between this compound synthase and its protein substrate, the eukaryotic translation initiation factor 5A (eIF5A) precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complex formation between this compound synthase and its protein substrate, the eukaryotic translation initiation factor 5A (eIF5A) precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Deoxyhypusine Synthase (DHS) Activity Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from polyamines in deoxyhypusine synthase (DHS) activity measurements.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interference by polyamines in DHS activity assays?
A1: Polyamines, such as spermidine, spermine, and putrescine, can interfere with DHS activity measurements through two main mechanisms:
-
Substrate Dilution: In assays using crude cell or tissue lysates, endogenous spermidine can dilute the specific activity of the radiolabeled [³H]spermidine substrate. This leads to an underestimation of the true DHS activity.
-
Competitive Inhibition and Alternative Substrate Utilization: Other endogenous polyamines, like spermine and putrescine, can bind to the active site of DHS.[1][2] Spermine, in particular, can act as a competitive inhibitor and, to some extent, as an alternative substrate, while putrescine also shows some binding to the active site.[2] This competition can reduce the binding and processing of the intended substrate, spermidine.
Q2: Why is the pH of the assay buffer critical for DHS activity, and what is the optimal range?
A2: The pH of the assay buffer is crucial because the DHS enzyme's substrate, spermidine, has a secondary amino group that must be unprotonated for proper binding and catalysis. A high pH environment favors the deprotonation of this group. The optimal pH range for DHS activity is typically between 8.5 and 9.5.[3] Using a buffer in this range, such as glycine-NaOH or borate buffer, can significantly enhance the reaction rate.[4]
Q3: Can I use crude cell lysates directly as a source of DHS for my activity assay?
A3: While crude cell or tissue extracts can be used as a source of DHS, it is important to be aware of the presence of endogenous polyamines which can interfere with the assay. For more accurate and reproducible results, especially for kinetic studies or inhibitor screening, it is recommended to partially or fully purify the DHS enzyme or to pretreat the lysate to remove endogenous polyamines.
Q4: What are the common methods to detect DHS activity, and how are they affected by polyamine interference?
A4: The most common methods for detecting DHS activity involve measuring the incorporation of a radiolabeled butylamine group from [³H]spermidine into the eIF5A precursor. Detection methods include:
-
TCA Precipitation: This method is susceptible to high background due to the non-specific binding of [³H]spermidine to proteins.
-
SDS-PAGE and Autoradiography: This provides better specificity than TCA precipitation alone.
-
Ion-Exchange Chromatography: This is the most accurate method as it separates the modified eIF5A from unreacted spermidine.
-
Filter-Binding Assays: Similar to TCA precipitation, this method can have high background issues.
-
HPLC-based Assays: These methods can quantify the product (e.g., 1,3-diaminopropane) and are highly sensitive and reproducible.
-
NADH-Glo™ Coupled Assay: This non-radioactive method measures the production of NADH in the first partial reaction of DHS and is suitable for high-throughput screening.
All methods that rely on the specific activity of [³H]spermidine will be affected by the dilution from endogenous spermidine in crude samples.
Troubleshooting Guide
Issue 1: Lower than expected DHS activity in crude cell lysates.
This is a common issue often caused by the presence of endogenous polyamines.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Endogenous Spermidine Dilution | 1. Sample Pre-treatment: Remove endogenous polyamines from the lysate before the assay using methods like trichloroacetic acid (TCA) precipitation followed by acetone washes, or gel filtration chromatography. 2. Use Purified Components: Utilize purified recombinant DHS and eIF5A precursor instead of crude lysates. | Increased and more accurate measurement of DHS activity. |
| Sub-optimal Assay Conditions | 1. Optimize pH: Ensure the assay buffer pH is within the optimal range of 8.5-9.5 (e.g., Glycine-NaOH or Borate buffer). 2. Check Substrate Concentrations: Verify that the concentrations of spermidine and eIF5A are not limiting. | Enhanced enzyme activity and assay sensitivity. |
| Enzyme Instability | 1. Add Carrier Protein: Include a carrier protein like BSA in the reaction mixture to prevent the adsorption of DHS and eIF5A to plastic tubes, especially at low concentrations. 2. Proper Storage: Ensure that enzyme preparations are stored correctly (e.g., at -80°C) to maintain activity. | Improved stability and consistent performance of the enzyme. |
Issue 2: High background signal in radiolabel-based assays.
High background can obscure the true signal and lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding of [³H]spermidine | 1. Thorough Washing: In TCA precipitation and filter-binding assays, perform extensive washes to remove all unbound [³H]spermidine. 2. Alternative Detection Method: Switch to a more specific detection method like ion-exchange chromatography or SDS-PAGE followed by autoradiography. | Reduced background signal and improved signal-to-noise ratio. |
| Contamination of Reagents | 1. Use High-Quality Reagents: Ensure all buffers and reagents are free from contaminants that might interfere with the assay. 2. Include Proper Controls: Always run negative controls (e.g., no enzyme or no eIF5A) to determine the baseline background signal. | Lower and more consistent background levels across experiments. |
Data Presentation
Table 1: Relative Binding and Activity of Polyamines with DHS
This table summarizes the interaction of common polyamines with the DHS enzyme. Spermidine is the natural substrate, while others can act as competitors.
| Polyamine | Role | Relative Binding Affinity/Activity | Reference |
| Spermidine | Primary Substrate | High | |
| Spermine | Competitive Inhibitor / Alternative Substrate | Moderate | |
| Putrescine | Weak Binder | Low |
Experimental Protocols
Protocol 1: Removal of Endogenous Polyamines from Cell Lysate using TCA Precipitation
This protocol is designed to precipitate proteins (including DHS) from a cell lysate while leaving small molecules like polyamines in the supernatant.
-
Sample Preparation: Start with a clarified cell lysate on ice.
-
TCA Addition: Add ice-cold 100% (w/v) Trichloroacetic Acid (TCA) to the lysate to a final concentration of 10-20%.
-
Incubation: Incubate the mixture on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the endogenous polyamines.
-
Acetone Wash: Wash the protein pellet with ice-cold acetone to remove any residual TCA. Resuspend the pellet in acetone, centrifuge again at 15,000 x g for 5 minutes at 4°C, and discard the acetone. Repeat this wash step.
-
Drying: Air-dry the pellet to remove any remaining acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for the DHS activity assay.
Protocol 2: DHS Activity Assay using Radiolabeled Spermidine
This protocol outlines a standard DHS activity assay using [³H]spermidine.
-
Reaction Mixture Preparation: Prepare a master mix containing the following components (final concentrations):
-
100 mM Glycine-NaOH buffer, pH 9.2
-
1 mM DTT
-
1 mM NAD⁺
-
Recombinant eIF5A precursor
-
[1,8-³H]spermidine
-
-
Enzyme Addition: Add the DHS-containing sample (either purified enzyme or pre-treated lysate) to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution to precipitate the protein, such as ice-cold 10% TCA.
-
Product Detection: Quantify the amount of [³H]this compound-eIF5A formed using one of the detection methods mentioned in FAQ 4 (e.g., TCA precipitation and scintillation counting, SDS-PAGE, or ion-exchange chromatography).
Visualizations
Caption: The catalytic cycle of this compound Synthase (DHS).
Caption: Workflow for minimizing polyamine interference in DHS assays.
Caption: Logical flow of polyamine interference in DHS activity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Half Way to Hypusine—Structural Basis for Substrate Recognition by Human this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of an activity assay for characterizing this compound synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating DHS and Homospermidine Synthase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on distinguishing between deoxyhypusine synthase (DHS) and homospermidine synthase (HSS) activities. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, comprehensive experimental protocols, and comparative data to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the enzymatic reactions of DHS and homospermidine synthase?
A1: The core difference lies in their primary substrates and products. This compound synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue of the eukaryotic translation initiation factor 5A (eIF5A) precursor protein.[1][2][3] In contrast, homospermidine synthase (HSS) typically synthesizes homospermidine by transferring a 4-aminobutyl group from one molecule of putrescine to another, or from spermidine to putrescine.[2][4]
Q2: Can DHS exhibit homospermidine synthase activity?
A2: Yes, some studies have shown that DHS can catalyze the formation of homospermidine from putrescine as a side reaction, although this is not its primary physiological function. This promiscuity is an important consideration when designing experiments to specifically measure one activity over the other.
Q3: What are the key substrates and products for each enzyme?
A3: The key reactants and products are summarized below:
| Enzyme | Substrates | Products |
| DHS | Spermidine, eIF5A precursor, NAD+ | Deoxyhypusinated eIF5A, Propane-1,3-diamine, NADH |
| HSS | 2x Putrescine, NAD+ | sym-Homospermidine, NH3, H+, NADH |
| or | ||
| Putrescine, Spermidine, NAD+ | sym-Homospermidine, Propane-1,3-diamine, NADH |
Q4: Are there specific inhibitors that can help differentiate between the two activities?
A4: N1-guanyl-1,7-diaminoheptane (GC7) is a well-characterized potent inhibitor of DHS. While specific inhibitors for HSS are less extensively documented in readily available literature, comparing the inhibitory profile of compounds like GC7 can be a useful strategy to distinguish between the two enzyme activities in a mixed sample.
Troubleshooting Guides
Problem: High background signal in my radioactive DHS assay.
-
Possible Cause: Incomplete removal of unincorporated radiolabeled spermidine. Spermidine can bind non-specifically to proteins.
-
Solution: Ensure thorough washing of the TCA-precipitated protein pellets. The washing protocol should be strictly followed to minimize non-covalently bound radioactivity. Using a filter-binding assay can also help reduce background, but proper washing is still critical.
Problem: No or low signal in my non-radioactive DHS (NADH-Glo) assay.
-
Possible Cause 1: Inactive enzyme or degraded reagents.
-
Solution 1: Confirm the activity of your DHS enzyme using a positive control. Ensure that the NAD+ and NADH-Glo reagents have been stored correctly and have not expired.
-
Possible Cause 2: Incorrect buffer pH. The optimal pH for DHS activity is typically around 9.0-9.5.
-
Solution 2: Prepare fresh buffer and verify the pH before starting the assay.
-
Possible Cause 3: Presence of interfering substances in the sample.
-
Solution 3: Avoid using buffers containing substances like EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of detergents like Tween-20 (>1%), which can interfere with the assay.
Problem: Inconsistent results in my HPLC-based HSS assay.
-
Possible Cause 1: Incomplete derivatization of polyamines.
-
Solution 1: Optimize the derivatization reaction time and temperature. Ensure that the derivatizing agent (e.g., dansyl chloride, FMOC) is fresh and used at the correct concentration.
-
Possible Cause 2: Pipetting errors, especially with viscous solutions.
-
Solution 2: Use calibrated pipettes and ensure proper mixing of all reaction components. Prepare a master mix for multiple reactions to minimize variability.
-
Possible Cause 3: Sample degradation. Polyamines can be degraded by enzymes present in crude extracts.
-
Solution 3: Use fresh samples or store them appropriately. Consider deproteinizing samples before the assay if degradation is suspected.
Data Presentation
Table 1: Comparative Overview of DHS and Homospermidine Synthase
| Feature | This compound Synthase (DHS) | Homospermidine Synthase (HSS) |
| EC Number | 2.5.1.46 | 2.5.1.44 |
| Primary Function | Post-translational modification of eIF5A | Biosynthesis of homospermidine |
| Aminobutyl Donor | Spermidine | Putrescine or Spermidine |
| Aminobutyl Acceptor | Specific lysine residue on eIF5A precursor | Putrescine |
| Key Product | Deoxyhypusinated eIF5A | sym-Homospermidine |
Table 2: Kinetic Parameters of DHS and Homospermidine Synthase
| Enzyme | Organism/Variant | Substrate | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| DHS | Human | Spermidine | 4.5 | - | - | - |
| DHS | Human | eIF5A | 1.5 | - | - | - |
| HSS | Blastochloris viridis (WT) | 1,3-diaminopropane | 490 | - | 13.64 | 27,840 |
| HSS | Blastochloris viridis (WT) | Putrescine | 510 | - | 14.50 | 28,430 |
| HSS | Blastochloris viridis (D361E mutant) | 1,3-diaminopropane | 430 | - | 19.33 | 44,950 |
| HSS | Blastochloris viridis (D361E mutant) | Putrescine | 490 | - | 21.90 | 44,690 |
| HSS | Blastochloris viridis (E232D-D mutant) | 1,3-diaminopropane | 310 | - | 21.09 | 68,030 |
| HSS | Blastochloris viridis (E232D-D mutant) | Putrescine | 450 | - | 25.92 | 57,600 |
Note: Kinetic parameters can vary depending on the experimental conditions. The data for HSS variants are from a study on rational enzyme engineering.
Table 3: Inhibitors of DHS and Homospermidine Synthase
| Enzyme | Inhibitor | IC_50_ |
| DHS | N1-guanyl-1,7-diaminoheptane (GC7) | 0.01 µM (K_i_) |
| DHS | 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | 0.062 µM |
| DHS | Xanthurenic acid | 0.112 µM |
| DHS | Gossypol | 0.310 µM |
| HSS | Data not readily available in searched literature | - |
Experimental Protocols
Protocol 1: Radioactive Assay for DHS Activity
This protocol measures the incorporation of radioactivity from [1,8-³H]spermidine into the eIF5A precursor protein.
Materials:
-
Purified DHS enzyme or cell lysate
-
Purified eIF5A precursor protein
-
[1,8-³H]spermidine
-
Spermidine (unlabeled)
-
NAD+
-
1 M Glycine-NaOH buffer, pH 9.2
-
100 mM DTT
-
50 mg/ml BSA (optional, as a carrier)
-
10% Trichloroacetic acid (TCA) solution
-
6 N HCl
-
Scintillation cocktail and counter
Procedure:
-
Prepare a master mix containing glycine-NaOH buffer, DTT, NAD+, BSA (if used), and water.
-
Add unlabeled and [1,8-³H]spermidine to the master mix.
-
Add the eIF5A precursor protein to the master mix.
-
Initiate the reaction by adding the DHS enzyme or cell lysate to the master mix. The final reaction volume is typically 20-50 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully remove the supernatant. Wash the pellet with 10% TCA multiple times to remove unincorporated [³H]spermidine.
-
Hydrolyze the protein pellet by adding 6 N HCl and heating at 110°C overnight.
-
Dry the hydrolysate and redissolve in an appropriate buffer.
-
Quantify the [³H]this compound formed using an amino acid analyzer or by liquid scintillation counting after separation by ion-exchange chromatography.
Protocol 2: Non-Radioactive Assay for DHS Activity (NADH-Glo™ Assay)
This assay measures the production of NADH during the first partial reaction of DHS.
Materials:
-
Purified DHS enzyme or cell lysate
-
Spermidine
-
NAD+
-
1 M Glycine-NaOH buffer, pH 9.0
-
NADH-Glo™ Detection Reagent (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing glycine-NaOH buffer, spermidine, and NAD+.
-
Add the DHS enzyme or cell lysate to initiate the reaction. The final reaction volume is typically 50 µL.
-
Incubate at 37°C for 2 hours.
-
Transfer the reaction mixture to a white, opaque 96-well plate.
-
Add an equal volume of NADH-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescence is proportional to the amount of NADH produced.
Protocol 3: HPLC-Based Assay for Homospermidine Synthase Activity
This protocol involves the quantification of the product, homospermidine, by HPLC after derivatization.
Materials:
-
Purified HSS enzyme or cell extract
-
Putrescine
-
Spermidine (if testing as a substrate)
-
NAD+
-
100 mM Tris-HCl buffer, pH 9.0
-
Derivatizing agent (e.g., dansyl chloride or FMOC-Cl)
-
HPLC system with a fluorescence or UV detector
-
Appropriate solvents for HPLC separation
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, putrescine (and/or spermidine), and NAD+.
-
Initiate the reaction by adding the HSS enzyme or cell extract. A typical reaction volume is 1 mL.
-
Incubate at the optimal temperature for the enzyme (e.g., 30-50°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Derivatize the polyamines in the reaction mixture with a suitable fluorescent labeling agent according to the manufacturer's protocol.
-
Analyze the derivatized sample by reverse-phase HPLC.
-
Quantify the amount of homospermidine produced by comparing the peak area to that of a known standard.
Mandatory Visualizations
Caption: this compound Synthase (DHS) reaction pathway.
Caption: Homospermidine Synthase (HSS) reaction pathway.
Caption: Workflow for differentiating enzyme activities.
References
- 1. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 values for inhibition of parental and resistant clones and isolates by gp120-targeting compounds. - Public Library of Science - Figshare [plos.figshare.com]
- 4. youtube.com [youtube.com]
Technical Support Center: Development of Specific Deoxyhypusine Hydroxylase (DOHH) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of specific inhibitors for deoxyhypusine hydroxylase (DOHH).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing specific inhibitors for DOHH?
A1: The primary challenge in developing specific inhibitors for this compound hydroxylase (DOHH) lies in the nature of its active site. DOHH is a non-heme diiron enzyme, meaning it utilizes two iron ions for its catalytic activity.[1][2][3] This diiron center is the binding site for known, non-specific inhibitors, which are typically iron chelators like ciclopirox and deferiprone.[4] The difficulty arises because other human enzymes also contain similar diiron active sites, such as methane and toluene monooxygenases, ribonucleotide reductases, and stearoyl acyl carrier protein Δ9-desaturase.[1] This structural similarity makes it challenging to design inhibitors that selectively bind to the DOHH active site without affecting other essential human metalloenzymes, leading to potential off-target effects.
Q2: Why do current DOHH inhibitors, like ciclopirox and mimosine, lack specificity?
A2: Current inhibitors such as ciclopirox, deferiprone, and mimosine are not designed to specifically target the unique protein structure of DOHH. Instead, they function as general iron chelators, binding to the iron ions essential for the catalytic activity of DOHH and other metalloenzymes. This lack of specificity is a significant hurdle, as these compounds can disrupt the function of numerous other essential enzymes in the body that rely on iron for their activity, leading to a higher potential for toxicity and side effects.
Q3: What is the mechanism of action of DOHH, and how does it influence inhibitor design?
A3: DOHH catalyzes the stereospecific hydroxylation of a this compound residue on the eukaryotic translation initiation factor 5A (eIF5A) precursor. This reaction is the final step in the formation of the unique amino acid hypusine, which is critical for the biological activity of eIF5A. The enzyme uses a diiron center to activate molecular oxygen for the hydroxylation reaction. An effective and specific inhibitor would need to interact with the unique amino acid residues in the DOHH active site that are responsible for substrate recognition and binding, rather than just chelating the iron ions. Future inhibitor design strategies should therefore focus on exploiting the specific three-dimensional structure of the DOHH active site to achieve greater selectivity.
Q4: Are there any high-throughput screening (HTS) assays available for identifying new DOHH inhibitors?
A4: Yes, HTS assays for DOHH inhibitors have been developed. A convenient cell-free assay, termed the "Hyp'Assay," has been described for monitoring eIF5A hypusination in a 96-well plate format using recombinant human eIF5A, this compound synthase (DHS), and DOHH. The level of hypusinated eIF5A is detected using a specific antibody, allowing for the quantification of DOHH activity and its inhibition. This assay is suitable for large-scale screening of chemical libraries to identify novel hypusination inhibitors.
Troubleshooting Guides
Enzymatic Assay for DOHH Activity
| Problem | Possible Cause | Solution |
| No or low DOHH activity | Inactive enzyme | Ensure proper storage of the DOHH enzyme at -80°C. Avoid repeated freeze-thaw cycles. |
| Apoenzyme (iron-free) form of DOHH | DOHH requires Fe(II) for activity. Supplement the assay buffer with a fresh solution of ferrous ammonium sulfate. | |
| Degraded substrate (deoxyhypusinated eIF5A) | Prepare fresh deoxyhypusinated eIF5A substrate for each experiment. Store aliquots at -80°C. | |
| Incorrect assay buffer pH or composition | The optimal pH for DOHH activity is around 7.5. Verify the pH of your buffer. | |
| High background signal | Contamination of reagents | Use high-purity reagents and sterile, nuclease-free water. |
| Non-specific binding in detection step | Optimize blocking conditions and antibody concentrations if using an antibody-based detection method. | |
| Inconsistent results between wells/replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations | Ensure uniform incubation temperature across the entire plate. | |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with a blank solution to minimize evaporation. |
Cellular Assay for DOHH Inhibition (Western Blot of eIF5A)
| Problem | Possible Cause | Solution |
| No change in eIF5A hypusination after inhibitor treatment | Inhibitor is not cell-permeable | Use a positive control inhibitor known to be cell-permeable. Consider modifying the compound to improve cell permeability. |
| Insufficient inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Rapid inhibitor metabolism | Investigate the metabolic stability of your inhibitor in the chosen cell line. | |
| Weak or no eIF5A signal on Western blot | Low eIF5A expression in the chosen cell line | Select a cell line with known high levels of eIF5A expression. |
| Poor antibody quality | Use a validated antibody specific for eIF5A. Test different antibody concentrations. | |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage, buffer composition) for the molecular weight of eIF5A (~17 kDa). | |
| Difficulty distinguishing between hypusinated and unhypusinated eIF5A | Insufficient separation on the gel | Use a higher percentage polyacrylamide gel or a 2D gel electrophoresis approach to better separate the isoforms based on isoelectric point and molecular weight. |
| Antibody does not distinguish between isoforms | While most total eIF5A antibodies detect both forms, ensure your antibody is suitable. Consider using an antibody specific for the hypusinated form if available. | |
| High background on Western blot | Non-specific antibody binding | Optimize blocking conditions (e.g., use 5% non-fat milk or BSA in TBST) and antibody concentrations. |
| Contaminated buffers or reagents | Use fresh, high-quality buffers and reagents. |
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) values for some known non-specific DOHH inhibitors. It is important to note that these compounds are iron chelators and their inhibitory activity is not specific to DOHH.
| Inhibitor | Target | IC50 (µM) | Cell Line/System |
| Ciclopirox (CPX) | DOHH | 1.5 - 4.5 | Glioblastoma cell lines (U-251 MG, GL261) |
| Deferiprone (DEF) | DOHH | 150 - 300 | Glioblastoma cell lines (U-251 MG, GL261) |
| Mimosine | DOHH | Not specified | Prostate cancer cells (PC3, LNCaP, DU145) |
Data for Ciclopirox and Deferiprone are from proliferation assays on glioblastoma cell lines, where the anti-proliferative effect is attributed to DOHH inhibition.
Experimental Protocols
Protocol 1: In Vitro DOHH Enzymatic Assay
This protocol is adapted from established methods for measuring DOHH activity.
Materials:
-
Purified recombinant DOHH
-
Purified recombinant deoxyhypusinated eIF5A (substrate)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
Ferrous ammonium sulfate solution (freshly prepared)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well assay plates
-
Detection system (e.g., antibody-based detection for hypusinated eIF5A)
Procedure:
-
Prepare a reaction mixture containing assay buffer and deoxyhypusinated eIF5A substrate.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the purified DOHH enzyme to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Detect the amount of hypusinated eIF5A formed using a suitable detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Assay for DOHH Inhibition using Western Blot
This protocol outlines a method to assess the effect of inhibitors on eIF5A hypusination in cultured cells.
Materials:
-
Cultured cells (e.g., a cell line with high eIF5A expression)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against eIF5A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE. To better resolve the hypusinated and unhypusinated forms of eIF5A, a high percentage acrylamide gel (e.g., 15%) or 2D gel electrophoresis can be used.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-eIF5A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of hypusinated to unhypusinated eIF5A.
Visualizations
Caption: DOHH signaling pathway in eIF5A hypusination.
Caption: Experimental workflow for DOHH enzymatic assay.
References
- 1. Human this compound hydroxylase, an enzyme involved in regulating cell growth, activates O2 with a nonheme diiron center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxygen Activation by Nonheme Diiron Enzymes: Diverse Dioxygen Adducts, High-Valent Intermediates, and Related Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydroxylase is a Fe(II)-dependent, HEAT-repeat enzyme. Identification of amino acid residues critical for Fe(II) binding and catalysis [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Avoiding degradation of deoxyhypusinated eIF5A during sample preparation.
Welcome to the technical support center for researchers working with the eukaryotic translation initiation factor 5A (eIF5A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of studying eIF5A, with a particular focus on preserving the integrity of its deoxyhypusinated form during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying deoxyhypusinated eIF5A?
Deoxyhypusinated eIF5A is the intermediate in the two-step post-translational modification process that forms the mature, hypusinated eIF5A.[1][2][3][4] This pathway is critical for cell proliferation and is implicated in various diseases, including cancer.[5] Studying the deoxyhypusinated form can provide insights into the regulation and activity of the modifying enzymes, deoxyhypusine synthase (DHS) and this compound hydroxylase (DOHH), and may reveal novel therapeutic targets.
Q2: Why is deoxyhypusinated eIF5A prone to degradation during sample preparation?
While not explicitly detailed in all literature, proteins with accessible lysine residues or those in intermediate modification states can be susceptible to enzymatic degradation or non-specific modifications. The primary challenges in preserving post-translationally modified proteins, including deoxyhypusinated eIF5A, are the activities of endogenous proteases and phosphatases released during cell lysis. It is crucial to work quickly and maintain cold temperatures to minimize the activity of these enzymes.
Q3: How can I specifically detect deoxyhypusinated eIF5A?
Specific detection of deoxyhypusinated eIF5A can be achieved using antibodies that differentiate between the hypusinated and deoxyhypusinated forms. For instance, the Hpu98 antibody is reported to recognize both hypusinated and deoxyhypusinated eIF5A, while the Hpu24 antibody is specific for the hypusinated form. Comparing results from Western blots using these different antibodies can help infer the status of eIF5A modification.
Troubleshooting Guide
This guide addresses common issues encountered when trying to preserve and detect deoxyhypusinated eIF5A.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for deoxyhypusinated eIF5A | Protein Degradation: Proteases released during cell lysis can degrade eIF5A. | Work quickly and keep samples on ice or at 4°C at all times. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Consider flash-freezing tissue samples in liquid nitrogen upon harvesting. |
| Inefficient Lysis: The chosen lysis buffer may not be effectively releasing the protein. | Select a lysis buffer appropriate for the subcellular localization of your target. RIPA buffer is often used for nuclear proteins, while Tris-HCl based buffers may be sufficient for cytoplasmic proteins. Ensure complete lysis by using appropriate mechanical disruption methods like sonication or homogenization, especially for tissue samples. | |
| Antibody Issues: The primary antibody may not be specific or sensitive enough for deoxyhypusinated eIF5A. | Use an antibody validated for the detection of both hypusinated and deoxyhypusinated eIF5A, such as Hpu98. Optimize antibody concentration and incubation times. Include appropriate positive and negative controls to validate antibody specificity. | |
| Inconsistent results between replicates | Variable Sample Handling: Inconsistent timing or temperature during sample preparation can lead to variable degradation. | Standardize your sample preparation workflow. Process all samples in parallel and ensure they are treated identically. |
| Unequal Protein Loading: Inaccurate protein quantification can lead to misleading results. | Accurately determine the protein concentration of your lysates using a reliable method like a BCA or Bradford assay before loading onto the gel. | |
| Smearing or multiple bands on Western blot | Protein Aggregation: Boiling samples in SDS-PAGE loading buffer can sometimes cause aggregation of certain proteins. | Try heating samples at 70°C for 5-10 minutes instead of boiling at 95-100°C. |
| Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. | Optimize blocking conditions and antibody dilutions. Use a high-quality blocking agent. |
Experimental Protocols
Protocol 1: Cell Lysis for Preservation of Deoxyhypusinated eIF5A
This protocol is designed to minimize protein degradation and preserve post-translational modifications.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (see table below for options)
-
Protease Inhibitor Cocktail (use a broad-spectrum cocktail and add fresh to the lysis buffer just before use)
-
Phosphatase Inhibitor Cocktail (optional, but recommended)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the appropriate volume of ice-cold lysis buffer containing freshly added protease (and phosphatase) inhibitors. (e.g., 1 mL per 10^7 cells).
-
Scrape the cells from the dish using a pre-chilled cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
The samples can be used immediately or stored at -80°C for long-term storage.
Lysis Buffer Composition
| Buffer Component | RIPA Buffer (Stringent) | Non-denaturing Lysis Buffer | Function |
| Tris-HCl (pH 7.4-8.0) | 50 mM | 50 mM | Buffering agent to maintain a stable pH. |
| NaCl | 150 mM | 150 mM | Maintains ionic strength. |
| NP-40 or Triton X-100 | 1% | 1% | Non-ionic detergent to solubilize membranes. |
| Sodium deoxycholate | 0.5% | - | Ionic detergent to further disrupt membranes and protein interactions. |
| SDS | 0.1% | - | Strong ionic detergent for complete denaturation. |
| EDTA/EGTA | 1-10 mM | 1-5 mM | Chelating agents that inhibit metalloproteases and certain phosphatases. |
| Protease Inhibitors | 1X Cocktail | 1X Cocktail | Inhibit a broad range of proteases. |
| Phosphatase Inhibitors | 1X Cocktail | 1X Cocktail | Prevent dephosphorylation of proteins. |
Note: The choice of lysis buffer depends on the experimental goal. For preserving protein-protein interactions, a non-denaturing buffer is preferred. For efficient extraction of nuclear proteins, RIPA buffer is often recommended.
Visualizations
eIF5A Hypusination Pathway
Caption: The two-step enzymatic modification of eIF5A.
Experimental Workflow for Sample Preparation
References
- 1. Assay of this compound hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eukaryotic translation initiation factor 5A and its posttranslational modifications play an important role in proliferation and potentially in differentiation of the human enteric protozoan parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of gene expression by translation factor eIF5A: Hypusine-modified eIF5A enhances nonsense-mediated mRNA decay in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Refining eIF5A Precipitation Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with trichloroacetic acid (TCA) precipitation of the eukaryotic translation initiation factor 5A (eIF5A).
Troubleshooting Guide
Issue 1: Poor or No Visible Protein Pellet After Centrifugation
Question: I've followed the TCA precipitation protocol, but I don't see a pellet after centrifugation. What could be the reason?
Answer: The absence of a visible pellet can be due to several factors, primarily low protein concentration.[1] Here are some potential causes and solutions:
-
Low Protein Concentration: TCA precipitation is less efficient for samples with low protein concentrations (e.g., below 5 µg/mL).[1][2]
-
Solution 1: Increase Incubation Time: For dilute samples, extending the incubation period on ice (from 30 minutes to overnight) can improve precipitation efficiency.[1][3]
-
Solution 2: Use a Carrier Protein: Adding a carrier protein, such as insulin, can help co-precipitate your target protein, making the pellet more visible.
-
Solution 3: Concentrate the Sample: Before precipitation, consider concentrating your sample using methods like centrifugal filters.
-
-
Invisible Pellet: The pellet might be present but too small to see.
-
Solution: When placing your microcentrifuge tube in the centrifuge, orient the hinge outwards. The pellet will form on the side of the tube below the hinge, helping you to locate it and avoid disturbing it when removing the supernatant.
-
Issue 2: The Protein Pellet is Difficult to Resolubilize
Question: My eIF5A pellet won't dissolve after TCA precipitation. How can I solubilize it?
Answer: Incomplete resolubilization is a common issue with TCA precipitation because it is a harsh method that denatures proteins. Over-drying the pellet can also make it very difficult to dissolve.
-
Avoid Over-drying: Do not air-dry the pellet for more than 5-10 minutes. Some protocols suggest proceeding while the pellet is still slightly moist.
-
Resuspension Buffers:
-
SDS-PAGE Sample Buffer: For analysis by SDS-PAGE, directly resuspend the pellet in your sample loading buffer. Boiling the sample for at least 10 minutes can aid in solubilization.
-
Urea-based Buffers: For applications like 2D-electrophoresis or mass spectrometry, a buffer containing urea (e.g., 8M urea) can be effective. Note that you should not boil samples containing urea, as it can cause carbamylation of proteins.
-
High pH Buffers: Using a buffer with a basic pH, such as 100 mM Tris, pH 8.5, can help to neutralize residual TCA and improve solubility.
-
-
Mechanical Disruption: Gently breaking up the pellet with a pipette tip or using sonication can facilitate solubilization.
Issue 3: Sample Buffer Turns Yellow After Adding to the Pellet
Question: When I add my blue SDS-PAGE loading buffer to the pellet, it turns yellow. What does this mean?
Answer: The color change from blue to yellow in bromophenol blue-containing sample buffers indicates that the pH is too acidic. This is caused by residual TCA in your protein pellet. An acidic sample will not run correctly on SDS-PAGE.
-
Thorough Washing: Ensure you wash the pellet adequately with cold acetone or ethanol to remove all traces of TCA. Perform at least two washes.
-
Neutralize the Sample: Add a small amount (1-2 µL) of a saturated Tris base solution to your sample until the blue color is restored.
-
Complete Acetone Removal: Make sure all the acetone from the final wash is removed before adding the sample buffer, as residual acetone can also interfere with the gel run and cause samples to float out of the wells.
Frequently Asked Questions (FAQs)
Question: What is the optimal final concentration of TCA for precipitating eIF5A?
Answer: While a specific optimal concentration for eIF5A has not been definitively established, a final TCA concentration of 10-20% is commonly used for general protein precipitation. However, for very low protein concentrations, a final concentration of around 4% w/v has been shown to be optimal for precipitating proteins like BSA. It is advisable to optimize the TCA concentration for your specific experimental conditions.
Question: What are the advantages of using a TCA/acetone precipitation method?
Answer: Combining TCA with acetone is often more effective than using either reagent alone. This method is particularly useful for removing contaminants like lipids and nucleic acids, which can interfere with downstream analyses such as 2D-electrophoresis. The protocol typically involves suspending the sample in 10% TCA in acetone and incubating at -20°C.
Question: Can I use TCA precipitation if I need to maintain eIF5A activity?
Answer: No, TCA is a strong acid that denatures proteins by disrupting their hydrogen bonds and secondary structures. If you need to preserve the biological activity of eIF5A, you should use alternative, non-denaturing precipitation methods, such as precipitation with ammonium sulfate.
Question: How much protein do I need in my starting sample for successful TCA precipitation?
Answer: TCA precipitation works best with relatively high protein concentrations. While it can vary, a starting concentration of at least 5 µg/mL is often recommended for the method to be effective. For more dilute samples, consider concentrating the sample first or using a carrier protein.
Data Presentation
Table 1: Comparison of Standard TCA Precipitation Protocols
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Final TCA Concentration | 20% | 10% | 10-20% |
| Incubation Time | ≥ 1 hour (or overnight for dilute samples) | 30 minutes | 30 minutes |
| Incubation Temperature | On ice (approx. 4°C) | On ice (approx. 4°C) | On ice (approx. 4°C) |
| Centrifugation Speed | Max speed in microcentrifuge | Max speed in microcentrifuge | Not specified |
| Centrifugation Time | 10 minutes | 15 minutes | Not specified |
| Wash Solution | Ice cold 0.01 M HCl / 90% acetone | Cold acetone | Acetone or ethanol |
| Number of Washes | 3 | 1 | Not specified |
Table 2: Comparison of TCA/Acetone Precipitation Protocols
| Parameter | Protocol 1 | Protocol 2 (for plant tissue) |
| Precipitation Solution | 10% TCA in acetone (with 0.07% 2-mercaptoethanol or 20mM DTT) | 10% TCA in acetone |
| Incubation Time | ≥ 45 minutes (or overnight) | Overnight |
| Incubation Temperature | -20°C | -20°C |
| Centrifugation Speed | Not specified | 5,000 x g |
| Centrifugation Time | Not specified | 30 minutes |
| Wash Solution | Cold acetone (with reducing agent) | Cold acetone |
| Number of Washes | 1 or more | 2 |
Experimental Protocols
Protocol 1: Standard TCA Precipitation
This protocol is adapted from standard procedures for concentrating protein samples.
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube. Keep the sample on ice.
-
TCA Addition: Add 1 volume of 100% (w/v) TCA stock solution to 4 volumes of your protein sample to achieve a final concentration of 20%. For example, add 250 µL of 100% TCA to 1 mL of sample.
-
Incubation: Vortex briefly and incubate the mixture on ice for at least 30-60 minutes. For very dilute samples, this incubation can be extended overnight at 4°C.
-
Centrifugation: Centrifuge the tube at maximum speed (e.g., >14,000 rpm) in a refrigerated microcentrifuge (4°C) for 10-15 minutes to pellet the precipitated protein.
-
Supernatant Removal: Carefully aspirate or pipette off the supernatant without disturbing the pellet.
-
Pellet Wash: Add 200-500 µL of ice-cold acetone to the tube to wash the pellet. This step is crucial for removing residual TCA.
-
Second Centrifugation: Centrifuge again at maximum speed for 5 minutes at 4°C.
-
Repeat Wash: Carefully remove the supernatant and repeat the acetone wash (steps 6 and 7) for a total of two washes.
-
Drying: After the final wash, remove all of the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the pellet in an appropriate buffer for your downstream application (e.g., SDS-PAGE sample buffer).
Protocol 2: TCA/Acetone Precipitation
This protocol is effective for removing non-protein contaminants.
-
Sample Preparation: Cool your protein sample on ice.
-
Precipitation: Add 4 volumes of ice-cold 10% TCA in acetone to your sample.
-
Incubation: Vortex the mixture and incubate at -20°C for at least 45 minutes, or overnight for best results.
-
Centrifugation: Pellet the protein by centrifuging at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Supernatant Removal: Discard the supernatant, being careful not to lose the pellet.
-
Pellet Wash: Wash the pellet with 500 µL of ice-cold acetone.
-
Second Centrifugation: Centrifuge again at high speed for 10 minutes at 4°C.
-
Drying: Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspension: Solubilize the pellet in the desired buffer.
Visualizations
Caption: Experimental workflow for a standard TCA precipitation protocol.
Caption: Troubleshooting guide for common TCA precipitation issues.
Caption: Simplified pathway of eIF5A activation and its role in translation.
References
Selecting an appropriate internal standard for polyamine derivatization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyamine derivatization and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard in polyamine analysis?
An internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of the analytes of interest (polyamines). It helps to correct for variations that can occur during sample preparation, derivatization, and instrumental analysis. By comparing the detector response of the polyamines to that of the internal standard, a more accurate and precise measurement can be achieved.
Q2: What are the characteristics of a good internal standard for polyamine derivatization?
An ideal internal standard should:
-
Be chemically similar to the analytes of interest.
-
Not be naturally present in the sample.
-
Be well-resolved chromatographically from the analytes and any interfering compounds.
-
Undergo the derivatization reaction in a similar manner to the polyamines.
-
Be stable throughout the entire analytical procedure.
Q3: Which internal standards are commonly used for polyamine analysis?
The choice of internal standard often depends on the derivatization reagent and the analytical method.
-
For Dansyl Chloride Derivatization (HPLC-FLD): 1,7-Diaminoheptane is a frequently used internal standard.[1][2][3]
-
For Benzoyl Chloride Derivatization (HPLC-UV/MS): 1,6-Diaminohexane is a common choice.[4]
-
For Mass Spectrometry (LC-MS/MS): Isotopically labeled polyamines (e.g., d8-putrescine, d4-spermidine, d8-spermine) are considered the gold standard as they have nearly identical chemical and physical properties to their corresponding analytes, which helps to compensate for matrix effects.[5]
Q4: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction or derivatization steps. This ensures that the IS experiences the same potential losses as the analytes throughout the entire procedure, thus providing the most accurate correction.
Troubleshooting Guides
Problem 1: No or very low derivatized polyamine peaks are observed in the chromatogram.
| Possible Cause | Suggested Solution |
| Incorrect pH for derivatization. | The derivatization efficiency of both dansyl chloride and benzoyl chloride is highly pH-dependent. Ensure the reaction mixture is alkaline (typically pH 9-10 for dansylation and benzoylation) to deprotonate the amino groups of the polyamines, making them available for reaction. |
| Degraded derivatization reagent. | Derivatization reagents like dansyl chloride and benzoyl chloride are sensitive to moisture and light. Use fresh reagents and store them under appropriate conditions (e.g., desiccated, protected from light). |
| Inefficient extraction of derivatized polyamines. | The extraction solvent may not be optimal. For dansylated polyamines, toluene is commonly used. For benzoylated polyamines, diethyl ether or ethyl acetate are often employed. Ensure proper phase separation and complete transfer of the organic layer. |
| Presence of interfering substances. | The sample matrix may contain compounds that inhibit the derivatization reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization. |
Problem 2: Extra, unexpected peaks are present in the chromatogram.
| Possible Cause | Suggested Solution |
| Derivatization by-products. | Excess derivatization reagent can react with itself or with other components in the sample matrix, leading to interfering peaks. For dansyl chloride, adding proline after the derivatization reaction can help to quench the excess reagent. For benzoyl chloride, washing the organic extract with a dilute base can help remove benzoic acid by-products. |
| Contamination from solvents or reagents. | Use high-purity (e.g., HPLC grade) solvents and reagents to minimize contamination. Run a blank sample (containing only the reagents) to identify any contaminant peaks. |
| Co-elution with matrix components. | Optimize the chromatographic conditions (e.g., gradient, mobile phase composition, column) to improve the separation of the polyamine derivatives from interfering matrix components. |
Problem 3: Poor reproducibility of results.
| Possible Cause | Suggested Solution |
| Inconsistent addition of internal standard. | Use a calibrated pipette to add a precise and consistent volume of the internal standard solution to all samples, standards, and quality controls. |
| Variable derivatization efficiency. | Ensure that all samples and standards are derivatized under identical conditions (temperature, time, pH, reagent concentration). |
| Instrumental variability. | Check for leaks in the HPLC system, ensure the pump is delivering a stable flow rate, and verify the injector is functioning correctly. Regular instrument maintenance is crucial. |
Quantitative Data Summary
The following tables summarize typical performance data for polyamine analysis using different derivatization methods and internal standards.
Table 1: Performance of Dansyl Chloride Derivatization with 1,7-Diaminoheptane as Internal Standard (HPLC-FLD)
| Analyte | Linearity Range | Limit of Detection (LOD) | Precision (RSD%) |
| Putrescine | 1 - 500 ng/mL | ~10 ng/mL | < 15% |
| Spermidine | 1 - 500 ng/mL | ~10 ng/mL | < 15% |
| Spermine | 1 - 500 ng/mL | ~10 ng/mL | < 15% |
Table 2: Performance of Benzoyl Chloride Derivatization with 1,6-Diaminohexane as Internal Standard (HPLC-Q-TOF MS)
| Analyte | Linearity Range | Limit of Detection (LOD) | Precision (Intra-day RSD%) |
| Putrescine | 1 - 1000 ng/mL | 0.02 - 1.0 ng/mL | 2.0 - 14.7% |
| Spermidine | 1 - 1000 ng/mL | 0.02 - 1.0 ng/mL | 2.0 - 14.7% |
| Spermine | 1 - 1000 ng/mL | 0.02 - 1.0 ng/mL | 2.0 - 14.7% |
Experimental Protocols
Protocol 1: Polyamine Derivatization with Dansyl Chloride
-
Sample Preparation: To 100 µL of sample (or standard), add 10 µL of internal standard solution (e.g., 1,7-diaminoheptane).
-
Alkalinization: Add 100 µL of saturated sodium carbonate solution to adjust the pH to 9-10.
-
Derivatization: Add 200 µL of dansyl chloride solution (10 mg/mL in acetone). Vortex and incubate at 60°C for 1 hour in the dark.
-
Quenching: Add 50 µL of proline solution (100 mg/mL) to react with excess dansyl chloride. Incubate for 30 minutes at 60°C in the dark.
-
Extraction: Add 500 µL of toluene, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Analysis: Transfer the upper organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
Protocol 2: Polyamine Derivatization with Benzoyl Chloride
-
Sample Preparation: To 1 mL of sample (or standard), add 100 µL of internal standard solution (e.g., 1,6-diaminohexane).
-
Alkalinization and Derivatization: Add 2 mL of 2 M NaOH and 10 µL of benzoyl chloride. Vortex for 20 minutes at room temperature.
-
Extraction: Add 2 mL of diethyl ether, vortex for 1 minute, and centrifuge.
-
Washing: Transfer the upper ether layer to a new tube. Wash the ether extract with 1 mL of 1 M NaOH followed by 1 mL of water to remove excess benzoyl chloride and benzoic acid.
-
Analysis: Evaporate the ether layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Visualizations
Caption: Polyamine Biosynthesis and Catabolism Pathway.
Caption: General Experimental Workflow for Polyamine Analysis.
References
- 1. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Deoxyhypusine vs. Hypusine: A Comparative Analysis of Biological Activity in eIF5A Function
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) is a unique and essential process for the viability and proliferation of eukaryotic cells. This modification occurs in a two-step enzymatic pathway, converting a specific lysine residue first to deoxyhypusine and subsequently to hypusine. While both modified forms are critical, they exhibit distinct biological activities that influence eIF5A's role in protein synthesis, cell cycle progression, and intermolecular interactions. This guide provides an objective comparison of the biological activities of this compound-modified eIF5A (eIF5A-Dhp) and hypusine-modified eIF5A (eIF5A-Hyp), supported by experimental data and detailed methodologies.
Introduction to the Hypusination Pathway
Hypusine is an unusual amino acid found exclusively in eIF5A and its isoforms.[1] Its synthesis is a highly specific process catalyzed by two enzymes:
-
This compound Synthase (DHS): This enzyme transfers the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein, forming the this compound intermediate.[2]
-
This compound Hydroxylase (DOHH): This enzyme subsequently hydroxylates the this compound residue to form the mature hypusine residue.[2]
The high conservation of eIF5A, DHS, and DOHH across all eukaryotes underscores the vital cellular function of this modification pathway.[2][3]
Comparative Biological Activity
The primary functional distinction lies in the necessity of the final hydroxylation step for full biological activity. While the this compound modification is sufficient to support basic cell viability in some organisms, the hypusine modification is required for robust and efficient cellular functions, including proliferation and specialized protein synthesis.
-
Cell Viability and Proliferation: Gene knockout studies have provided critical insights. Homozygous knockout of either the Eif5a gene or the Dhps gene (preventing this compound formation) is embryonically lethal in mice, demonstrating that the initial deoxyhypusination is essential for mammalian development. In contrast, homozygous knockout of Dohh (resulting in the accumulation of eIF5A-Dhp) also leads to embryonic lethality, but at a slightly later stage, indicating that while this compound can support early development, the full hypusine modification is crucial for subsequent stages and overall homeostasis. In yeast, strains lacking DOHH are viable, suggesting that eIF5A-Dhp retains sufficient function to support life, though these strains may exhibit slower growth rates.
-
Protein Synthesis: The most well-characterized role of eIF5A is in translation. Hypusinated eIF5A facilitates the elongation of polypeptides, particularly by resolving ribosome stalling at sequences that are difficult to translate, such as polyproline motifs.
-
Translation Elongation: In vitro reconstituted translation assays show that the synthesis of peptides containing two or more consecutive proline residues is significantly impaired in the absence of eIF5A and that this function is dependent on the hypusine modification. While eIF5A-Dhp shows some activity, eIF5A-Hyp is more efficient at promoting the synthesis of these challenging sequences.
-
Translation Initiation (Model Assay): Both eIF5A-Dhp and eIF5A-Hyp can stimulate methionyl-puromycin synthesis, a model assay for the formation of the first peptide bond. Some studies report nearly equivalent activities for both forms in this specific assay, suggesting the hydroxyl group is less critical for this particular function compared to its role in elongation.
-
-
Protein-Protein Interactions: The hypusine residue, with its unique length and hydroxyl group, forms a critical interface for eIF5A's interaction with the ribosome and other binding partners.
-
Ribosome Binding: The hypusine modification is required for the stable association of eIF5A with the 80S ribosome. This interaction positions eIF5A near the ribosomal E-site, where it is thought to stabilize the P-site tRNA, thereby facilitating peptidyl transfer.
-
Other Interactors: The interaction of eIF5A with proteins like the nuclear export protein Exportin 4 and the RNA-binding protein TDP-43 is dependent on its modification status. The fully hypusinated form generally shows a stronger interaction compared to the deoxyhypusinated intermediate, suggesting the hydroxyl group contributes to the binding affinity.
-
Data Presentation
Table 1: Comparative Functional Summary of eIF5A Isoforms
| Feature | Unmodified eIF5A (eIF5A-Lys) | Deoxyhypusinated eIF5A (eIF5A-Dhp) | Hypusinated eIF5A (eIF5A-Hyp) |
| Cell Viability (Yeast) | Non-viable | Viable (slower growth) | Viable (normal growth) |
| Embryonic Development (Mouse) | Lethal | Lethal | Essential for viability |
| Cell Proliferation | No support | Partial support | Required for robust proliferation |
| Stimulation of Met-Puromycin Synthesis | Inactive | Active (nearly equivalent to Hyp form) | Active (fully functional) |
| Polyproline Peptide Synthesis | Inactive | Partially active | Required for efficient synthesis |
| Ribosome Association | No stable association | Weak/partial association | Strong and stable association |
| Binding to Exportin 4 | No binding | Low binding | Strong binding |
Table 2: Quantitative Data on eIF5A Activity in In Vitro Peptide Synthesis
Data synthesized from a study by Gutierrez et al. (2013) demonstrating the requirement of eIF5A in translating polyproline motifs. The assay measured the maximum fraction of tripeptide (MPPK) synthesized.
| Condition | Maximum Peptide Yield (Ymax) | Fold Stimulation by eIF5A |
| - eIF5A | 0.06 ± 0.03 | N/A |
| + eIF5A (Hypusinated) | 0.49 ± 0.02 | 8.3-fold |
Note: A direct quantitative comparison for the deoxyhypusinated form in this specific polyproline assay is not available in the cited literature, but other studies indicate it has lower activity than the hypusinated form in complex translation tasks.
Experimental Protocols
Methionyl-Puromycin Synthesis Assay
This assay measures the formation of the first peptide bond and is a classic method to assess eIF5A activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a 25 µL reaction mixture containing: 20 mM Tris-HCl (pH 7.4), 100 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.8 mM GTP, 1.5 mM puromycin.
-
Ribosomal Subunits and Factors: Add purified components: 0.15 A₂₆₀ units of 60S ribosomal subunits, 0.07 A₂₆₀ units of 40S ribosomal subunits, 33 µM AUG codon, and a cocktail of initiation factors (e.g., 0.375 µg eIF1A, 0.75 µg eIF2, 3.3 µg eIF3, 0.48 µg eIF5B).
-
Initiator tRNA: Add 8 pmol of radiolabeled [³H]Met-tRNA (or [³⁵S]Met-tRNA).
-
eIF5A Addition: Add the specified amount of purified eIF5A-Dhp or eIF5A-Hyp to be tested. A control reaction should contain buffer instead of eIF5A.
-
Incubation: Incubate the mixture at 37°C for 20 minutes to allow the formation of methionyl-puromycin.
-
Quenching and Extraction: Stop the reaction by adding 0.4 mL of 0.2 M Na₂HPO₄ buffer (pH 8.0). Extract the methionyl-puromycin product with 1 mL of ethyl acetate.
-
Quantification: Centrifuge the mixture, take an aliquot of the ethyl acetate (upper) phase, and quantify the radioactivity using liquid scintillation counting. The counts per minute (dpm) are proportional to the amount of product formed.
Polysome Profiling
This technique assesses the global translation status of a cell by separating ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on mRNA) via sucrose gradient centrifugation. A decrease in the polysome-to-monosome (P/M) ratio is indicative of a defect in translation initiation.
Protocol:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 15 cm dishes. Ten minutes before harvesting, add cycloheximide to a final concentration of 100 µg/mL to arrest translation elongation and "freeze" ribosomes on the mRNA.
-
Cell Lysis: Place dishes on ice, wash cells with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells in 1 mL of ice-cold Polysome Lysis Buffer.
-
Lysate Clarification: Transfer the lysate to a microcentrifuge tube and clarify by centrifuging at 12,000 x g for 10 minutes at 4°C to pellet nuclei and debris.
-
Sucrose Gradient Preparation: Prepare linear 15-45% sucrose gradients in polyallomer centrifuge tubes.
-
Loading and Centrifugation: Carefully load a defined amount of the clarified lysate (e.g., 3 A₂₆₀ units) onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 35,000 rpm in an SW-41 rotor) for 2 hours at 4°C with the brake off.
-
Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm using a gradient fractionator. The resulting profile will show peaks for 40S, 60S, 80S (monosome), and polysomes.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation. It is used to compare the growth of cells under different conditions, such as wild-type versus gene knockout.
Protocol:
-
Cell Seeding: Seed wild-type, heterozygous, and homozygous knockout blastocysts or cells in culture plates.
-
Culture: Culture the cells for a defined period (e.g., 7 days).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, to the culture medium and incubate for a period (e.g., 2-4 hours) to allow its incorporation into the DNA of proliferating cells.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them to allow antibody access to the nucleus.
-
Immunostaining: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Visualize the cells using fluorescence microscopy. The number of BrdU-positive cells (or the fluorescence intensity) is quantified to determine the rate of cell proliferation.
Mandatory Visualizations
Caption: The two-step enzymatic pathway for the post-translational modification of eIF5A.
Caption: Functional differences between deoxyhypusinated and hypusinated eIF5A.
Caption: Workflow for comparing cell proliferation via BrdU incorporation assay.
References
- 1. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of eIF5A-1 and this compound synthase in mouse embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-protein-interaction Network Organization of the Hypusine Modification System - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyhypusine: A Potential Biomarker Across Diverse Pathologies
A Comparative Guide for Researchers and Drug Development Professionals
The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) to its active form, containing the unique amino acid hypusine, is a critical process for cell proliferation and survival. This two-step enzymatic pathway, involving the formation of a deoxyhypusine intermediate, presents a compelling area of investigation for biomarker discovery. This guide provides a comprehensive overview of this compound as a potential biomarker for specific diseases, comparing it with existing alternatives and detailing the experimental protocols for its validation.
The eIF5A Hypusination Pathway: A Hub for Disease
The activation of eIF5A is a highly specific and conserved process. It begins with the enzyme this compound synthase (DHS) transferring an aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor, forming this compound-eIF5A. Subsequently, this compound hydroxylase (DOHH) hydroxylates the this compound residue to form the mature, active hypusinated eIF5A (eIF5AHyp)[1][2]. This pathway is essential for the translation of a subset of mRNAs, often those with polyproline tracts, which are involved in cell growth, differentiation, and stress responses[3].
Given its central role in cellular proliferation, dysregulation of the eIF5A hypusination pathway has been implicated in a variety of diseases, making its components, including this compound, attractive candidates for biomarkers and therapeutic targets.
// Nodes eIF5A_precursor [label="eIF5A (inactive precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spermidine [label="Spermidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DHS [label="this compound\nSynthase (DHS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deoxyhypusine_eIF5A [label="this compound-eIF5A\n(intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; DOHH [label="this compound\nHydroxylase (DOHH)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypusine_eIF5A [label="Hypusinated eIF5A\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Translation [label="mRNA Translation\n(Proliferation, etc.)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges eIF5A_precursor -> Deoxyhypusine_eIF5A [label=" ", arrowhead=none]; Spermidine -> DHS [style=dashed]; DHS -> Deoxyhypusine_eIF5A [label=" NAD+ -> NADH", arrowhead=vee, color="#EA4335"]; Deoxyhypusine_eIF5A -> Hypusine_eIF5A [label=" ", arrowhead=none]; DOHH -> Hypusine_eIF5A [arrowhead=vee, color="#EA4335"]; Hypusine_eIF5A -> Translation [style=dashed];
// Invisible nodes for alignment {rank=same; eIF5A_precursor; Spermidine;} {rank=same; Deoxyhypusine_eIF5A; DHS;} {rank=same; Hypusine_eIF5A; DOHH;} {rank=same; Translation;} }
Figure 1: The eIF5A Hypusination Pathway.This compound as a Biomarker in Specific Diseases: A Comparative Analysis
While the clinical validation of this compound as a routine biomarker is still in its early stages, its biological significance in several diseases positions it as a promising candidate. Below, we compare its potential with established biomarkers in key disease areas.
Glioblastoma
Glioblastoma is an aggressive brain tumor with a poor prognosis. Recent studies have identified this compound hydroxylase (DOHH) as being overexpressed in short-term survivors compared to long-term survivors, suggesting its role in tumor aggressiveness[4][5]. This makes the components of the hypusination pathway, including the this compound intermediate, potential prognostic biomarkers.
| Biomarker Category | Biomarker | Method of Detection | Performance Characteristics | This compound/eIF5A Pathway Relevance |
| Established | IDH1/2 mutations | Immunohistochemistry, DNA sequencing | Favorable prognostic marker. | Not directly related. |
| MGMT promoter methylation | PCR-based methods | Predictive of response to temozolomide chemotherapy. | Not directly related. | |
| EGFR amplification | FISH, qPCR | Associated with poor prognosis. | Not directly related. | |
| Emerging | This compound/ Hypusinated eIF5A | GC-MS, LC-MS, Immunoassays | Performance metrics (sensitivity, specificity) are not yet established. | Elevated levels of DOHH are associated with poor prognosis in glioblastoma, suggesting that increased pathway activity could be a negative prognostic indicator. |
Neurodevelopmental Disorders
Mutations in the DHPS gene have been linked to a rare autosomal recessive neurodevelopmental disorder characterized by developmental delay and seizures. This direct genetic link strongly supports the use of this compound pathway components as diagnostic markers for this specific condition.
| Biomarker Category | Biomarker | Method of Detection | Performance Characteristics | This compound/eIF5A Pathway Relevance |
| Established | Genetic testing (e.g., for Fragile X) | DNA sequencing | Diagnostic for specific genetic syndromes. | Not directly related to most neurodevelopmental disorders, but key for DHPS-deficiency syndrome. |
| Neuroimaging (MRI, EEG) | MRI, EEG | Can identify structural abnormalities or abnormal brain activity. | Not a direct measure of the pathway. | |
| Emerging | Various biochemical markers (e.g., oxidative stress markers) | Blood/urine tests | Sensitivity and specificity vary and are often not sufficient for standalone diagnosis. | Biallelic variants in DHPS are causative for a specific neurodevelopmental disorder, making genetic testing and measurement of pathway activity (e.g., this compound levels) directly relevant for diagnosis. |
Infectious Diseases: Malaria
The hypusination pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum. As such, the enzymes DHS and DOHH are being explored as novel drug targets. This essentiality suggests that measuring components of this pathway could serve as a biomarker for parasitic infection and treatment response.
| Biomarker Category | Biomarker | Method of Detection | Performance Characteristics | This compound/eIF5A Pathway Relevance |
| Established | Histidine-rich protein 2 (HRP2) | Rapid Diagnostic Tests (RDTs) | High sensitivity and specificity for P. falciparum. | Not directly related. |
| Plasmodium lactate dehydrogenase (pLDH) | RDTs | Can detect multiple Plasmodium species. | Not directly related. | |
| Aldolase | RDTs | Pan-specific but with lower sensitivity. | Not directly related. | |
| Emerging | This compound/ Hypusinated eIF5A | GC-MS, LC-MS, Immunoassays | Performance metrics are not yet established. | The hypusination pathway is essential for Plasmodium viability, making its components potential biomarkers for infection and for monitoring the efficacy of drugs targeting this pathway. |
Experimental Protocols for this compound Validation
Validating this compound as a biomarker requires robust and reproducible analytical methods. Several protocols have been developed to measure this compound, hypusinated eIF5A, and the activity of the enzymes in the pathway.
Measurement of this compound and Hypusine
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This is a highly sensitive and specific method for the quantification of hypusine and this compound in biological samples.
-
Sample Preparation: Biological samples (e.g., urine, plasma, cell lysates) are subjected to acid hydrolysis to release free hypusine and this compound from eIF5A.
-
Derivatization: The amino acids are then derivatized to increase their volatility for GC analysis. A common method involves esterification followed by acylation.
-
Analysis: The derivatized samples are analyzed by GC-MS, often using selected ion monitoring for quantification against an internal standard.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative to GC-MS, with the advantage of not always requiring derivatization.
-
Sample Preparation: Similar to GC-MS, acid hydrolysis is typically performed.
-
Chromatography: The hydrolyzed sample is separated using reverse-phase or hydrophilic interaction liquid chromatography.
-
Detection: Mass spectrometry is used for sensitive and specific detection and quantification.
Measurement of DHS and DOHH Activity
1. Radioactive Assays
These assays are highly sensitive and have been traditionally used to measure enzyme activity.
-
DHS Activity Assay: This assay measures the incorporation of radioactivity from [3H]spermidine into the eIF5A precursor protein. The product, [3H]this compound-eIF5A, can be quantified by methods such as TCA precipitation followed by scintillation counting, or by separation on SDS-PAGE and autoradiography.
-
DOHH Activity Assay: This assay measures the conversion of radiolabeled this compound-eIF5A to hypusine-eIF5A. The product can be quantified by separating [3H]hypusine from [3H]this compound via ion-exchange chromatography after acid hydrolysis.
2. Non-Radioactive Assays
To overcome the challenges of working with radioactive materials, non-radioactive assays have been developed.
-
NADH-Glo Assay for DHS: This assay is adaptable for high-throughput screening and measures the NADH produced during the DHS reaction using a luminescent detection reagent.
-
HPLC-based Assay for DHS: This method involves the derivatization of the polyamine substrate and product, followed by separation and quantification using HPLC with fluorescence or UV detection.
// Nodes Biological_Sample [label="Biological Sample\n(Tissue, Cells, Biofluid)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Extraction [label="Protein Extraction / Hydrolysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Radioactive_Assay [label="Radioactive Assay", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; NonRadioactive_Assay [label="Non-Radioactive Assay", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; DHS_Activity [label="DHS Activity\n([3H]spermidine incorporation)", fillcolor="#FFFFFF", fontcolor="#202124"]; DOHH_Activity [label="DOHH Activity\n([3H]this compound conversion)", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC_Assay [label="HPLC-based Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; NADH_Glo_Assay [label="NADH-Glo Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; Mass_Spectrometry [label="Mass Spectrometry", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_MS [label="GC-MS", fillcolor="#FFFFFF", fontcolor="#202124"]; LC_MS [label="LC-MS", fillcolor="#FFFFFF", fontcolor="#202124"]; Quantification [label="Quantification of\nthis compound/Hypusine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Biological_Sample -> Protein_Extraction; Protein_Extraction -> Radioactive_Assay; Protein_Extraction -> NonRadioactive_Assay; Protein_Extraction -> Mass_Spectrometry; Radioactive_Assay -> DHS_Activity; Radioactive_Assay -> DOHH_Activity; NonRadioactive_Assay -> HPLC_Assay; NonRadioactive_Assay -> NADH_Glo_Assay; Mass_Spectrometry -> GC_MS; Mass_Spectrometry -> LC_MS; GC_MS -> Quantification; LC_MS -> Quantification; }
Figure 2: Experimental Workflow for this compound Biomarker Validation.Conclusion and Future Directions
This compound and the broader eIF5A hypusination pathway represent a promising, yet underexplored, frontier in biomarker research. The fundamental role of this pathway in cell proliferation and its deregulation in cancer, neurodevelopmental disorders, and infectious diseases provide a strong biological rationale for its investigation as a biomarker.
While robust and sensitive methods for the detection and quantification of this compound and related molecules exist, further research is critically needed to:
-
Establish Clinical Performance: Conduct large-scale clinical studies to determine the sensitivity, specificity, and predictive value of this compound as a biomarker in various diseases.
-
Direct Comparative Studies: Perform head-to-head comparisons of this compound with established biomarkers to understand its potential advantages and limitations.
-
Standardize Assays: Develop and standardize high-throughput, non-radioactive assays suitable for clinical laboratory settings.
The validation of this compound as a biomarker could provide new tools for early diagnosis, prognosis, and monitoring of therapeutic response, ultimately contributing to improved patient outcomes in a range of challenging diseases.
References
- 1. Candidate diagnostic biomarkers for neurodevelopmental disorders in children and adolescents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. malariaworld.org [malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydroxylase: A novel therapeutic target differentially expressed in short-term vs long-term survivors of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deoxyhypusine Synthase (DHS) Assays: A Comparative Analysis
For researchers and drug development professionals, the accurate measurement of deoxyhypusine synthase (DHS) activity is critical for understanding its role in cellular processes and for the discovery of novel therapeutic inhibitors. This guide provides an objective comparison of commonly used DHS assay methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
This compound synthase is a key enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). DHS catalyzes the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor, forming a this compound residue. This is the first and rate-limiting step in the formation of hypusine, an unusual amino acid essential for the function of eIF5A in protein synthesis and cell proliferation.[1] Given the implication of eIF5A and the hypusination pathway in various diseases, including cancer, the development and validation of robust DHS assays are of significant interest for screening potential inhibitors.[1][2]
This guide explores and compares three primary categories of DHS assays: radioactive assays, chromatography-based non-radioactive assays, and luminescence/antibody-based non-radioactive assays. Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, cost, and complexity.
Comparative Analysis of DHS Assay Methods
The selection of a DHS assay is often dependent on the specific research question, available equipment, and desired throughput. The following table summarizes the key performance characteristics of the different assay types to facilitate an informed decision.
| Assay Type | Principle | Advantages | Disadvantages | Typical Throughput |
| Radioactive Assay | Measures the incorporation of radiolabeled spermidine ([³H]spermidine) into the eIF5A precursor protein.[3][4] | High sensitivity; Direct measurement of product formation. | Requires handling of radioactive materials and specialized disposal; Can have high background due to non-specific binding of [³H]spermidine. | Low to Medium |
| HPLC-Based Assay | Quantifies the consumption of spermidine and the formation of 1,3-diaminopropane by separating and detecting derivatized polyamines using HPLC with fluorescence or UV detection. | Non-radioactive; Allows for the detection of side products and detailed kinetic analysis. | Requires specialized HPLC equipment; Lower throughput compared to plate-based assays. | Low to Medium |
| NADH-Glo™ Luminescence Assay | Measures the amount of NADH produced during the DHS partial reaction (in the absence of eIF5A) using a luciferase-based detection reagent. | Non-radioactive; High-throughput screening (HTS) compatible; Simple "add-mix-read" format. | Indirect measurement of DHS activity; The rate of NADH release is slower than the complete reaction. | High |
| Hyp'Assay (Antibody-Based) | Detects the formation of deoxyhypusinated or hypusinated eIF5A using a specific antibody in a 96-well plate format. | Non-radioactive; HTS compatible; High sensitivity and specificity. | Requires specific antibodies and recombinant proteins; Can be more expensive to set up initially. | High |
Signaling Pathway and Experimental Workflow
The activity of DHS is the initial step in a two-step post-translational modification pathway that activates eIF5A. The following diagram illustrates this critical cellular process.
Caption: The hypusination pathway of eIF5A.
A generalized workflow for comparing different DHS assay methods is depicted below. This workflow outlines the key steps from sample preparation to data analysis, providing a logical framework for cross-validation studies.
Caption: A generalized workflow for the cross-validation of DHS assays.
Detailed Experimental Protocols
The following are condensed protocols for the key DHS assay methods discussed. For all assays, it is recommended to use purified recombinant human DHS and eIF5A precursor for optimal results.
Radioactive this compound Synthase Assay
This method measures the incorporation of [³H]spermidine into the eIF5A precursor. The formation of [³H]this compound-containing eIF5A can be quantified by several methods, with ion exchange chromatography being the most accurate.
-
Reaction Mixture:
-
100 mM Glycine-NaOH buffer (pH 9.0)
-
100 µM NAD+
-
20 µM [1,8-³H]spermidine (specific activity adjusted as needed)
-
10 µM eIF5A precursor
-
0.01–0.2 µg His-hDHS
-
20 µg carrier BSA
-
-
Procedure:
-
Assemble the reaction mixture in a total volume of 20 µL.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10%.
-
Detection Method 1 (TCA Precipitation):
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Collect the precipitate by centrifugation or on a filter.
-
Wash the pellet/filter multiple times with cold 10% TCA to remove unincorporated [³H]spermidine.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Detection Method 2 (Ion Exchange Chromatography):
-
Hydrolyze the protein pellet in 6 M HCl at 110°C for 18-24 hours.
-
Dry the hydrolysate and redissolve in an appropriate buffer.
-
Separate [³H]this compound from other radioactive species using an amino acid analyzer or HPLC with an ion exchange column.
-
Quantify the radioactivity in the this compound peak.
-
-
HPLC-Based Non-Radioactive Assay
This assay quantifies the consumption of spermidine and the formation of 1,3-diaminopropane through HPLC analysis after derivatization with 9-fluorenylmethyl chloroformate (FMOC).
-
Reaction Mixture:
-
Borate buffer (pH 8.0) or Glycine-NaOH buffer (pH 9.0)
-
1 mM NAD+
-
40 µM spermidine
-
10 µM eIF5A precursor
-
Purified DHS enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of 0.2 M perchloric acid.
-
Add an internal standard (e.g., 1,6-diaminohexane).
-
Derivatization:
-
Mix the sample with borate buffer and FMOC solution.
-
Incubate at room temperature to allow for derivatization of primary and secondary amines.
-
Stop the derivatization by adding an amine-containing solution (e.g., glycine).
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Separate the FMOC-derivatized polyamines using a suitable gradient.
-
Quantify the peak areas corresponding to spermidine and 1,3-diaminopropane relative to the internal standard.
-
-
NADH-Glo™ Luminescence Assay
This assay is based on the partial DHS reaction where NADH is produced and released from the enzyme in the absence of the eIF5A precursor. The released NADH is then quantified using the NADH-Glo™ detection reagent.
-
Reaction Mixture (DHSR1):
-
100 mM Glycine-NaOH buffer (pH 9.0)
-
100 µM NAD+
-
20 µM spermidine
-
0.5 µg DHS enzyme
-
-
Procedure (Two-Step Assay):
-
Incubate the DHSR1 mixture in a 96-well plate at 37°C for 2 hours.
-
Add an equal volume of NADH-Glo™ reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Procedure (One-Step Assay):
-
Mix the DHSR1 components and the NADH-Glo™ reagent at time zero.
-
Incubate at 37°C for the desired time (e.g., 0.5, 1, or 2 hours).
-
Measure the luminescence at each time point.
-
Hyp'Assay (Antibody-Based)
This ELISA-based assay detects the formation of hypusinated eIF5A using a specific anti-hypusine antibody.
-
Reaction Mixture:
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
100 µM NAD+
-
5 µM spermidine
-
Recombinant eIF5A, DHS, and DOHH proteins
-
-
Procedure:
-
Perform the hypusination reaction in a 96-well plate by incubating the reaction mixture at 37°C for a specified time.
-
Allow the eIF5A protein to adsorb to the plate surface.
-
Wash the wells to remove unbound components.
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for hypusinated eIF5A.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash and add a TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Conclusion
The choice of a DHS assay method should be guided by the specific experimental goals, available resources, and desired throughput. For high-throughput screening of DHS inhibitors, the NADH-Glo™ and Hyp'Assay methods are highly suitable due to their non-radioactive nature and compatibility with multi-well plate formats. For detailed kinetic studies and analysis of reaction products, the HPLC-based method provides valuable quantitative data. The radioactive assay, while highly sensitive, is often limited by safety and regulatory considerations. By understanding the principles and protocols of these different assays, researchers can effectively investigate the function of DHS and accelerate the discovery of novel therapeutics targeting the hypusination pathway.
References
- 1. A new nonradioactive this compound synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an activity assay for characterizing this compound synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of this compound Synthase Activity - 每日生物评论 [bio-review.com]
The Indispensable Role of Deoxyhypusine in Embryonic Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crucial role of the deoxyhypusine modification pathway in embryonic development. Drawing on key experimental data, we compare the phenotype of normal embryonic development with models where this pathway is disrupted. This document is intended to serve as a resource for researchers investigating cellular proliferation, embryonic development, and potential therapeutic targets within this pathway.
At a Glance: Phenotypic Comparison of Wild-Type vs. Hypusination-Deficient Embryos
The following table summarizes the key quantitative data from genetic knockout studies in mice, highlighting the catastrophic consequences of disrupting the this compound synthesis pathway.
| Genotype | Phenotype | Timing of Embryonic Lethality | In Vitro Blastocyst Growth at E3.5 | Reference |
| Wild-Type (+/+) | Viable and fertile | N/A | Normal attachment and outgrowth | [1][2] |
| Dhps Heterozygous (+/gt) | Viable and fertile | N/A | Normal attachment and outgrowth | [1][2] |
| Dhps Homozygous (gt/gt) | Embryonic lethal | Between E3.5 and E6.5 | Growth defects observed | [1] |
| Eif5a Heterozygous (+/gt) | Viable and fertile | N/A | Normal attachment and outgrowth | |
| Eif5a Homozygous (gt/gt) | Embryonic lethal | Between E3.5 and E7.5 | Growth defects observed |
Visualizing the Pathway and Experimental Approach
To understand the biological context and the experimental evidence, the following diagrams illustrate the hypusination pathway and the workflow used to generate and analyze the knockout mouse models that have been foundational to our understanding of this compound's essential role.
References
Deoxyhypusine Synthase: A Comparative Guide to Structure, Function, and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Deoxyhypusine synthase (DHS) is a critical enzyme in the eukaryotic post-translational modification pathway known as hypusination. It catalyzes the first and rate-limiting step: the NAD+-dependent transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue on the eukaryotic translation initiation factor 5A (eIF5A) precursor. This modification is essential for the activity of eIF5A, which plays a crucial role in protein synthesis, cell proliferation, and differentiation.[1] Given its vital role, DHS has emerged as a significant therapeutic target for various diseases, including cancer and neurodevelopmental disorders.[2][3]
This guide provides a comparative analysis of DHS structure-function relationships, kinetic performance, and inhibition, supported by experimental data and detailed protocols to aid researchers in this field.
Performance Comparison: Enzyme Kinetics
The catalytic efficiency of DHS is determined by its affinity for its substrates—spermidine, NAD+, and the eIF5A precursor—and its turnover rate. These parameters (Km and kcat) are crucial for comparing the enzyme's performance across different species and for evaluating the efficacy of potential inhibitors.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Human (Recombinant) | Spermidine | 4.5 | Not Reported | Not Reported |
| Yeast (S. carlsbergensis) | eIF-5A Precursor | Similar for yeast & human isoforms | Not Reported | Not Reported |
| Plant (Senecio vernalis) | Spermidine | 15.1 ± 1.6 | 0.44 ± 0.01 | 2.91 x 10⁴ |
| Plant (Senecio vernalis) | eIF5A Precursor | 2.5 ± 0.3 | 0.44 ± 0.01 | 1.76 x 10⁵ |
Note: Kinetic data for DHS is often reported as specific activity (pmol/min/mg) rather than kcat. The yeast enzyme was reported to have a specific activity of 1.21-1.26 pmol/min/pmol of protein.[4] The Km value for human DHS with spermidine is cited in the context of inhibitor studies.[2]
Comparative Analysis of DHS Inhibitors
Inhibition of DHS is a primary strategy for therapeutic intervention. Inhibitors are typically compared based on their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki), with lower values indicating higher potency. They can be broadly classified as substrate-mimetic (competitive) or allosteric.
Competitive Inhibitors
These inhibitors typically mimic the structure of the substrate, spermidine.
| Inhibitor | Type | Ki (nM) | IC50 (µM) | Notes |
| GC7 (N1-Guanyl-1,7-diaminoheptane) | Spermidine Analog (Competitive) | 9.7 - 10 | - | The most widely studied competitive inhibitor; approximately 500 times more potent than the substrate spermidine. |
| 1,3-Diaminopropane | Spermidine Analog (Competitive) | - | - | A product of the DHS reaction that exhibits strong competitive inhibition. |
Allosteric Inhibitors
Recent drug discovery efforts have focused on allosteric inhibitors, which bind to a site distinct from the active site, often offering greater specificity. The following compounds were identified as potent, NAD+-competitive allosteric inhibitors.
| Compound ID (Tanaka et al., 2020) | Type | IC50 (µM) |
| [I] (26d) | Allosteric (NAD+ Competitive) | 0.0092 |
| 6d | Allosteric (NAD+ Competitive) | 6.3 |
| 9c | Allosteric (NAD+ Competitive) | 0.17 (at high NAD+) |
| 26a | Allosteric (NAD+ Competitive) | 0.17 (at high NAD+) |
| 6a | Allosteric (NAD+ Competitive) | 8.7 |
Data sourced from Tanaka, Y. et al. ACS Med Chem Lett 2020. These inhibitors were shown to bind to a novel allosteric pocket, inducing a conformational change that prevents NAD+ binding.
Structure-Function Relationships
The function of DHS is intrinsically linked to its homotetrameric structure. Each monomer contributes to the formation of four active sites located at the dimer interfaces. These sites are situated within deep tunnels that accommodate the binding of both the cofactor NAD+ and the substrate spermidine.
Key Residues and Domains:
-
Spermidine Binding Pocket : Mutagenesis studies on human DHS have identified several key acidic and aromatic residues critical for spermidine binding. Substitution of Asp-243, Trp-327, His-288, Asp-316, or Glu-323 with alanine results in a near-complete loss of spermidine binding and enzymatic activity.
-
NAD+ Binding Site : The binding of NAD+ is a prerequisite for spermidine binding, suggesting a conformational change is induced by the cofactor. Residues such as Asp-342, Asp-313, and Asp-238 are crucial for NAD+ coordination.
-
"Ball-and-Chain" Motif : An N-terminal motif acts as a gatekeeper to the active site. Under optimal pH conditions, this motif is flexible, allowing substrate access. Its structure is essential for the assembly of the functional tetramer.
The relationship between substrate binding and catalysis is complex, involving intricate coordination between the cofactor and both the spermidine and eIF5A substrates.
Visualizing Key Processes
To better understand the complex relationships in DHS function and study, the following diagrams illustrate the core biological pathway and a typical experimental workflow.
Caption: The two-step enzymatic pathway for eIF5A activation.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthase mutations alter the post-translational modification of eukaryotic initiation factor 5A resulting in impaired human and mouse neural homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and immunological characterization of this compound synthase purified from the yeast Saccharomyces carlsbergensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Roles of eIF5A1 and eIF5A2 in Hypusination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the eukaryotic translation initiation factor 5A (eIF5A) isoforms, eIF5A1 and eIF5A2, with a specific focus on their roles in the essential post-translational modification, hypusination. This process, unique to eIF5A proteins, is critical for their function in protein synthesis and is increasingly implicated in various pathological conditions, including cancer.
Executive Summary
Eukaryotic translation initiation factor 5A exists in two main isoforms in vertebrates, eIF5A1 and eIF5A2, which share significant sequence homology but exhibit distinct expression patterns and functional roles.[1][2][3][4] Both isoforms undergo a unique and essential post-translational modification called hypusination, a two-step enzymatic process involving deoxyhypusine synthase (DHS) and this compound hydroxylase (DOHH).[5] While eIF5A1 is ubiquitously expressed and vital for normal cell proliferation and survival, eIF5A2 expression is tissue-restricted and its upregulation is frequently associated with oncogenesis and metastasis. This guide delves into the nuanced differences in their hypusination, biochemical properties, and involvement in cellular signaling pathways, supported by experimental data and detailed protocols.
Comparative Analysis of eIF5A1 and eIF5A2
The fundamental differences between eIF5A1 and eIF5A2 lie in their expression, regulation, and downstream effects, which are intrinsically linked to their hypusination status.
Biochemical and Functional Properties
| Feature | eIF5A1 | eIF5A2 | References |
| Amino Acid Identity | ~84% identical to eIF5A2 | ~84% identical to eIF5A1 | |
| Expression Pattern | Ubiquitously expressed in most cells and tissues. | Tissue-specific expression, primarily in the testis and brain; frequently overexpressed in various cancers. | |
| Cellular Function | Essential for normal cell proliferation and viability; plays a key role in translation elongation and termination. | Implicated as an oncogene; promotes cancer cell growth, invasion, and metastasis. | |
| Substrate Affinity for DHS (Km) | Lower Km (higher affinity) for DHS. | Higher Km (lower affinity) for DHS. Specific kinetic values (Km, kcat) are not readily available in the reviewed literature. | |
| Hypusination Efficiency | Efficiently hypusinated under normal cellular conditions. | Hypusination can be inefficient despite high mRNA levels in some cancer cells, suggesting translational regulation. | |
| Protein Stability | Similar stability to eIF5A2. | Similar stability to eIF5A1. |
The Hypusination Pathway
The activation of both eIF5A1 and eIF5A2 is dependent on the sequential enzymatic modification of a specific lysine residue (Lys50 in humans) to form the unique amino acid hypusine.
Signaling Pathways
The distinct roles of eIF5A1 and eIF5A2 are reflected in their downstream signaling pathways. eIF5A1 is fundamentally linked to the machinery of protein synthesis, while eIF5A2 is integrated into oncogenic signaling cascades.
eIF5A1 in Translation Elongation
Hypusinated eIF5A1 facilitates the elongation of polypeptides, particularly at sequences that can cause ribosomal stalling, such as polyproline motifs.
eIF5A2 in Oncogenic Signaling
Overexpressed eIF5A2 in cancer cells activates multiple pathways that promote cell proliferation, migration, and invasion.
Experimental Protocols
In Vitro Hypusination Assay ("Hyp'Assay")
This cell-free assay allows for the quantitative measurement of eIF5A hypusination and is suitable for screening potential inhibitors of DHS and DOHH.
Materials:
-
Recombinant human eIF5A1 or eIF5A2 precursor protein
-
Recombinant human DHS
-
Recombinant human DOHH
-
Spermidine
-
NAD+
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 1 mM DTT)
-
96-well plates
-
Anti-hypusine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Procedure:
-
Deoxyhypusination Step: In a 96-well plate, combine recombinant eIF5A, DHS, spermidine, and NAD+ in the assay buffer. Incubate for 2 hours at 37°C.
-
Hydroxylation Step: Add recombinant DOHH to the reaction mixture and incubate for an additional 1 hour at 37°C.
-
ELISA-based Detection: a. Coat a separate 96-well plate with the reaction mixture and incubate to allow protein adsorption. b. Wash the plate to remove unbound components. c. Block non-specific binding sites with a suitable blocking buffer. d. Add the anti-hypusine primary antibody and incubate. e. Wash and add the HRP-conjugated secondary antibody. f. After incubation and washing, add TMB substrate and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of hypusinated eIF5A. This can be used to determine enzyme kinetics or the IC50 of inhibitors.
Western Blotting for eIF5A1 and eIF5A2
This protocol allows for the detection and semi-quantitative analysis of eIF5A1 and eIF5A2 protein levels in cell lysates.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for eIF5A1 and eIF5A2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay. Normalize protein concentrations for all samples.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for eIF5A1 or eIF5A2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The distinct roles of eIF5A1 and eIF5A2 in cellular physiology and pathology are becoming increasingly clear. While both isoforms are substrates for the essential hypusination pathway, their differential expression, regulation, and downstream signaling position eIF5A1 as a key regulator of normal protein synthesis and eIF5A2 as a critical player in oncogenesis. The lower affinity of DHS for eIF5A2 suggests that under conditions of spermidine limitation or cellular stress, the hypusination of eIF5A2 may be more sensitive to inhibition than that of the essential eIF5A1. This differential sensitivity presents a potential therapeutic window for the development of inhibitors targeting the hypusination of eIF5A2 in cancer, while sparing the vital functions of eIF5A1 in normal tissues. Further research into the precise regulatory mechanisms governing the expression and hypusination of these two isoforms will be crucial for exploiting this pathway for therapeutic benefit.
References
Unveiling Cellular Responses to DHS Inhibition: A Comparative Proteomics Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of inhibiting Deoxyhypusine Synthase (DHS) is critical for advancing therapeutic strategies targeting diseases like cancer. This guide provides a comparative overview of proteomic changes induced by DHS inhibition, supported by experimental data and detailed methodologies.
This compound synthase (DHS) is a pivotal enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. This modification is essential for the proper function of eIF5A in translation elongation and is implicated in cell proliferation, making DHS a compelling target for therapeutic intervention.[1][2][3][4] Comparative proteomics enables a global, unbiased assessment of how inhibiting this crucial enzyme impacts the cellular protein landscape.
Quantitative Proteomic Analysis of DHS Inhibition
Recent studies employing quantitative mass spectrometry have begun to map the proteomic shifts that occur in response to DHS inhibitors, such as GC7. One such study performed a comprehensive proteomic analysis of HeLa cells treated with GC7 for 24 and 72 hours. The analysis identified over 6,000 proteins, revealing significant alterations in the cellular proteome upon DHS inhibition.[2]
A key finding was the significant downregulation of proteins associated with mitochondrial function. Pathway analysis of proteins downregulated more than twofold after 24 hours of GC7 treatment highlighted a substantial impact on oxidative phosphorylation and pathways related to mitochondrial dysfunction. Of the 656 mitochondrial proteins identified, 160 were downregulated more than twofold at 24 hours, and 226 were similarly affected after 72 hours of treatment. This suggests that a primary consequence of inhibiting eIF5A hypusination is the impairment of mitochondrial protein synthesis and function.
The following table summarizes a selection of protein categories significantly affected by DHS inhibition with GC7, as indicated by pathway analysis in the aforementioned study.
| Protein Category/Pathway | Regulation upon DHS Inhibition | Implication |
| Oxidative Phosphorylation | Downregulated | Impaired cellular energy production. |
| Mitochondrial Dysfunction | Downregulated | Compromised mitochondrial integrity and function. |
| NF-κB Signaling | Altered Abundance | Modulation of inflammatory and stress responses. |
| Translation Elongation | Indirectly Inhibited | Disruption of the synthesis of specific proteins. |
Experimental Protocols for Comparative Proteomics
To achieve a comprehensive and quantitative understanding of protein expression changes following DHS inhibition, specific and robust experimental workflows are employed. Below are detailed methodologies for a typical comparative proteomics experiment using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Cell Culture and SILAC Labeling
-
Cell Culture: Human cell lines (e.g., HeLa or BJ fibroblasts) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
SILAC Labeling: For quantitative analysis, cells are grown in SILAC-compatible DMEM. One population of cells is cultured in "light" medium containing standard L-arginine and L-lysine. A second population is cultured in "heavy" medium containing stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆¹⁵N₂). Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acids.
DHS Inhibitor Treatment
-
Treatment: Cells are treated with a DHS inhibitor (e.g., 10 µM GC7) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12, 24, or 72 hours).
Protein Extraction and Preparation
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Sample Pooling: Equal amounts of protein from the "light" (control) and "heavy" (inhibitor-treated) samples are mixed.
-
Protein Digestion: The pooled protein mixture is subjected to in-solution or in-gel digestion with trypsin to generate peptides.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and analyzed on a high-resolution mass spectrometer.
-
Data Processing: The raw mass spectrometry data is processed using software such as MaxQuant. Peptides and proteins are identified by searching against a human protein database (e.g., SwissProt).
-
Quantitative Analysis: The relative abundance of proteins between the control and treated samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. Proteins with a statistically significant fold change are identified as being affected by DHS inhibition.
Visualizing the Impact of DHS Inhibition
To better illustrate the processes involved, the following diagrams depict the experimental workflow for comparative proteomics and a key signaling pathway affected by DHS inhibition.
Comparative proteomics workflow using SILAC.
The primary molecular event initiated by DHS is the hypusination of eIF5A, which is essential for its role in translation.
The eIF5A hypusination pathway and its inhibition.
References
Validating the Specificity of Novel Allosteric DHPS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway, is a well-established target for sulfonamide antibiotics.[1][2][3] However, the prevalence of resistance mutations in the active site of DHPS has diminished the efficacy of these competitive inhibitors.[1][4] Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising alternative by modulating enzyme activity through a different mechanism, potentially circumventing existing resistance.
This guide provides a comparative framework for validating the specificity of novel allosteric DHPS inhibitors, supported by experimental data and detailed protocols.
Performance Comparison: Allosteric vs. Competitive DHPS Inhibitors
The validation of a novel allosteric inhibitor requires a direct comparison with known active-site inhibitors, such as sulfonamides. The key distinction lies in their mechanism of action, which can be elucidated through kinetic and biophysical assays.
| Parameter | Novel Allosteric Inhibitor (Compound X) | Competitive Inhibitor (Sulfamethoxazole) | Rationale |
| Binding Site | Allosteric site (e.g., dimer interface) | Active site (pABA-binding pocket) | Differentiates the fundamental mechanism of inhibition. |
| Effect on Substrate Binding | Does not prevent substrate binding | Competes with the natural substrate (pABA) | A hallmark of allosteric inhibition. |
| Kinetic Profile | Mixed-type or non-competitive inhibition (Vmax decreases, Km may decrease or remain unchanged) | Competitive inhibition (Vmax remains unchanged, Km increases) | Kinetic analysis is crucial for determining the mode of inhibition. |
| Susceptibility to Resistance Mutations | Less susceptible to active-site mutations | Highly susceptible to mutations in the pABA-binding pocket | Allosteric sites are often more conserved than active sites. |
Quantitative Data Summary for Novel Allosteric DHPS Inhibitors
A thorough validation process involves multiple quantitative assays to characterize the binding affinity, potency, and target engagement of novel inhibitors. The following table presents hypothetical data for a series of novel allosteric DHPS inhibitors, illustrating the expected outcomes from various experimental techniques.
| Compound ID | Enzyme Inhibition (IC50, µM) | Binding Affinity (Kd, µM) | Target Engagement (ΔTm, °C) | Off-Target Kinase Inhibition (% @ 10 µM) |
| Allo-DHPS-1 | 5.2 | 2.5 (SPR) | + 4.1 | < 10% |
| Allo-DHPS-2 | 15.8 | 10.3 (ITC) | + 2.5 | < 10% |
| Allo-DHPS-3 | 0.9 | 0.5 (SPR) | + 6.8 | < 10% |
| Control (Sulfamethoxazole) | 25.4 | > 100 (SPR) | + 0.5 | Not Applicable |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of novel allosteric inhibitors.
DHPS Enzyme Kinetics Assay (Pyrophosphate Detection)
This assay determines the inhibitory potency (IC50) and mechanism of action of the compounds.
-
Principle: The DHPS-catalyzed reaction produces pyrophosphate (PPi). A coupled enzyme system is used to detect the amount of PPi produced, which is proportional to DHPS activity.
-
Materials:
-
Purified DHPS enzyme
-
Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, pH 7.5)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHPS enzyme, and inorganic pyrophosphatase.
-
Add varying concentrations of the test compound (or DMSO for control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrates (pABA and DHPPP).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the mechanism of inhibition, perform kinetic studies by varying the concentration of one substrate while keeping the other constant, in the presence and absence of the inhibitor.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity (Kd), and association (ka) and dissociation (kd) rates of the inhibitor to DHPS.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (DHPS).
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified DHPS enzyme
-
Test compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the purified DHPS enzyme onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test compound over the sensor surface and a reference flow cell (without immobilized protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
-
Differential Scanning Fluorimetry (DSF) / Thermofluor
DSF is a high-throughput method to assess target engagement by measuring the change in the thermal stability of the protein upon ligand binding.
-
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
-
Materials:
-
Real-time PCR instrument
-
Purified DHPS enzyme
-
Fluorescent dye (e.g., SYPRO Orange)
-
Test compounds
-
Assay buffer
-
-
Procedure:
-
Prepare a mixture of DHPS enzyme and the fluorescent dye in the assay buffer.
-
Add the test compounds at various concentrations to the mixture in a 96- or 384-well PCR plate.
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., from 25°C to 95°C) and monitor the fluorescence at each step.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the DMSO control.
-
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Materials:
-
Isothermal titration calorimeter
-
Purified DHPS enzyme
-
Test compounds
-
Dialysis buffer
-
-
Procedure:
-
Dialyze the purified DHPS enzyme and dissolve the test compound in the same buffer to minimize heats of dilution.
-
Load the DHPS solution into the sample cell and the test compound solution into the injection syringe.
-
Perform a series of injections of the test compound into the DHPS solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Off-Target Specificity Assays
To validate the specificity of the inhibitor, it is crucial to assess its activity against other related and unrelated targets.
-
Principle: The inhibitor is tested against a panel of other enzymes or receptors to identify potential off-target interactions.
-
Methods:
-
Broad Kinase Panel Screening: Screen the inhibitor against a large panel of kinases, as they are common off-targets for many small molecules.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and identify potential off-targets that are stabilized or destabilized by the compound.
-
Proteomic Profiling: Use techniques like mass spectrometry to analyze changes in the cellular proteome after treatment with the inhibitor, which can reveal affected pathways and potential off-targets.
-
Counter-screening against related enzymes: Test the inhibitor against other folate pathway enzymes (e.g., dihydrofolate reductase) and human enzymes with similar folds to ensure selectivity.
-
Mandatory Visualizations
DHPS in the Folate Biosynthesis Pathway
Caption: Folate biosynthesis pathway highlighting the role of DHPS.
Experimental Workflow for Allosteric Inhibitor Validation
Caption: Experimental workflow for validating novel allosteric inhibitors.
Logical Relationships in Specificity Validation
Caption: Logical flow for confirming allosteric inhibitor specificity.
References
- 1. Identification and characterization of an allosteric inhibitory site on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyhypusinated eIF5A: A Partially Active Player in the Cellular Machinery
The eukaryotic translation initiation factor 5A (eIF5A) undergoes a unique two-step post-translational modification, converting a specific lysine residue first to deoxyhypusine and then to hypusine. While the fully hypusinated form of eIF5A is recognized as the most active, in vivo evidence, particularly from studies in yeast, indicates that the deoxyhypusinated intermediate is not merely a passive precursor but possesses partial functionality. In higher eukaryotes, however, the complete maturation to hypusine appears crucial for complex biological processes.
Eukaryotic translation initiation factor 5A (eIF5A) is an essential protein involved in multiple cellular processes, most notably protein synthesis. Its activity is intricately regulated by a unique and highly conserved post-translational modification pathway. This process involves the sequential enzymatic conversion of a specific lysine residue into a hypusine residue. The first step is the transfer of an aminobutyl moiety from spermidine to the lysine residue, forming a this compound intermediate. This reaction is catalyzed by the enzyme this compound synthase (DHS). In the second step, the this compound residue is hydroxylated by this compound hydroxylase (DOHH) to form the mature hypusine residue.
The functional significance of these two modified forms of eIF5A—deoxyhypusinated (eIF5A-Dhp) and hypusinated (eIF5A-Hyp)—has been a subject of extensive research. While the hypusinated form is considered fully active, the deoxyhypusinated intermediate exhibits a degree of biological activity that varies across different organisms.
Comparative Analysis of eIF5A Forms
The functional capabilities of the unmodified (eIF5A-Lys), deoxyhypusinated (eIF5A-Dhp), and hypusinated (eIF5A-Hyp) forms of eIF5A have been investigated through various in vitro and in vivo assays. The following tables summarize the key functional distinctions based on available experimental data.
| Functional Parameter | Unmodified eIF5A (eIF5A-Lys) | Deoxyhypusinated eIF5A (eIF5A-Dhp) | Hypusinated eIF5A (eIF5A-Hyp) |
| Protein Synthesis (Overall) | Inactive or minimally active.[1] | Partially active; supports a reduced rate of protein synthesis compared to the hypusinated form. | Fully active; stimulates protein synthesis.[1] |
| Methionyl-Puromycin Synthesis | Inactive.[2] | Partially active; stimulates the synthesis of methionyl-puromycin, a model for the formation of the first peptide bond.[2] | Fully active; robustly stimulates methionyl-puromycin synthesis.[2] |
| Cell Proliferation Support | Unable to support cell proliferation in eIF5A-deficient cells. | Can support the viability and proliferation of yeast cells lacking DOHH. In higher eukaryotes, it is insufficient for normal development and proliferation. | Essential for cell proliferation in all eukaryotes studied. |
| Yeast Viability (in eIF5A null strain) | Does not support viability. | Supports viability, although growth may be slower than with the hypusinated form. | Fully supports viability. |
| Embryonic Development (in higher eukaryotes) | Does not support development. | Insufficient for normal embryonic development. | Essential for embryonic development. |
Signaling and Modification Pathways
The intricate process of eIF5A hypusination is a tightly regulated enzymatic cascade. The following diagram illustrates the sequential modification of eIF5A from its nascent lysine-containing form to the fully mature and active hypusinated protein.
Experimental Workflows
The functional activity of the different forms of eIF5A is typically assessed through a series of well-established experimental procedures. The diagram below outlines a general workflow for comparing the in vivo and in vitro activities of unmodified, deoxyhypusinated, and hypusinated eIF5A.
Detailed Experimental Protocols
Methionyl-Puromycin Synthesis Assay
This in vitro assay is a classic method to measure the ability of eIF5A to stimulate the formation of the first peptide bond.
Principle: The assay measures the formation of [3H]methionyl-puromycin from [3H]methionyl-tRNA and puromycin in the presence of ribosomal subunits and initiation factors.
Protocol:
-
Reaction Mixture Preparation: The reaction mixture (25 µL) typically contains 20 mM Tris-HCl (pH 7.4), 100 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.8 mM GTP, 1.5 mM puromycin, 0.15 A260 units of 60S ribosomal subunits, 0.07 A260 units of 40S ribosomal subunits, 33 µM AUG codon, and a mixture of purified initiation factors (eIF1A, eIF2, eIF3, eIF5B).
-
Initiation: 8 pmol of [3H]Met-tRNA is added to the reaction mixture.
-
eIF5A Addition: The different forms of eIF5A (unmodified, deoxyhypusinated, or hypusinated) are added at varying concentrations.
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Reaction Termination: The reaction is stopped by adding 0.4 mL of 0.2 M Na₂HPO₄ (pH 8.0).
-
Extraction: The [3H]methionyl-puromycin product is extracted with ethyl acetate.
-
Quantification: The radioactivity in the ethyl acetate phase is measured by liquid scintillation counting.
Polysome Profiling
Polysome profiling is used to assess the global translation status of cells by separating ribosomal subunits, monosomes, and polysomes based on their size.
Principle: Cell lysates are fractionated by ultracentrifugation through a sucrose density gradient. The distribution of ribosomes across the gradient provides a snapshot of the translational activity in the cell. A decrease in polysomes and an increase in monosomes can indicate a defect in translation initiation, while an accumulation of polysomes can suggest a defect in elongation.
Protocol:
-
Cell Culture and Treatment: Cells are grown to the desired density and may be treated with inhibitors of translation initiation (e.g., harringtonine) or elongation (e.g., cycloheximide) as controls.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing cycloheximide to "freeze" the ribosomes on the mRNA.
-
Sucrose Gradient Preparation: Linear sucrose gradients (e.g., 10-50% or 15-45%) are prepared in centrifuge tubes.
-
Ultracentrifugation: The cell lysate is layered on top of the sucrose gradient and centrifuged at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: The gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm to detect ribosomes. Fractions corresponding to 40S, 60S, 80S (monosomes), and polysomes are collected.
-
RNA Extraction and Analysis: RNA is extracted from the collected fractions and can be analyzed by RT-qPCR or RNA-sequencing to determine the distribution of specific mRNAs across the polysome profile.
Yeast Complementation Assay
This in vivo assay is used to determine if a particular form of eIF5A can support the growth of yeast cells that lack their endogenous eIF5A.
Principle: A yeast strain with a deletion of the essential eIF5A gene(s) is kept alive by a plasmid carrying a wild-type eIF5A gene and a counter-selectable marker (e.g., URA3). This strain is then transformed with a second plasmid carrying the eIF5A variant to be tested. The ability of the cells to grow on a medium that selects against the first plasmid (e.g., containing 5-fluoroorotic acid, 5-FOA) indicates that the tested eIF5A variant is functional.
Protocol:
-
Yeast Strain: A yeast strain with a chromosomal deletion of the TIF51A and TIF51B genes (encoding eIF5A) and carrying a URA3-marked plasmid with a wild-type TIF51A gene is used.
-
Transformation: The yeast strain is transformed with a second plasmid (e.g., with a LEU2 marker) carrying the gene for the eIF5A variant (unmodified, deoxyhypusinated, or hypusinated).
-
Selection: Transformants are selected on a medium lacking leucine.
-
Counter-selection: The selected transformants are then plated on a medium containing 5-FOA. 5-FOA is toxic to cells expressing the URA3 gene.
-
Analysis: Growth on the 5-FOA-containing medium indicates that the eIF5A variant expressed from the second plasmid can functionally replace the wild-type eIF5A, allowing the cells to lose the URA3-marked plasmid and survive.
References
- 1. Eukaryotic translation initiation factor (eIF) 5A stimulates protein synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of active recombinant eIF5A: reconstitution in E.coli of eukaryotic hypusine modification of eIF5A by its coexpression with modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyhypusine Synthase (DHS): A Comparative Guide to its Genetic Validation as a Drug Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyhypusine synthase (DHS) is a pivotal enzyme in eukaryotic cells, orchestrating the initial and rate-limiting step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A) into its biologically active, hypusinated form. This unique modification is indispensable for the proper functioning of eIF5A in protein synthesis, especially in the translation of messenger RNAs (mRNAs) that code for proteins integral to cell proliferation, differentiation, and responses to stress. The critical role of the DHS/eIF5A axis in these fundamental cellular activities has established DHS as a compelling target for therapeutic interventions in a range of diseases, most notably cancer and various infectious diseases.
This guide offers a thorough comparison of the genetic and pharmacological validation of DHS as a therapeutic target. We present experimental data from studies employing both pharmacological inhibitors and genetic knockdown techniques to probe the function of DHS. Detailed methodologies for key experiments are also provided to empower researchers in designing and interpreting their own investigations in this area.
The this compound Synthase (DHS) Signaling Pathway
The activation of eIF5A through hypusination is a two-step enzymatic cascade initiated by DHS. This pathway is fundamental for cellular viability and proliferation.
Caption: The DHS-mediated hypusination pathway of eIF5A.
Pharmacological vs. Genetic Inhibition of DHS: A Comparative Overview
The validation of a potential drug target can be pursued through two primary approaches: pharmacological inhibition using small molecule compounds and genetic knockdown utilizing techniques such as RNA interference (siRNA). Each of these methodologies presents a unique set of advantages and limitations.
| Feature | Pharmacological Inhibition (e.g., GC7) | Genetic Knockdown (e.g., siRNA) |
| Mechanism of Action | Typically involves reversible, competitive, or non-competitive inhibition of the target enzyme's activity. | Leads to the degradation of the target mRNA, thereby reducing the expression of the corresponding protein. |
| Specificity | May exhibit off-target effects by interacting with other proteins in the cell. | Can have off-target effects through mechanisms similar to microRNA (miRNA) activity. |
| Speed of Onset | The effect is generally rapid, contingent on the drug's absorption and distribution within the system. | The onset is slower, as it requires the degradation of existing mRNA and subsequent turnover of the protein. |
| Duration of Effect | The duration of action is dependent on the pharmacokinetic properties of the drug, such as its half-life. | The effect can be either transient or stable, depending on the specific methodology employed. |
| In Vivo Applicability | Systemic delivery is achievable but is often subject to challenges related to pharmacokinetics and bioavailability. | The delivery of genetic material to target tissues in vivo can be a significant hurdle. |
| Therapeutic Potential | Represents a direct pathway toward the development of a clinically viable drug. | Serves to validate the essentiality of the target but necessitates the subsequent development of a drug molecule. |
Quantitative Data on DHS Inhibition
The tables below provide a summary of quantitative data from various studies on the inhibition of DHS.
Table 1: In Vitro Efficacy of the DHS Inhibitor N1-guanyl-1,7-diaminoheptane (GC7)
| Cell Line | Cancer Type | IC50 (µM) |
| H9 | T-cell lymphoma | ~10 |
| HeLa | Cervical Cancer | ~10 |
| v-src-transformed NIH3T3 | Fibrosarcoma | ~10 |
| N2a | Neuroblastoma | Micromolar range |
| DS19 | Murine Erythroleukemia | Micromolar range |
Table 2: Effects of Genetic Knockdown of DHS
| Cell Line/Organism | Method | Observed Effect |
| Human T cells | RNA interference | Suppression of retroviral replication |
| Plasmodium falciparum | glmS riboswitch | Significant growth defect |
| Murine Pancreas | Conditional deletion | Absence of acinar cells |
Experimental Protocols
The provision of detailed experimental methodologies is essential for the replication and advancement of research findings.
DHS Enzyme Activity Assay
This protocol is based on a method designed to measure the incorporation of radiolabeled spermidine into the eIF5A protein.
Workflow:
Caption: Workflow for a radioactive DHS enzyme activity assay.
Materials:
-
Glycine-NaOH buffer (1 M, pH 9.2)
-
Dithiothreitol (DTT, 100 mM)
-
Nicotinamide adenine dinucleotide (NAD+, 20 mM)
-
[1,8-³H]spermidine
-
Recombinant eIF5A precursor protein
-
Purified DHS enzyme or cell/tissue lysate
-
Trichloroacetic acid (TCA)
Procedure:
-
On ice, prepare a master mix containing the reaction components: buffer, DTT, NAD+, [³H]spermidine, and the eIF5A precursor.
-
Add the source of the enzyme (e.g., cell lysate) to a reaction tube.
-
Initiate the enzymatic reaction by adding the master mix.
-
Incubate the reaction at 37°C for a predetermined duration, for instance, 60 minutes.
-
Terminate the reaction by precipitating the protein using TCA.
-
Wash the resulting protein pellet to eliminate any unincorporated [³H]spermidine.
-
Quantify the amount of radioactivity incorporated into the protein pellet with the use of a scintillation counter.
siRNA-Mediated Knockdown of DHS in Cancer Cells
This section outlines a general protocol for the transient knockdown of DHS expression in cultured cancer cells.
Workflow:
Caption: Experimental workflow for siRNA-mediated gene knockdown.
Materials:
-
siRNA specific for DHS and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or an equivalent serum-free medium
-
The cancer cell line of interest
-
Reagents for quantitative real-time PCR (qRT-PCR) and Western blotting
Procedure:
-
The day prior to transfection, seed the cells in a culture plate at a density that will result in 50-70% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate the mixture at room temperature to facilitate the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and gently agitate the plate.
-
Incubate the cells for a period of 24-72 hours.
-
Harvest the cells to evaluate the efficiency of DHS knockdown at both the mRNA and protein levels, using qRT-PCR and Western blotting, respectively.
-
Conduct downstream assays to assess the phenotypic outcomes of DHS knockdown, such as cell viability or apoptosis assays.
Comparison with Alternative Drug Targets
While DHS represents a promising therapeutic target, other cellular pathways are also under active investigation for the treatment of cancer. A notable example is the DNA Damage Response (DDR) pathway.
| Target | Mechanism of Action | Examples of Inhibitors | Rationale for Use in Cancer |
| DHS | Inhibition of eIF5A hypusination, resulting in a reduction in the synthesis of proteins involved in cellular proliferation. | GC7, CNI-1493 | Many types of cancer exhibit increased polyamine metabolism and a heightened dependence on eIF5A for their survival. |
| PARP | Inhibition of single-strand break repair, which leads to synthetic lethality in cancers that have a deficiency in homologous recombination (e.g., those with BRCA mutations). | Olaparib, Rucaparib | This approach exploits a specific vulnerability present in certain types of cancer cells. |
| ATM/ATR | Inhibition of key kinases involved in the DNA damage response, thereby preventing cell cycle arrest and the repair of DNA. | M6620, AZD6738 | This can increase the sensitivity of cancer cells to agents that cause damage to their DNA. |
Conclusion
The validation of this compound synthase as a drug target, through both genetic and pharmacological approaches, is substantiated by a growing body of scientific evidence. Both genetic knockdown and pharmacological inhibition of DHS have been shown to reduce cell proliferation and viability in a variety of cancer models, as well as to inhibit the growth of pathogens such as Plasmodium falciparum. Although the pharmacological inhibitor GC7 has demonstrated significant anti-proliferative activity, further research is required to conduct direct, quantitative comparisons with standard-of-care chemotherapeutic agents and to fully characterize its potential off-target effects. In a similar vein, while siRNA-mediated knockdown provides robust genetic validation of the target, the therapeutic application of this approach is currently limited by challenges associated with in vivo delivery.
Future research in this area should be directed towards:
-
Conducting preclinical, head-to-head studies that compare the efficacy of DHS inhibitors with other targeted therapies and standard chemotherapeutic drugs.
-
The development of more specific DHS inhibitors that possess improved pharmacokinetic profiles.
-
The identification of predictive biomarkers that can be used to select patient populations that are most likely to respond to therapies targeting DHS.
This guide provides a comprehensive framework for researchers to understand the current state of DHS as a therapeutic target and to design future experiments that will further elucidate its potential in the clinical setting.
Safety Operating Guide
Navigating the Disposal of Deoxyhypusine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. Deoxyhypusine, an unusual amino acid, requires careful handling and disposal. In the absence of specific regulatory disposal guidelines for this compound, a conservative approach, treating it as a potentially hazardous chemical waste, is recommended. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Adherence to standard laboratory safety protocols minimizes the risk of exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A standard lab coat is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it should be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Classify all this compound waste, including pure substance, solutions, and contaminated labware (e.g., pipette tips, tubes, and paper), as "Hazardous Chemical Waste."
-
Collect this waste in a designated and clearly labeled container. Do not mix it with other chemical waste streams to prevent unknown and potentially hazardous reactions.
-
-
Container Selection and Management:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is advisable.
-
The container must be in good condition, free from leaks or cracks.
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat sources or ignition.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Spill Management:
-
In case of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal service.
-
Ensure all required documentation is completed accurately for the waste pickup.
-
Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable solvent that will dissolve this compound without reacting with it. Collect the rinsate as hazardous waste.
-
Washing: Wash the equipment with warm, soapy water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely.
Summary of Disposal and Safety Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | To ensure handling and disposal according to regulations for potentially hazardous materials in the absence of specific data. |
| Container Type | Chemically resistant, sealed container (e.g., HDPE, glass) | To prevent leaks, spills, and reactions with the container material. |
| Labeling | "Hazardous Waste," "this compound," and other institutional requirements | To clearly communicate the contents and associated dangers to all personnel. |
| Storage Location | Cool, well-ventilated area away from incompatible materials | To minimize the risk of reaction or vapor inhalation. |
| Disposal Method | Licensed Hazardous Waste Disposal Service via Institutional EHS | To ensure environmentally sound and legally compliant disposal. |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Deoxyhypusine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized reagents like Deoxyhypusine is paramount. While this compound is an unusual amino acid involved in post-translational modification, and a specific Safety Data Sheet (SDS) may not be readily available for the compound itself, it is prudent to handle it with a high degree of caution, similar to other potent, biologically active molecules.[1][2] One supplier of a related compound, "this compound Synthase Inhibitor, GC7," has indicated that an SDS is not required as it is not classified as a hazardous substance.[3] However, standard laboratory best practices dictate treating all research chemicals with care to minimize exposure.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary routes of exposure to mitigate are inhalation, skin contact, and ingestion. Therefore, a comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling research-grade chemical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with nitrile gloves is recommended. | Prevents skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system. | Prevents inhalation of fine particles. |
| Body Protection | A disposable lab coat or gown worn over personal clothing. | Protects against contamination of personal clothing. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
-
Designate a Controlled Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Assemble and Don PPE : Before entering the controlled area, ensure all necessary PPE, as outlined in the table above, is worn correctly.
-
Prepare Work Surface : Cover the work surface with absorbent, disposable bench paper.
-
Weighing the Compound : If weighing is required, perform this task within the containment of a chemical fume hood to prevent the dispersion of fine powder. Use anti-static weighing dishes.
-
Solubilizing the Compound : If the experimental protocol requires the compound to be in solution, add the solvent slowly to the powder to avoid aerosolization.
-
Decontaminate Tools and Surfaces : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable cleaning agent.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste : Unused this compound and solutions containing the compound should be disposed of as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal. Do not pour any waste down the drain.
-
Sharps : Any contaminated needles or other sharps must be disposed of in a designated, puncture-proof sharps container.
-
Decontamination : All non-disposable glassware and equipment must be decontaminated. A common procedure involves rinsing with a solvent that will dissolve the compound, followed by washing with an appropriate laboratory detergent.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
